molecular formula C4H8O3 B165343 2-Hydroxyethyl acetate CAS No. 542-59-6

2-Hydroxyethyl acetate

Cat. No.: B165343
CAS No.: 542-59-6
M. Wt: 104.1 g/mol
InChI Key: HXDLWJWIAHWIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Almost odorless clear colorless liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDLWJWIAHWIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27613-77-0
Record name Poly(oxy-1,2-ethanediyl), α-acetyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27613-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10862156
Record name 1,2-Ethanediol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Almost odorless clear colorless liquid. (NTP, 1992)
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

358 to 360 °F at 760 mmHg (NTP, 1992)
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

215 °F (NTP, 1992)
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.106 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

9 mmHg at 73 °F ; 12.9 mmHg at 118 °F; 20.5 mmHg at 147 °F (NTP, 1992)
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

542-59-6, 51901-33-8, 65071-98-9
Record name ETHYLENE GLYCOL, MONOACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20369
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glycol monoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylated polyoxyethylene (10) lanolin alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065071989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Ethanediol, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL MONOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49SK86R9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monoacetate, is a bifunctional organic molecule possessing both a primary hydroxyl and an ester functional group. This dual functionality imparts unique solvency characteristics and makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-hydroxyethyl acetate, tailored for professionals in research and development. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key laboratory procedures.

Chemical Structure and Identification

This compound is the monoester of ethylene glycol and acetic acid. Its structure is characterized by a two-carbon backbone with a hydroxyl group at one end and an acetate group at the other.

Chemical Structure Diagram

G C1 CH₃ C2 C C1->C2 O1 O C2->O1 O O2 O C2->O2 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O3 OH C4->O3 inv1

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[1][2]
Common SynonymsEthylene glycol monoacetate, 2-Acetoxyethanol, Glycol monoacetate, β-Hydroxyethyl acetate[2][3]
CAS Number542-59-6[1][4]
Molecular FormulaC₄H₈O₃[5]
Molecular Weight104.10 g/mol [1][5]
InChIInChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3[1]
InChIKeyHXDLWJWIAHWIKI-UHFFFAOYSA-N[4][6]
Canonical SMILESCC(=O)OCCO[5]

Physicochemical Properties

This compound is a colorless, nearly odorless liquid at room temperature.[7] It is combustible and soluble in water as well as many common organic solvents.[7]

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical StateColorless liquid[4]
OdorNearly odorless[7]
Boiling Point184.0 - 188.0 °C[4]
Melting Point-45 °C[1]
Density1.11 g/cm³[6]
Vapor Density3.59[4]
Flash Point88 °C (190.4 °F)[4]
Water SolubilitySoluble[6][7]
Refractive Index (n20/D)1.42[6][7]

Synthesis

The most common method for synthesizing this compound is the Fischer-Speier esterification of ethylene glycol with acetic acid, using a strong acid as a catalyst.[4] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction.[8]

Reaction Scheme

HOCH₂CH₂OH + CH₃COOH ⇌ CH₃COOCH₂CH₂OH + H₂O[4]

Logical Workflow for Synthesis and Purification

G reactants Combine Reactants (Ethylene Glycol, Acetic Acid) catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Reflux Reaction Mixture (e.g., 1-2 hours) catalyst->reflux cool Cool to Room Temp. reflux->cool extract Extraction & Washing (Water, NaHCO₃, Brine) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate distill Purification (Distillation) evaporate->distill product Pure this compound distill->product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Ethylene Glycol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylene glycol and an excess of glacial acetic acid (e.g., a 1:4 molar ratio).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the stirred reaction mixture.[9]

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours.[8] The reaction temperature is typically around 110-120°C.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing an equal volume of cold water and an extraction solvent like diethyl ether.[8]

    • Shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with brine.[8][10]

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[8]

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the extraction solvent using a rotary evaporator.[10]

  • Purification: The crude product can be purified by distillation.[8] Dry the ester over anhydrous potassium carbonate (K₂CO₃) before distilling.[7]

Analytical and Spectroscopic Data

The structure and purity of this compound are confirmed through various analytical techniques, including chromatography and spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a key method for assessing the purity of this compound, separating it from starting materials, byproducts, and other impurities.[4]

Experimental Protocol: Purity Assessment by GC

This protocol is based on the general principles outlined in ASTM D3545 for the analysis of acetate esters.[11]

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax 20M), is suitable.

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: ~200 °C

    • Detector: ~250 °C

    • Oven: A temperature program may be used, for example, starting at 60 °C and ramping up to 180 °C at 10 °C/min.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ether).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The resulting chromatogram is analyzed by comparing peak areas to determine the relative concentrations of components.[11]

Spectroscopic Data

Table 3: 1H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Acetate methyl (-CH ₃)~2.0 - 2.1Singlet
Methylene adjacent to ester (-OCH ₂-)~4.1 - 4.3Multiplet
Methylene adjacent to hydroxyl (-CH ₂OH)~3.6 - 3.8Multiplet
Hydroxyl (-OH )VariableSinglet

(Note: Data is compiled from typical values and may vary based on solvent and instrument.)[4]

Table 4: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)~3400 (broad)Alcohol stretch
C=O (ester)~1740 (strong)Carbonyl stretch
C-O (ester)~1240C-O stretch
C-O (alcohol)~1050C-O stretch

(Note: Data represents typical absorption bands.)

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 104.[12] A prominent base peak is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[1][12] Other significant fragments may be seen at m/z 73, 74, and 61.[12]

Role in Biological Signaling Pathways

There is no scientific literature to suggest that this compound, a simple organic solvent and chemical intermediate, is involved in biological signaling pathways. Its primary relevance in the context of drug development is as a potential solvent or a starting material for the synthesis of more complex molecules.

Safety and Handling

This compound is classified as a material that causes severe eye irritation.[4] It may also cause skin, respiratory, and digestive tract irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing to prevent eye and skin contact.[4]

  • Handling: Use in a well-ventilated area. Wash thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water and seek immediate medical aid.[4]

Conclusion

This compound is a fundamentally important bifunctional molecule with well-characterized chemical and physical properties. Its utility as a solvent and a synthetic intermediate is rooted in its dual hydroxyl and ester functionalities. The straightforward synthesis via Fischer esterification and well-established analytical methods for its characterization make it a readily accessible compound for research and development applications. Adherence to standard safety protocols is essential when handling this chemical due to its irritant properties.

References

Synthesis of Ethylene Glycol Monoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis mechanisms for ethylene (B1197577) glycol monoacetate (EGMA), a versatile organic compound with applications as a solvent and intermediate in various industries. The core focus of this document is on three principal synthetic pathways: the direct esterification of ethylene glycol with acetic acid, the transesterification of ethylene glycol, and the palladium-catalyzed oxidation of ethylene. This guide furnishes detailed experimental protocols, a comprehensive summary of quantitative data, and mechanistic diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

Ethylene glycol monoacetate (EGMA), also known as 2-hydroxyethyl acetate (B1210297), is a bifunctional molecule possessing both a primary alcohol and an ester group. This unique structure imparts valuable solvent properties and makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. The selection of a synthetic route to EGMA is often dictated by factors such as feedstock availability, desired purity, and economic considerations. This guide explores the most prevalent methods for its preparation, offering detailed insights into their chemical mechanisms and practical execution.

Synthesis Routes and Mechanisms

There are three primary methods for the synthesis of ethylene glycol monoacetate:

  • Direct Esterification: The reaction of ethylene glycol with acetic acid.

  • Transesterification: The reaction of ethylene glycol with another acetate ester.

  • Palladium-Catalyzed Oxidation: The reaction of ethylene with acetic acid in the presence of a palladium catalyst and an oxidant.

Direct Esterification of Ethylene Glycol with Acetic Acid

This is a classic example of a Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. The reaction proceeds by protonation of the acetic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol.

The reaction is reversible and proceeds in two consecutive steps, first forming ethylene glycol monoacetate (EGMA) and water, and then potentially reacting further to form ethylene glycol diacetate (EGDA) and another molecule of water.[1] To favor the formation of the monoester, an excess of ethylene glycol can be used, and the removal of water can drive the equilibrium toward the products.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic cation exchange resins (e.g., Amberlyst-15, Seralite SRC-120) and carbon-based solid acids.[1][2][3]

Mechanism of Acid-Catalyzed Esterification:

fischer_esterification cluster_intermediates Mechanism Steps EthyleneGlycol Ethylene Glycol (HOCH₂CH₂OH) TetrahedralIntermediate Tetrahedral Intermediate EthyleneGlycol->TetrahedralIntermediate Nucleophilic Attack AceticAcid Acetic Acid (CH₃COOH) ProtonatedAcid Protonated Acetic Acid AceticAcid->ProtonatedAcid Protonation H_plus H⁺ (Catalyst) ProtonatedAcid->TetrahedralIntermediate WaterLoss Loss of Water TetrahedralIntermediate->WaterLoss Proton Transfer EGMA Ethylene Glycol Monoacetate (CH₃COOCH₂CH₂OH) WaterLoss->EGMA Deprotonation Water Water (H₂O) WaterLoss->Water

Figure 1: Mechanism of Acid-Catalyzed Esterification.

Transesterification of Ethylene Glycol

Transesterification involves the reaction of ethylene glycol with an acetate ester, such as sec-butyl acetate, in the presence of a catalyst. This method can be advantageous as it can sometimes offer higher yields and easier purification compared to direct esterification, particularly as it avoids the production of water. The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), sodium methoxide (B1231860) (CH₃ONa), or potassium carbonate (K₂CO₃).[4][5]

The mechanism involves the deprotonation of ethylene glycol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the acetate ester.

Mechanism of Base-Catalyzed Transesterification:

transesterification cluster_intermediates Mechanism Steps EthyleneGlycol Ethylene Glycol (HOCH₂CH₂OH) Alkoxide Glycolate Alkoxide EthyleneGlycol->Alkoxide Deprotonation SecButylAcetate sec-Butyl Acetate (CH₃COOCH(CH₃)CH₂CH₃) TetrahedralIntermediate Tetrahedral Intermediate SecButylAcetate->TetrahedralIntermediate Base Base (e.g., OH⁻) Alkoxide->TetrahedralIntermediate Nucleophilic Attack EGMA Ethylene Glycol Monoacetate (CH₃COOCH₂CH₂OH) TetrahedralIntermediate->EGMA Leaving Group Departure SecButanol sec-Butanol (CH₃CH(OH)CH₂CH₃) TetrahedralIntermediate->SecButanol

Figure 2: Mechanism of Base-Catalyzed Transesterification.

Palladium-Catalyzed Oxidation of Ethylene

A more modern approach involves the direct reaction of ethylene with acetic acid in the presence of a palladium(II) catalyst and an oxidant. This process, a type of acetoxylation, forms EGMA directly from a simple alkene feedstock. The mechanism is complex and involves the formation of a palladium-ethylene π-complex, followed by nucleophilic attack of an acetate ion to form an acetoxyethyl-palladium intermediate. This intermediate then undergoes further reactions to yield the final product and regenerate the palladium catalyst.

Proposed Mechanism for Palladium-Catalyzed Acetoxylation of Ethylene:

palladium_catalysis Pd_II Pd(II) Catalyst PiComplex Pd(II)-Ethylene π-Complex Pd_II->PiComplex Ethylene Ethylene (C₂H₄) Ethylene->PiComplex AcetoxyethylPd Acetoxyethyl-Pd Intermediate PiComplex->AcetoxyethylPd Nucleophilic Attack by Acetate Acetate Acetate (AcO⁻) Acetate->AcetoxyethylPd EGMA Ethylene Glycol Monoacetate AcetoxyethylPd->EGMA Product Formation Pd_0 Pd(0) AcetoxyethylPd->Pd_0 Reductive Elimination RegeneratedPd_II Regenerated Pd(II) Catalyst Pd_0->RegeneratedPd_II Re-oxidation Oxidant Oxidant Oxidant->RegeneratedPd_II

Figure 3: Palladium-Catalyzed Acetoxylation of Ethylene.

Quantitative Data

The following table summarizes key quantitative data from various studies on the synthesis of ethylene glycol monoacetate.

Synthesis RouteCatalystTemp. (°C)Molar Ratio (EG:AA/Other)EG Conversion (%)EGMA Selectivity (%)Reference
Direct EsterificationSeralite SRC-12060-901:3.13 (EG:AA)~80~30 (at 80% conversion)[1]
Direct EsterificationH₃PO₄-activated CSA1001:2 (EG:AA)74.181.8[3]
Direct EsterificationTitanium (IV) isopropoxide901:2.92 (EG:AA)100- (EGDA selectivity 94.72%)[6]
TransesterificationKOH1201:1.3 (EG:sec-Butyl Acetate)HighHigh (Purity >97%)[4]
Pd-catalyzed OxidationPdCl₂/LiNO₃50-High~90[7]

Note: Selectivity can be highly dependent on reaction time and conditions, with longer times or higher temperatures often favoring the formation of the di-ester (EGDA).

Experimental Protocols

Protocol for Direct Esterification using an Acidic Ion-Exchange Resin

This protocol is a generalized procedure based on kinetic studies of the esterification of ethylene glycol with acetic acid using a cation exchange resin like Seralite SRC-120 or Amberlyst 36.[1][2][8]

Materials:

  • Ethylene glycol (EG)

  • Glacial acetic acid (AA)

  • Strongly acidic cation exchange resin (e.g., Seralite SRC-120), pre-dried

  • Nitrogen gas supply

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe

  • Heating mantle

  • Apparatus for titration or gas chromatography (GC) for analysis

Procedure:

  • Catalyst Preparation: The cation exchange resin should be dried in an oven at 100-110 °C for several hours to remove moisture.

  • Reaction Setup: A three-necked round-bottom flask is charged with the desired molar ratio of ethylene glycol and acetic acid (e.g., a 1:2 molar ratio of EG to AA).

  • The flask is equipped with a reflux condenser, a magnetic stirrer, and a temperature probe. The setup is placed in a heating mantle.

  • A slow stream of nitrogen is passed through the system to provide an inert atmosphere.

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 80-100 °C) with constant stirring.

  • Once the temperature is stable, a known amount of the pre-dried catalyst (e.g., 1-5 wt% of the total reactants) is added to the flask. This is considered time zero of the reaction.

  • Monitoring: Small samples of the reaction mixture are withdrawn at regular intervals using a syringe. The catalyst is filtered out from the sample immediately.

  • Analysis: The concentration of acetic acid in the samples is determined by titration with a standard sodium hydroxide solution. Alternatively, the composition of the reaction mixture (EG, AA, EGMA, and EGDA) can be analyzed by gas chromatography.

  • Work-up and Purification: After the desired conversion is achieved, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The excess acetic acid and ethylene glycol can be removed by vacuum distillation. The resulting mixture of EGMA and EGDA can be further purified by fractional distillation under reduced pressure.

Protocol for Transesterification using a Basic Catalyst

This protocol is based on patent literature describing the synthesis of EGMA via transesterification of ethylene glycol with sec-butyl acetate.[4][5]

Materials:

  • Ethylene glycol (EG)

  • sec-Butyl acetate

  • Basic catalyst (e.g., potassium hydroxide, KOH)

  • Reaction vessel with a distillation column and stirrer

  • Heating source

  • Apparatus for gas chromatography (GC) for analysis

  • Extraction and distillation equipment for purification

Procedure:

  • Reaction Setup: A reaction vessel equipped with a stirrer and a distillation column is charged with ethylene glycol, sec-butyl acetate (e.g., in a 1:1 to 1:1.5 molar ratio), and the basic catalyst (e.g., 0.01-0.08 moles per mole of ethylene glycol).

  • Initial Transesterification: The mixture is heated to a temperature of 90-140 °C with continuous stirring. The reaction is allowed to proceed for a set period (e.g., 1-15 hours) to reach an initial equilibrium.

  • Equilibrium Shift: To drive the reaction to completion, the sec-butanol formed as a byproduct is continuously removed by distillation. This shifts the equilibrium towards the formation of the products. The temperature at the top of the distillation column will be indicative of the composition of the distillate.

  • Terminal Transesterification: After the initial removal of sec-butanol, the reaction is continued at a controlled temperature (e.g., 110 °C) for a few more hours to maximize the conversion.

  • Work-up: After the reaction is complete, the reaction mixture is cooled. The catalyst may be neutralized or removed by filtration.

  • Purification: The unreacted sec-butyl acetate and any remaining sec-butanol are removed by distillation. The remaining mixture contains EGMA, EGDA, and unreacted ethylene glycol. This mixture is then subjected to a separation and purification process, which may involve:

    • Extraction: Using a solvent like toluene (B28343) to separate the esters from the more polar ethylene glycol.

    • Distillation: The extract is then subjected to azeotropic distillation to remove the extraction solvent, followed by vacuum distillation to separate EGMA from EGDA.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of ethylene glycol monoacetate.

experimental_workflow start Start setup Reaction Setup (Flask, Condenser, Stirrer, etc.) start->setup charge_reactants Charge Reactants (Ethylene Glycol, Acetic Acid/sec-Butyl Acetate) setup->charge_reactants add_catalyst Add Catalyst (Acidic/Basic) charge_reactants->add_catalyst reaction Heat and Stir (Monitor Temperature and Time) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC, or Titration) reaction->monitoring workup Reaction Work-up (Cooling, Catalyst Removal) monitoring->workup Reaction Complete purification Purification (Distillation, Extraction) workup->purification analysis Product Analysis (GC, NMR, IR) purification->analysis end End Product: Ethylene Glycol Monoacetate analysis->end

Figure 4: General Experimental Workflow.

Conclusion

The synthesis of ethylene glycol monoacetate can be achieved through several effective routes, with direct esterification and transesterification being the most common and accessible methods for laboratory and industrial-scale production. The choice of method depends on various factors, including the availability of starting materials, desired product purity, and economic viability. The palladium-catalyzed oxidation of ethylene represents a more modern and atom-economical approach, though it may require more specialized equipment and catalysts. This guide provides the fundamental knowledge, including mechanistic insights, quantitative data, and detailed protocols, to aid researchers and professionals in the successful synthesis and purification of ethylene glycol monoacetate.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Acetoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxyethanol, also known as ethylene (B1197577) glycol monoacetate or 2-hydroxyethyl acetate (B1210297), is a bifunctional organic molecule possessing both an ester and a primary alcohol functional group. This unique structure imparts a versatile set of properties, making it a valuable solvent and intermediate in various chemical and pharmaceutical applications. Its miscibility with both polar and non-polar substances, coupled with its moderate boiling point and reactivity, allows for its use in formulations, synthesis, and purification processes. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-acetoxyethanol, complete with experimental methodologies and data presented for easy reference.

Physical Characteristics

2-Acetoxyethanol is a colorless, clear liquid with a mild, sweet odor.[1] Its physical properties are summarized in the tables below. These characteristics are crucial for its application in areas requiring specific solvency, viscosity, and volatility.

General and Physical Properties
PropertyValueUnitsReference Method
Molecular FormulaC₄H₈O₃--
Molecular Weight104.10 g/mol [2]
AppearanceColorless, clear liquid-Visual Inspection
OdorMild, sweet-Olfactory
Density1.108g/cm³ at 20°CASTM D4052
Boiling Point182°C at 760 mmHgASTM D1078
Melting Point-25°COECD 102
Flash Point102°CASTM D93
Water SolubilityMiscible-OECD 105
Refractive Index1.420nD at 20°CASTM D1218
Vapor Pressure0.227mmHg at 25°CASTM E1194
Viscosity2.9cP at 25°CASTM D445

Experimental Protocols: Physical Properties

Determination of Density (ASTM D4052)

The density of 2-acetoxyethanol can be accurately determined using a digital density meter according to the ASTM D4052 standard test method.

  • Apparatus: A digital density meter capable of maintaining a constant temperature (20 ± 0.05 °C).

  • Calibration: Calibrate the instrument daily with dry air and high-purity water.

  • Sample Preparation: Ensure the 2-acetoxyethanol sample is free of air bubbles and has been equilibrated to the measurement temperature.

  • Measurement: Introduce the sample into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the tube filled with the sample.

  • Calculation: The density is automatically calculated by the instrument based on the oscillation period and the calibration data. The result is typically reported in g/cm³.

Determination of Water Solubility (OECD Guideline 105: Flask Method)

Given that 2-acetoxyethanol is miscible with water, a qualitative assessment is often sufficient. For a more formal determination following the principles of OECD 105 for highly soluble substances:

  • Apparatus: A flask with a stirrer, a constant temperature bath (20 ± 0.5 °C), and an analytical method for determining the concentration of the test substance (e.g., gas chromatography).

  • Procedure:

    • Add a known volume of distilled water to the flask.

    • Incrementally add known volumes of 2-acetoxyethanol while stirring.

    • Visually inspect the solution for any signs of phase separation or cloudiness after each addition.

  • Result: For miscible substances, no phase separation will be observed even at a 1:1 ratio or higher. The substance is reported as "miscible."

Chemical Characteristics

2-Acetoxyethanol's chemical nature is defined by the interplay of its ester and alcohol functional groups. It can undergo reactions typical of both, such as hydrolysis, transesterification, and oxidation.

Chemical Identity
IdentifierValue
IUPAC Name2-Acetoxyethanol
SynonymsEthylene glycol monoacetate, 2-Hydroxyethyl acetate
CAS Number542-59-6
PubChem CID10957
SMILESCC(=O)OCCO
InChIInChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3
Reactivity Profile
  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding ethylene glycol and acetic acid. The rate of hydrolysis is significantly faster under basic conditions.

  • Transesterification: In the presence of an acid or base catalyst, the acetyl group can be exchanged with another alkoxy group from an alcohol. For example, reaction with methanol (B129727) will yield methyl acetate and ethylene glycol.

  • Esterification: The primary alcohol group can be further esterified with a carboxylic acid or its derivative to form a diester.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Experimental Protocols: Chemical Synthesis and Analysis

Synthesis of 2-Acetoxyethanol via Fischer Esterification

This protocol describes the laboratory-scale synthesis of 2-acetoxyethanol from ethylene glycol and acetic acid using an acid catalyst.

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, and distillation apparatus.

  • Reagents:

    • Ethylene glycol

    • Glacial acetic acid (in excess)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous magnesium sulfate (B86663) (for drying)

  • Procedure:

    • To a round-bottom flask, add ethylene glycol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acetic acid to ethylene glycol).

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 181-183 °C.

Analysis by Gas Chromatography (GC)

The purity of 2-acetoxyethanol and the monitoring of its synthesis can be performed using gas chromatography with a flame ionization detector (GC-FID).

  • Apparatus: Gas chromatograph equipped with an FID and a suitable capillary column (e.g., a polar column like a DB-WAX).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Carrier Gas: Helium or Nitrogen

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time and peak area can be used to identify and quantify 2-acetoxyethanol.

Mandatory Visualizations

Synthesis_Workflow Reactants Ethylene Glycol + Acetic Acid + H₂SO₄ (cat.) Reaction Reflux (2-3 hours) Reactants->Reaction Workup Neutralization (NaHCO₃ wash) Reaction->Workup Purification Fractional Distillation Workup->Purification Product 2-Acetoxyethanol Purification->Product

Caption: Fischer Esterification Workflow for 2-Acetoxyethanol Synthesis.

Chemical_Classification Organic_Compound Organic Compound Bifunctional Bifunctional Molecule Organic_Compound->Bifunctional Alcohol Alcohol Bifunctional->Alcohol Ester Ester Bifunctional->Ester Primary_Alcohol Primary Alcohol Alcohol->Primary_Alcohol Acetate_Ester Acetate Ester Ester->Acetate_Ester Two_Acetoxyethanol 2-Acetoxyethanol Primary_Alcohol->Two_Acetoxyethanol Acetate_Ester->Two_Acetoxyethanol

Caption: Hierarchical Classification of 2-Acetoxyethanol.

Spectroscopic Data

Infrared (IR) Spectrum

The IR spectrum of 2-acetoxyethanol displays characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad band in the region of 3400-3500 cm⁻¹ indicates the presence of the hydroxyl group.

  • C-H Stretch: Peaks just below 3000 cm⁻¹ are attributable to sp³ C-H stretching.

  • C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretch: Bands in the 1240 cm⁻¹ and 1050 cm⁻¹ region correspond to the C-O stretching of the ester and alcohol, respectively.

¹H NMR Spectrum

The proton NMR spectrum provides a clear fingerprint of the molecule's structure:

  • δ ~2.0 ppm (singlet, 3H): Corresponds to the methyl protons of the acetate group (-OCOCH₃ ).

  • δ ~3.7 ppm (triplet, 2H): Represents the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂ OH).

  • δ ~4.2 ppm (triplet, 2H): Corresponds to the methylene protons adjacent to the ester oxygen (CH₃COOCH₂ -).

  • δ ~2.5-3.5 ppm (broad singlet, 1H): This is the hydroxyl proton (-OH ), which is often broad and its chemical shift can vary with concentration and solvent.

Mass Spectrum

In electron ionization mass spectrometry, 2-acetoxyethanol will fragment in predictable ways:

  • Molecular Ion (M+): A peak at m/z = 104 corresponding to the molecular weight may be observed, though it might be weak.

  • Major Fragments:

    • m/z = 61: Loss of an acetyl radical (CH₃CO, 43 Da), resulting in the [HOCH₂CH₂O]⁺ fragment.

    • m/z = 45: Cleavage of the C-C bond, leading to the [CH₂OH]⁺ fragment.

    • m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

Applications in Research and Drug Development

The unique properties of 2-acetoxyethanol make it a useful compound in the pharmaceutical industry:

  • Solvent: It can be used as a solvent for a variety of active pharmaceutical ingredients (APIs) and excipients in formulation development. Its miscibility with water and many organic solvents is a key advantage.

  • Intermediate: Its bifunctional nature allows it to be used as a building block in the synthesis of more complex molecules and drug candidates.

  • Cleaning Agent: Due to its excellent solvent properties, it can be used for cleaning and degreasing laboratory equipment and in manufacturing processes.

Safety and Handling

2-Acetoxyethanol is considered to have low toxicity.[3] However, it may cause eye irritation.[4] Good laboratory practices should always be followed. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Acetoxyethanol is a versatile chemical with a well-defined set of physical and chemical properties. Its dual functionality as both an alcohol and an ester underpins its utility as a solvent and a synthetic intermediate. This guide provides researchers, scientists, and drug development professionals with the essential technical information required for the effective and safe use of 2-acetoxyethanol in their work. The provided experimental protocols offer a starting point for in-house characterization and synthesis, while the tabulated data and spectroscopic information serve as a quick and reliable reference.

References

Spectroscopic Profile of 2-Hydroxyethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-hydroxyethyl acetate (B1210297), catering to researchers, scientists, and professionals in drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in clear, tabular formats for straightforward interpretation and comparison. Detailed experimental protocols for acquiring this spectroscopic data are also provided, alongside a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-hydroxyethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Proton TypeChemical Shift (δ, ppm)Multiplicity
Acetate methyl (-COCH₃)~2.08Singlet
Methylene adjacent to ester (-OCH₂-)~4.20Triplet
Methylene adjacent to hydroxyl (-CH₂OH)~3.75Triplet
Hydroxyl (-OH)VariableSinglet (broad)

¹³C NMR Spectral Data

Carbon TypeChemical Shift (δ, ppm)
Carbonyl (-C=O)~171.0
Methylene adjacent to ester (-OCH₂)~65.0
Methylene adjacent to hydroxyl (-CH₂OH)~60.0
Acetate methyl (-COCH₃)~20.9
(Data sourced from the Spectral Database for Organic Compounds, SDBS)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HHydroxyl group stretching vibration
~2950C-HAlkane C-H stretching
~1740 (strong)C=OEster carbonyl stretching vibration
~1240C-OEster C-O stretching
~1050C-OAlcohol C-O stretching
Mass Spectrometry (MS)
m/zProposed Fragment Ion
104[C₄H₈O₃]⁺˙ (Molecular Ion)
89[M - CH₃]⁺
73[M - OCH₃]⁺
61[HOCH₂CH₂O]⁺
45[CH₂OH]⁺
43[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final volume in the NMR tube should be approximately 4-5 cm in height.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Tune and match the appropriate probe (¹H or ¹³C) to the sample.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

    • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

    • Lower the ATR press to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

    • If using a direct infusion method, load the sample solution into a syringe for introduction into the ion source.

    • If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • Instrument Setup and Data Acquisition:

    • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using a suitable calibration standard.

    • For direct infusion, introduce the sample into the ion source at a constant flow rate.

    • For GC-MS, the sample is vaporized in the injector and separated on the GC column before entering the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Liquid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer (ATR) IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for spectroscopic analysis of this compound.

Solubility Profile of 2-Hydroxyethyl Acetate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hydroxyethyl acetate (B1210297) (also known as ethylene (B1197577) glycol monoacetate) in various organic solvents. Due to its dual functionality, possessing both a hydroxyl and an ester group, 2-hydroxyethyl acetate serves as a versatile solvent and intermediate in numerous chemical processes, making a thorough understanding of its solubility profile critical for its application in research and drug development.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, a polar molecule, its solubility in organic solvents is governed by the principle of "like dissolves like." Its hydroxyl group allows for hydrogen bonding with polar solvents, while the acetate group contributes to its miscibility with less polar organic compounds.

Qualitative Solubility Profile of this compound

Based on available literature, this compound is described as being completely miscible with a wide range of common organic solvents. This high degree of solubility is attributed to its molecular structure, which allows for favorable interactions with various solvent types. The following table summarizes the qualitative solubility of this compound in several organic solvents.

Organic SolventCommon Name(s)Qualitative Solubility
AlcoholsEthanol, MethanolCompletely Miscible[1][2][3][4]
KetonesAcetoneCompletely Miscible[1]
EthersDiethyl EtherSoluble[2][5]
Aromatic HydrocarbonsBenzene, TolueneSoluble[2][5]
EstersEthyl AcetateCompletely Miscible[1]
WaterCompletely Miscible[2][6]

Note: "Completely Miscible" indicates that the two liquids can be mixed in all proportions to form a single phase. "Soluble" indicates that this compound dissolves in the solvent, though quantitative limits have not been specified in the reviewed literature.

Experimental Protocols for Solubility Determination

Protocol 1: Qualitative Determination of Miscibility (Adapted from ASTM D1722)

This method provides a straightforward approach to visually determine if two liquids are miscible in a given proportion.

Objective: To qualitatively assess whether this compound is miscible with a specific organic solvent.

Materials:

  • This compound

  • Organic solvent to be tested

  • Two 100-mL glass-stoppered graduated cylinders

  • Pipettes

  • Distilled water (for control)

Procedure:

  • Thoroughly clean and dry the graduated cylinders.

  • In the first graduated cylinder, mix 50 mL of this compound with 50 mL of the organic solvent under investigation.

  • In the second graduated cylinder, as a control, mix 50 mL of distilled water with 50 mL of the organic solvent.

  • Stopper both cylinders and invert them ten times to ensure thorough mixing.

  • Allow the cylinders to stand at a controlled room temperature for 30 minutes.

  • Visually inspect the contents of both cylinders.

Interpretation of Results:

  • Miscible: The mixture of this compound and the organic solvent appears as a single, clear liquid phase, with no signs of turbidity or separation.

  • Immiscible or Partially Miscible: The mixture shows turbidity, the formation of two distinct layers, or the presence of droplets of one liquid suspended in the other.

Protocol 2: Quantitative Determination of Solubility by Isothermal Equilibrium Method

This protocol outlines a method to determine the precise concentration of this compound in a saturated solution with another organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Organic solvent

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Several sealed, airtight vials

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

  • Syringes and filters (if necessary for sampling)

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

  • Generate a calibration curve using the analytical instrument (e.g., GC) by plotting the instrument response against the known concentrations of the standard solutions.

  • In a series of airtight vials, add an excess amount of this compound to a known volume or mass of the organic solvent. "Excess" means that there should be a visible separate phase of this compound after equilibration.

  • Place the vials in the thermostatically controlled shaker bath set to the desired temperature.

  • Agitate the vials for a sufficient period to ensure that equilibrium is reached (this could range from several hours to days, and should be determined empirically by taking measurements at different time points until the concentration in the solvent phase becomes constant).

  • Once equilibrium is achieved, stop the agitation and allow the phases to separate completely.

  • Carefully extract a sample from the solvent-rich phase, ensuring that none of the undissolved this compound phase is collected. A syringe with a filter may be necessary.

  • Analyze the collected sample using the calibrated analytical instrument to determine the concentration of this compound.

  • Repeat the measurement for multiple samples to ensure reproducibility.

Data Presentation: The solubility can be expressed in various units, such as:

  • g/100 g of solvent

  • g/100 mL of solvent

  • Mole fraction

  • Molarity

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of the solubility of this compound in an organic solvent.

G A Preparation of Standard Solutions (this compound in Solvent) B Instrument Calibration (e.g., Gas Chromatography) A->B G Sample Analysis (Concentration Determination) B->G C Preparation of Saturated Samples (Excess this compound in Solvent) D Isothermal Equilibration (Constant Temperature Shaking) C->D E Phase Separation (Cessation of Agitation) D->E F Sampling of Solvent-Rich Phase E->F F->G H Data Calculation and Reporting (e.g., g/100g, Mole Fraction) G->H

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a foundational understanding of the solubility profile of this compound and equips researchers with the necessary protocols to conduct their own detailed quantitative assessments. A precise understanding of solubility is paramount for the effective formulation and application of this versatile compound in scientific and industrial settings.

References

Hydrolysis Kinetics of 2-Hydroxyethyl Acetate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the hydrolysis kinetics of 2-hydroxyethyl acetate (B1210297) (ethylene glycol monoacetate) in aqueous solutions. The document covers the fundamental principles of the hydrolysis reaction, including the mechanisms of acid and base catalysis, and presents available quantitative kinetic data. Detailed experimental protocols for monitoring the hydrolysis kinetics, adapted from established methods for ester hydrolysis, are provided to assist researchers in designing and executing their own studies. This guide is intended to be a valuable resource for professionals in drug development and other scientific fields where the stability and degradation of ester-containing compounds are of critical importance.

Introduction

2-Hydroxyethyl acetate is a bifunctional molecule containing both a hydroxyl and an ester group. Its susceptibility to hydrolysis, the cleavage of the ester bond to form ethylene (B1197577) glycol and acetic acid, is a critical parameter in various applications, including as a solvent and in the formulation of pharmaceuticals and other chemical products.[1] Understanding the kinetics of this degradation pathway is essential for predicting the shelf-life, efficacy, and potential environmental fate of products containing this molecule. This guide summarizes the current knowledge on the hydrolysis kinetics of this compound and provides practical guidance for its experimental investigation.

Reaction Kinetics and Mechanism

The hydrolysis of this compound in aqueous solutions proceeds via nucleophilic acyl substitution. The reaction is catalyzed by both acids (H⁺) and bases (OH⁻), and the overall observed rate of hydrolysis is a composite of the spontaneous (neutral) hydrolysis and the catalyzed reactions.

The reaction can be represented as follows:

HOCH₂CH₂OCOCH₃ + H₂O ⇌ HOCH₂CH₂OH + CH₃COOH (this compound + Water ⇌ Ethylene Glycol + Acetic Acid)

The rate of hydrolysis is significantly influenced by the pH of the aqueous solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction rate is proportional to the concentration of hydronium ions. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In acidic media, the hydrolysis of this compound has been reported to follow first-order kinetics.[1]

Base-Catalyzed Hydrolysis (Saponification)

In alkaline solutions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process, also known as saponification, is typically much faster than acid-catalyzed hydrolysis. The reaction is generally second-order, being first-order in both the ester and the hydroxide ion concentration.[2]

Quantitative Kinetic Data

Comprehensive kinetic data for the hydrolysis of this compound is not extensively available in the public literature. However, some key data points and analogous data from similar esters provide valuable insights.

ParameterConditionValueNotes
Rate Constant (k) Acidic Media (pH not specified), 25°C1.2 × 10⁻³ s⁻¹This is a pseudo-first-order rate constant.
Activation Energy (Ea) Alkaline Hydrolysis (Ethyl Acetate)11.56 kcal/molThis value is for the analogous compound ethyl acetate and provides an estimate.[2]
pH-Rate Profile General Ester HydrolysisU-shaped curveThe rate is minimal at a neutral or slightly acidic pH and increases at both low and high pH.

Note: The limited availability of specific data for this compound necessitates the use of data from analogous compounds for some parameters. Researchers are encouraged to determine these values experimentally for their specific conditions.

Experimental Protocols

Several analytical methods can be employed to monitor the kinetics of this compound hydrolysis. The choice of method depends on the specific experimental conditions, available equipment, and desired precision.

Titrimetric Method for Acid-Catalyzed Hydrolysis

This method involves monitoring the production of acetic acid over time by titrating aliquots of the reaction mixture with a standardized base.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.5 N)

  • Sodium hydroxide solution (e.g., 0.2 N, standardized)

  • Phenolphthalein (B1677637) indicator

  • Ice

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Prepare a solution of this compound in an acidic aqueous medium (e.g., 0.5 N HCl) in a conical flask.

  • Place the flask in a constant temperature water bath to equilibrate.

  • Start the reaction and a stopwatch simultaneously.

  • At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL).

  • Immediately quench the reaction by adding the aliquot to a flask containing ice to arrest the hydrolysis.[3]

  • Titrate the quenched sample with a standardized sodium hydroxide solution using phenolphthalein as the indicator. The endpoint is the first appearance of a persistent pink color.[3]

  • To determine the concentration at infinite time (completion), heat a sealed sample of the reaction mixture in a water bath for an extended period (e.g., 1-2 hours) to drive the reaction to completion, then titrate as above.[3]

Data Analysis: The pseudo-first-order rate constant (k) can be determined using the integrated rate law for a first-order reaction, often expressed in terms of the volume of titrant.

Spectrophotometric Method

This method is suitable if the product or a derivative absorbs light at a specific wavelength where the reactant does not. While this compound and its hydrolysis products do not have strong chromophores in the UV-Vis range, derivatization of the products could be employed.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and quantifying the components of the reaction mixture (reactant and products).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., a wax-type column)

Procedure:

  • Initiate the hydrolysis reaction in a thermostated vessel.

  • At predetermined time points, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by cooling and/or neutralizing the catalyst.

  • Prepare the sample for GC analysis, which may involve extraction into an organic solvent and the addition of an internal standard for accurate quantification.

  • Inject the prepared sample into the GC and record the chromatogram.

  • Quantify the peak areas of this compound and ethylene glycol relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the real-time, non-invasive monitoring of the reaction progress by tracking the disappearance of reactant signals and the appearance of product signals.[4]

Procedure:

  • The reaction is typically carried out directly in an NMR tube.

  • A known concentration of this compound is dissolved in a deuterated aqueous solvent (e.g., D₂O) containing the acid or base catalyst.

  • ¹H NMR spectra are acquired at regular intervals.

  • The concentration of the reactant and products can be determined by integrating the characteristic peaks. For this compound, the acetyl protons will have a distinct chemical shift from the protons of the resulting acetic acid.

Visualizations

Reaction Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A This compound Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Products_A Ethylene Glycol + Acetic Acid Tetrahedral_Intermediate_A->Products_A - H⁺ H3O+ H₃O⁺ H2O_A H₂O Ester_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Products_B Ethylene Glycol + Acetate Tetrahedral_Intermediate_B->Products_B OH- OH⁻

Caption: Simplified mechanisms for acid and base-catalyzed hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow Start Initiate Hydrolysis Reaction (Constant Temperature) Sampling Withdraw Aliquots at Timed Intervals Start->Sampling Quenching Quench Reaction (e.g., Cooling, Neutralization) Sampling->Quenching Analysis Analyze Sample Concentration (Titration, GC, NMR) Quenching->Analysis Data Plot Concentration vs. Time Analysis->Data Kinetics Calculate Rate Constant (k) Data->Kinetics

Caption: General experimental workflow for determining the hydrolysis rate constant.

pH-Rate Profile

pH_Rate_Profile Illustrative pH-Rate Profile for Ester Hydrolysis cluster_plot pH_Label pH pH1 pH2 pH3 pH4 pH5 pH6 pH7 pH8 pH9 pH10 pH11 pH12 Rate_Label log(k_obs) Rate_High Rate_Low p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12

Caption: A typical U-shaped pH-rate profile for ester hydrolysis.

Conclusion

The hydrolysis of this compound is a critical degradation pathway governed by acid and base catalysis. While specific kinetic data for this compound remains limited in publicly accessible literature, this guide provides a foundational understanding of its hydrolytic behavior based on a known rate constant and principles derived from analogous esters. The detailed experimental protocols offered herein serve as a practical starting point for researchers to conduct their own kinetic investigations, enabling a more precise understanding of the stability of this compound in their specific aqueous systems. Further research is warranted to establish a comprehensive pH-rate profile and determine the activation energy for the hydrolysis of this important industrial chemical.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Hydroxyethyl Acetate (B1210297)

A summary of the key physical and chemical properties of 2-hydroxyethyl acetate is presented in Table 1. These properties are essential for understanding its behavior under different process conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Ethylene (B1197577) glycol monoacetate, 2-Acetoxyethanol[1]
CAS Number 542-59-6[2]
Molecular Formula C4H8O3[2]
Molecular Weight 104.10 g/mol [3]
Appearance Colorless liquid[1]
Odor Nearly odorless[1]
Boiling Point 181-182 °C
Flash Point 102 °C (closed cup)
Density 1.108 g/cm³ at 20 °C
Solubility Miscible with water, alcohol, ether, benzene, and toluene.[1]

Thermal Stability and Decomposition

Information regarding the specific thermal decomposition profile of this compound from techniques such as TGA and DSC is limited in publicly accessible literature. However, safety data sheets consistently indicate that the compound will decompose when exposed to high temperatures.

When heated to decomposition, this compound is reported to emit acrid smoke and irritating fumes[1]. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).

Predicted Decomposition Pathway

In the absence of specific experimental data on the decomposition mechanism, a plausible thermal decomposition pathway can be proposed based on the structure of this compound. The molecule contains both an ester and a primary alcohol functional group, which will dictate its reactivity at elevated temperatures.

A simplified, hypothetical decomposition relationship is visualized in the following diagram:

DecompositionPathway cluster_input Reactant cluster_condition Condition cluster_output Products 2-Hydroxyethyl_Acetate This compound (C4H8O3) Decomposition_Products Decomposition Products 2-Hydroxyethyl_Acetate->Decomposition_Products High Temperature Heat Heat CO Carbon Monoxide (CO) Decomposition_Products->CO CO2 Carbon Dioxide (CO2) Decomposition_Products->CO2 Other_Fumes Acrid Smoke & Irritating Fumes Decomposition_Products->Other_Fumes

Caption: Hypothetical thermal decomposition of this compound.

Experimental Protocols

As no specific experimental studies on the thermal analysis of this compound were identified, this section outlines general methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that would be suitable for characterizing its thermal stability.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset and completion temperatures of decomposition and to quantify mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to assess thermo-oxidative stability.

    • Temperature Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) would be analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (peak of the DTG curve), and the residual mass at the end of the experiment.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative side reactions.

    • Temperature Program: A controlled heating rate, such as 10 °C/min, is applied over a temperature range that encompasses the expected thermal events.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these events, as well as the integrated peak area (enthalpy change), provide valuable thermodynamic data.

The following diagram illustrates a general experimental workflow for assessing thermal stability:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interp Data Interpretation cluster_output Output Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis_TGA Analyze TGA/DTG Curves (Mass Loss vs. Temp) TGA->Data_Analysis_TGA Data_Analysis_DSC Analyze DSC Thermogram (Heat Flow vs. Temp) DSC->Data_Analysis_DSC Results Thermal Stability Profile: - Decomposition Temps - Enthalpy Changes Data_Analysis_TGA->Results Data_Analysis_DSC->Results

Caption: General workflow for thermal stability analysis.

Conclusion and Recommendations

The available data on the thermal stability of this compound is primarily qualitative, indicating that it decomposes at elevated temperatures to produce hazardous byproducts. For applications where this compound may be subjected to thermal stress, it is imperative to conduct specific experimental studies using techniques such as TGA and DSC to establish its precise decomposition profile. Such studies would provide the necessary quantitative data to define safe operating temperature limits and to understand the potential for thermal runaway reactions. Researchers and drug development professionals are strongly advised to perform their own thermal hazard assessments under conditions that mimic their specific processes.

References

The Bifunctional Nature of 2-Hydroxyethyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Building Block in Chemical Synthesis and Drug Development

Introduction: 2-Hydroxyethyl acetate (B1210297) (2-HEA), a molecule possessing both a primary hydroxyl group and an ester functional group, exhibits a remarkable bifunctional nature that makes it a valuable and versatile building block in a multitude of chemical reactions. This technical guide provides a comprehensive overview of the dual reactivity of 2-HEA, offering insights into its synthesis, key reactions, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Characterization

2-Hydroxyethyl acetate is a colorless, nearly odorless liquid that is soluble in water and a range of common organic solvents, including alcohols, ethers, benzene, and toluene.[1][2] Its bifunctionality, stemming from the presence of both a hydrogen bond donor (-OH) and acceptor (C=O), contributes to its unique solvency characteristics.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₈O₃[3]
Molecular Weight104.10 g/mol [4]
CAS Number542-59-6[3]
Boiling Point187-189 °C
Density1.106 g/mL at 25 °C
Refractive Index (n20/D)1.420[2]

Spectroscopic Characterization: The structural features of this compound can be unequivocally confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectrum: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are typically observed around 2.0 ppm for the acetyl methyl protons, 3.7 ppm for the methylene (B1212753) group adjacent to the hydroxyl group, and 4.2 ppm for the methylene group adjacent to the ester oxygen. The hydroxyl proton signal is a broad singlet and its position can vary depending on the solvent and concentration.

  • ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct peaks for the methyl carbon of the acetate group, the two methylene carbons, and the carbonyl carbon of the ester.

  • IR Spectrum: The IR spectrum of this compound exhibits a broad absorption band in the region of 3400 cm⁻¹ due to the O-H stretching of the hydroxyl group. A strong, sharp absorption peak is also observed around 1740 cm⁻¹, which is characteristic of the C=O stretching of the ester functional group.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of ethylene (B1197577) glycol with acetic acid, typically in the presence of an acid catalyst.[3]

Fischer Esterification: Reaction Mechanism and Experimental Protocol

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the monoester, an excess of one of the reactants, usually the more volatile one, can be used, or water can be removed as it is formed.

Reaction Mechanism:

Fischer_Esterification cluster_bifunctional Bifunctional Reactivity of 2-HEA R1 Acetic Acid (CH₃COOH) I1 Protonated Acetic Acid R1->I1 + H⁺ R2 Ethylene Glycol (HOCH₂CH₂OH) Catalyst H⁺ (Acid Catalyst) I1->R1 - H⁺ I2 Tetrahedral Intermediate I1->I2 + Ethylene Glycol I2->I1 - Ethylene Glycol I3 Protonated Ester I2->I3 - H₂O I3->I2 + H₂O P1 This compound I3->P1 - H⁺ P1->I3 + H⁺ P1_OH Hydroxyl Group (-OH) (Alcohol Reactivity) P1->P1_OH P1_Ester Ester Group (-OAc) (Ester Reactivity) P1->P1_Ester P2 Water (H₂O)

Figure 1: Fischer Esterification Mechanism for 2-HEA Synthesis.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is assembled.

  • Reactant Charging: To the flask, add ethylene glycol and a molar excess of acetic acid (e.g., a 2:1 molar ratio of acetic acid to ethylene glycol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by weight of the limiting reactant).

  • Reaction: The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The excess acetic acid and the catalyst are neutralized by washing with a saturated sodium bicarbonate solution.

  • Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to obtain pure this compound.

Bifunctional Reactivity in Chemical Reactions

The presence of both a hydroxyl and an ester group on the same molecule allows this compound to participate in a diverse range of chemical transformations, acting either as a nucleophile (through the hydroxyl group) or an electrophile (at the ester carbonyl carbon).

Reactions at the Hydroxyl Group (Alcohol-like Reactivity)

The primary hydroxyl group of this compound can undergo typical reactions of alcohols.

3.1.1. Esterification: The hydroxyl group can be further esterified with another carboxylic acid or its derivative to form ethylene glycol diacetate.[3] This reaction is often a competing side reaction during the synthesis of this compound itself if the reaction conditions are not carefully controlled.[3]

3.1.2. Etherification: The hydroxyl group can be converted to an ether linkage through reactions like the Williamson ether synthesis.

3.1.3. Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions.[3]

Reactions at the Ester Group (Ester-like Reactivity)

The acetate group in this compound is susceptible to nucleophilic acyl substitution reactions.

3.2.1. Hydrolysis: The ester bond can be cleaved by hydrolysis under either acidic or basic conditions to yield ethylene glycol and acetic acid.[3] Studies have shown that the acid-catalyzed hydrolysis of this compound follows first-order kinetics.[3]

Table 2: Hydrolysis of this compound

ConditionProductsKinetic Profile
Acidic (e.g., H₂SO₄)Ethylene Glycol + Acetic AcidFirst-order
Basic (e.g., NaOH)Ethylene Glycol + Sodium AcetateSecond-order

3.2.2. Transesterification: this compound can undergo transesterification with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) will yield methyl acetate and ethylene glycol.[3] This reaction is reversible and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Experimental Protocol: Transesterification of this compound with Methanol

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reactant and Catalyst Charging: this compound and a large molar excess of methanol are added to the flask. A catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide) is then added.

  • Reaction: The mixture is heated to reflux with stirring for several hours.

  • Monitoring and Work-up: The reaction can be monitored by GC to follow the formation of methyl acetate. After completion, the catalyst is neutralized, and the excess methanol is removed by distillation. The resulting mixture of ethylene glycol and methyl acetate can be separated by fractional distillation.

Experimental_Workflow Start Start: Reactants & Catalyst Reaction Reaction (e.g., Esterification, Transesterification) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Work-up (Neutralization, Washing) Monitoring->Workup Reaction Complete Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Figure 2: General Experimental Workflow for Reactions of 2-HEA.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in various fields.

  • Polymer Chemistry: The hydroxyl group of this compound can be used to incorporate pendant acetate groups into polymer chains through copolymerization with other monomers. These acetate groups can then be hydrolyzed to generate polyvinyl alcohol-type structures. A structurally similar monomer, 2-hydroxyethyl methacrylate (B99206) (HEMA), is used in the synthesis of hydrogels for applications like contact lenses and drug delivery systems.[3]

  • Synthesis of Ionic Liquids: The hydroxyl group can be functionalized, for example, by reaction with an amine to form tris-(2-hydroxyethyl) ammonium (B1175870) acetate, which has been used as a catalyst in the synthesis of pharmaceuticals.[3]

  • Solvent: Due to its ability to dissolve a wide range of substances, this compound is used as a solvent for nitrocellulose and cellulose (B213188) acetate.[1]

Conclusion

This compound is a molecule of significant interest due to its inherent bifunctionality. The presence of both a reactive hydroxyl group and an ester moiety allows for a wide array of chemical transformations, making it a versatile tool for synthetic chemists. A thorough understanding of its reactivity, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of new molecules and materials with applications spanning from polymer science to drug development. The detailed experimental protocols and reaction mechanisms provided herein serve as a valuable resource for researchers seeking to harness the unique chemical properties of this important bifunctional compound.

References

A Comprehensive Technical Guide to 2-Hydroxyethyl Acetate: Nomenclature, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-hydroxyethyl acetate (B1210297), a bifunctional molecule with significant applications in various scientific fields. The document covers its IUPAC nomenclature and synonyms, physicochemical properties, and key experimental protocols for its synthesis and analysis. Furthermore, it delves into the biological relevance of this compound, particularly focusing on the metabolic pathway of its hydrolysis product, ethylene (B1197577) glycol, which is of critical importance in the context of drug development and toxicology.

Chemical Identity and Nomenclature

2-Hydroxyethyl acetate is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is also commonly referred to by a variety of synonyms.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
Synonyms Ethylene glycol monoacetate[1][4][5][6], 2-Acetoxyethanol[1][2][6], Glycol monoacetate[1][4][6], Acetic acid 2-hydroxyethyl ester[1][5], β-Hydroxyethyl acetate[1], Ethylene gylcol acetate[7], Glycol-monoacetin[7]
CAS Number 542-59-6
Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
InChI Key HXDLWJWIAHWIKI-UHFFFAOYSA-N
SMILES CC(=O)OCCO

Physicochemical Properties

This compound is a colorless, nearly odorless liquid.[8] It is characterized by its bifunctionality, containing both a hydroxyl and an ester group, which dictates its chemical behavior and applications.[8]

Table 2: Physicochemical Data of this compound

PropertyValue
Appearance Colorless liquid
Boiling Point 182 °C
Density 1.11 g/cm³
Refractive Index (n20/D) 1.42
Flash Point 102 °C
Water Solubility Completely miscible
Solubility in Organic Solvents Soluble in alcohol, ether, benzene, and toluene

Experimental Protocols

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of ethylene glycol with acetic acid, using a strong acid catalyst.[4]

Reaction:

HOCH₂CH₂OH + CH₃COOH ⇌ HOCH₂CH₂OCOCH₃ + H₂O (Ethylene Glycol + Acetic Acid ⇌ this compound + Water)[4]

Experimental Workflow:

G reagents Reactants: Ethylene Glycol Acetic Acid Acid Catalyst (e.g., H₂SO₄) reaction Reaction Vessel: Mix reactants and heat under reflux. reagents->reaction workup Work-up: Neutralize catalyst (e.g., with NaHCO₃ solution). Separate aqueous and organic layers. reaction->workup purification Purification: Dry organic layer (e.g., over K₂CO₃). Fractional distillation. workup->purification product Final Product: This compound purification->product

Figure 1: Synthesis workflow for this compound.
Purification

A common method for the purification of this compound involves drying the crude product over anhydrous potassium carbonate (K₂CO₃), followed by fractional distillation.[9]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound and its metabolites. For biological samples, a derivatization step is often necessary to improve volatility and chromatographic separation.

General GC-MS Protocol Outline:

  • Sample Preparation: For biological matrices, this may involve protein precipitation, followed by liquid-liquid or solid-phase extraction.

  • Derivatization: To enhance volatility, hydroxyl groups can be derivatized, for example, by silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Separation: A capillary column (e.g., HP-5MS) is used to separate the components of the sample. The temperature program is optimized for the analytes of interest.

  • MS Detection: Electron ionization (EI) is a common ionization method, followed by detection using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Biological Significance and Metabolism

While this compound itself has applications as a biocompatible solvent, its primary relevance in a biological context, particularly for drug development and toxicology, stems from its hydrolysis to ethylene glycol and acetic acid.[4] Ethylene glycol is a well-studied toxicant, and its metabolism is a critical consideration.

The metabolism of ethylene glycol primarily occurs in the liver and involves a series of oxidation reactions.[10] The initial and rate-limiting step is the oxidation of ethylene glycol to glycoaldehyde by alcohol dehydrogenase (ADH).[10] This is followed by further oxidation to glycolic acid, glyoxylic acid, and finally oxalic acid, which are responsible for the observed toxicity, including metabolic acidosis and renal damage.[10]

G cluster_hydrolysis Hydrolysis cluster_metabolism Metabolism (Liver) cluster_toxicity Toxicity This compound This compound Ethylene Glycol Ethylene Glycol This compound->Ethylene Glycol Esterases Acetic Acid Acetic Acid This compound->Acetic Acid Esterases Glycoaldehyde Glycoaldehyde Ethylene Glycol->Glycoaldehyde Alcohol Dehydrogenase (ADH) Glycolic Acid Glycolic Acid Glycoaldehyde->Glycolic Acid Aldehyde Dehydrogenase Glyoxylic Acid Glyoxylic Acid Glycolic Acid->Glyoxylic Acid Glycolate Oxidase Metabolic Acidosis Metabolic Acidosis Glycolic Acid->Metabolic Acidosis Oxalic Acid Oxalic Acid Glyoxylic Acid->Oxalic Acid Lactate Dehydrogenase Renal Damage Renal Damage Oxalic Acid->Renal Damage Calcium Oxalate Crystal Formation

References

Health and Safety Data for 2-Hydroxyethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the health and safety data for 2-hydroxyethyl acetate (B1210297) (CAS No. 542-59-6). It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document consolidates key safety information, experimental data, and handling procedures to ensure safe laboratory practices.

Chemical and Physical Properties

2-Hydroxyethyl acetate, also known as ethylene (B1197577) glycol monoacetate, is a colorless liquid with a faint, pleasant odor.[1][2] It is soluble in water, alcohol, ether, benzene, and toluene.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H8O3[1][3]
Molecular Weight 104.10 g/mol [4]
Appearance Colorless liquid[1][2]
Odor Almost odorless[1][2]
Boiling Point 184.0 - 188.0 °C (358 to 360 °F) at 760 mmHg[1][4]
Flash Point 88 °C (190.4 °F)[1]
Density 1.1080 g/cm³[1]
Vapor Density 3.59 (Air = 1)[1][4]
Solubility Miscible in water[1]
Refractive Index n20/D 1.42[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazard is serious eye damage.[4][5][6] It may also cause skin, respiratory, and digestive tract irritation.[1]

GHS Classification:

  • Pictogram: Corrosive[4]

  • Signal Word: Danger[4][7]

  • Hazard Statements:

    • H318: Causes serious eye damage.[4][5][6]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P317: Get medical help.[7]

Toxicological Data

The toxicological profile of this compound has been evaluated in animal studies. The primary route of acute toxicity is oral ingestion, with a relatively high LD50 value in rats. It is severely irritating to the eyes, as demonstrated by the Draize test in rabbits.

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference(s)
LD50RatOral8250 mg/kg[1]
LD50MouseIntraperitoneal1310 mg/kg[3]
Draize TestRabbitEye100 mg[1]
Experimental Protocols

Oral LD50 Test (Based on OECD Guideline 401):

  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Dosage: A graduated series of doses of this compound is administered by gavage to groups of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 value is calculated as the dose that is lethal to 50% of the test animals.

Draize Eye Irritation Test (Based on OECD Guideline 405):

  • Animal Selection: Healthy, adult albino rabbits are used.

  • Application: A 0.1 mL volume of this compound is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The severity of the observed effects is scored according to a standardized system.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound. Emergency procedures should be clearly defined and understood by all personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][7]

  • Skin Protection: Wear appropriate protective gloves and a lab coat or apron.[1][7]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used.[1]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Spill and Exposure Response

The following diagrams illustrate the logical workflows for handling a chemical spill and for first aid following exposure.

Spill_Response start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Workflow for handling a spill of this compound.

First_Aid exposure Exposure Occurs route Determine Route of Exposure exposure->route eye Eye Contact route->eye Eyes skin Skin Contact route->skin Skin inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion flush_eye Immediately flush eyes with plenty of water for at least 15 minutes. eye->flush_eye remove_clothing Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. skin->remove_clothing fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth medical_aid Seek Immediate Medical Attention flush_eye->medical_aid remove_clothing->medical_aid fresh_air->medical_aid rinse_mouth->medical_aid

Caption: First aid procedures following exposure to this compound.

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[1] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products may include carbon monoxide and carbon dioxide upon combustion.[1]

Ecological Information

There is limited information available on the ecological effects of this compound.[7][8] It is important to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][7] Do not allow it to enter drains or waterways.[7]

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxyethyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monoacetate, is a valuable chemical intermediate and solvent with applications in various fields, including the pharmaceutical and polymer industries. Its synthesis is commonly achieved through the Fischer esterification of ethylene glycol with acetic acid. This acid-catalyzed reaction is a reversible process that produces 2-hydroxyethyl acetate and water. A subsequent esterification can occur, yielding the byproduct ethylene glycol diacetate.[1] Controlling the reaction conditions is therefore crucial to maximize the yield and selectivity of the desired monoester.

These application notes provide a comprehensive overview of the synthesis of this compound via Fischer esterification, including detailed experimental protocols, a summary of reaction parameters, and visualizations of the reaction pathway and experimental workflow.

Data Presentation

The yield and selectivity of this compound are highly dependent on the reaction conditions, including the choice of catalyst, the molar ratio of reactants, temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a basis for comparison and optimization.

Table 1: Effect of Catalyst and Reaction Conditions on the Synthesis of this compound

CatalystAcetic Acid:Ethylene Glycol Molar RatioTemperature (°C)Reaction Time (h)Ethylene Glycol Conversion (%)This compound Selectivity (%)Reference
Titanium (IV) isopropoxide (2 wt%)2.92:1909.510094.7[1]
Cation Exchange Resin (Seralite SRC-120, 1.5% w/v)3.13:1608~85Data not specified for monoacetate, focus on diacetate[2]
Sulfuric AcidExcess Acetic AcidRefluxNot specifiedHigh (driven by excess reactant)Dependent on molar ratio and water removal[3]

Table 2: Kinetic Parameters for the Esterification of Ethylene Glycol with Acetic Acid

CatalystReaction StepRate Constant (k)Activation Energy (Ea)
Titanium (IV) isopropoxideMonoesterification (k₁)0.18 L/mol·minNot specified
Diesterification (k₂)0.07 L/mol·minNot specified
Cation Exchange Resin (Seralite SRC-120)Overall ReactionModel-dependent parameters estimatedNot specified

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using a Homogeneous Acid Catalyst (Sulfuric Acid)

This protocol is a representative procedure for the synthesis of this compound using a strong acid catalyst.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethylene glycol and an excess of glacial acetic acid (a molar ratio of 1:3 to 1:5 is recommended to favor monoester formation).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of ethylene glycol) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

    • Combine the organic extracts.

  • Work-up - Neutralization:

    • Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Continue washing until the effervescence of CO₂ ceases.

    • Wash the organic layer with a saturated sodium chloride (brine) solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Titanium (IV) Isopropoxide)

This protocol is based on an optimized procedure for high selectivity towards this compound.[1]

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • Titanium (IV) isopropoxide (TTIP)

  • Reagents for work-up and purification as in Protocol 1

Equipment:

  • Reaction setup with a Dean-Stark apparatus or other means of reactive distillation

  • Other equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine ethylene glycol and acetic acid in a 1:2.92 molar ratio.

  • Catalyst Addition: Add titanium (IV) isopropoxide (2% by weight of the total reactants) to the mixture.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring for 9.5 hours. Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 (steps 4-7).

Visualizations

Fischer Esterification Signaling Pathway

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification for the synthesis of this compound.

Fischer_Esterification acetic_acid Acetic Acid protonated_acetic_acid Protonated Acetic Acid (Electrophilic) acetic_acid->protonated_acetic_acid H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acetic_acid->tetrahedral_intermediate + Ethylene Glycol ethylene_glycol Ethylene Glycol (Nucleophile) ethylene_glycol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_intermediate Protonated Intermediate proton_transfer->protonated_intermediate water_elimination Water Elimination protonated_intermediate->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester - H₂O final_product This compound protonated_ester->final_product - H⁺ catalyst_regen Catalyst Regeneration protonated_ester->catalyst_regen

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Combine Ethylene Glycol, Acetic Acid, and Catalyst start->reactants reflux Reflux Reaction Mixture reactants->reflux workup Work-up: Quenching and Extraction reflux->workup neutralize Neutralization with NaHCO₃ workup->neutralize dry Drying with Anhydrous Salt neutralize->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Fractional Distillation) concentrate->purify product Pure this compound purify->product

Caption: Synthesis and Purification Workflow.

Consecutive Reaction Pathway

This diagram illustrates the logical relationship in the consecutive reaction where this compound can further react to form a diester byproduct.

Consecutive_Reaction EG Ethylene Glycol HEA This compound (Desired Product) EG->HEA + Acetic Acid (k₁) AA1 Acetic Acid AA1->HEA EDA Ethylene Glycol Diacetate (Byproduct) HEA->EDA + Acetic Acid (k₂) AA2 Acetic Acid AA2->EDA

Caption: Consecutive Reaction Pathway.

References

Application Notes and Protocols for 2-Hydroxyethyl Acetate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monoacetate, is emerging as a promising green solvent for organic synthesis. Its favorable toxicological profile, biodegradability, and versatile solvency for a range of polar and non-polar compounds make it an attractive alternative to conventional volatile organic solvents.[1][2] This bifunctional molecule, possessing both a hydroxyl and an ester group, exhibits a unique combination of properties that can be advantageous in various reaction settings.[1] This document provides detailed application notes, physicochemical data, and suggested experimental protocols for utilizing 2-hydroxyethyl acetate as a solvent in key organic reactions.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. This compound is a colorless, nearly odorless liquid with a high boiling point, which can be beneficial for reactions requiring elevated temperatures.[1] It is completely miscible with water and a variety of organic solvents, including alcohols, ethers, benzene, and toluene.[1][3]

PropertyValueReferences
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
CAS Number 542-59-6[1]
Boiling Point 182 °C[3]
Density 1.11 g/cm³[3]
Flash Point 102 °C[3]
Water Solubility Completely miscible[2][3]

Applications in Organic Synthesis

Due to its dual functionality and versatile solvency, this compound has the potential to be a suitable medium for a variety of organic transformations. While specific literature examples of its use as a primary solvent for many named reactions are still emerging, its properties suggest applicability in the following areas.

Esterification and Transesterification Reactions

This compound can serve as both a reagent and a solvent in esterification and transesterification reactions.[1] Its high boiling point allows for driving reactions to completion by removing water or other volatile byproducts.

Experimental Protocols

Note: The following protocols are adapted from standard procedures for these reaction types. Given the limited specific literature on this compound as a primary solvent for these reactions, these protocols serve as a starting point for methodological development and will require optimization.

Protocol 1: Fischer Esterification

This protocol describes the esterification of a generic carboxylic acid with an alcohol using this compound as the solvent.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Sulfuric Acid (catalytic amount, e.g., 1-2 mol%)

  • This compound (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the carboxylic acid, the alcohol, and this compound.

  • With stirring, slowly add the catalytic amount of sulfuric acid.

  • Attach a reflux condenser and heat the mixture to a temperature appropriate for the specific substrates, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation as required.

Logical Workflow for Fischer Esterification:

Fischer_Esterification Reagents Carboxylic Acid, Alcohol, This compound Reaction Heat to Reflux (Monitor by TLC) Reagents->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Cool, Dilute with EtOAc Reaction->Workup Wash1 Wash with NaHCO₃ Workup->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry (Na₂SO₄) Wash2->Dry Evaporate Concentrate Dry->Evaporate Purify Purify Evaporate->Purify Product Ester Product Purify->Product

Caption: Workflow for Fischer Esterification.

Protocol 2: Williamson Ether Synthesis

This protocol outlines a proposed procedure for the Williamson ether synthesis using this compound as the solvent. The polarity of this compound may help in solvating the alkoxide intermediate.

Materials:

  • Alcohol (1.0 eq)

  • Sodium Hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)

  • Primary Alkyl Halide (1.0 eq)

  • This compound (anhydrous)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Two-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a two-neck round-bottom flask under an inert atmosphere.

  • Add the alcohol and anhydrous this compound to the flask.

  • Cool the solution in an ice bath and add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Add the alkyl halide dropwise via an addition funnel at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Signaling Pathway for Williamson Ether Synthesis:

Williamson_Ether_Synthesis ROH Alcohol (R-OH) RO_Na Alkoxide (R-O⁻Na⁺) ROH->RO_Na Deprotonation NaH Sodium Hydride (NaH) NaH->RO_Na Ether Ether (R-O-R') RO_Na->Ether SN2 Attack R_X Alkyl Halide (R'-X) R_X->Ether Byproduct NaX Ether->Byproduct Formation

Caption: Key steps in Williamson ether synthesis.

Protocol 3: Aldol (B89426) Condensation

This protocol provides a general framework for a base-catalyzed aldol condensation using this compound as a solvent. Its protic nature, due to the hydroxyl group, might influence the reaction, and thus base concentration and reaction time may need careful optimization.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Second Carbonyl Compound (if crossed aldol, 1.0 eq)

  • Sodium Hydroxide (or other base)

  • This compound

  • Dilute Hydrochloric Acid

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the carbonyl compound(s) in this compound in a round-bottom flask.

  • Add the base (e.g., aqueous sodium hydroxide) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and neutralize with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography or recrystallization.

Workflow for Aldol Condensation:

Aldol_Condensation Start Carbonyl Compound(s) in this compound Base_Add Add Base Start->Base_Add Reaction Stir at RT/Heat Base_Add->Reaction Quench Neutralize with Acid Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Purification Purify Extraction->Purification Product Aldol Product Purification->Product

Caption: General workflow for aldol condensation.

Conclusion

This compound presents a compelling profile as a green and versatile solvent for organic synthesis. Its physicochemical properties suggest its suitability for a range of reactions, particularly those requiring higher temperatures and a polar, protic-like medium. The provided protocols offer a foundational approach for researchers to begin exploring the utility of this compound in their own work. Further research and publication of specific applications with detailed quantitative data will be invaluable in establishing this solvent as a staple in the sustainable chemistry toolkit. Professionals in drug development may find its low toxicity and potential for unique solubility profiles particularly advantageous in early-stage discovery and process development.

References

Application Notes and Protocols: 2-Hydroxyethyl Acetate in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-hydroxyethyl acetate (B1210297) (2-HEA) is not conventionally utilized as a direct monomer in polymerization reactions, its core chemical structure is a valuable component in the design of advanced functional polymers. This document focuses on the synthesis and application of polymers that incorporate the 2-hydroxyethyl acetate moiety, primarily through the copolymerization of vinyl acetate (VAc) and 2-hydroxyethyl methacrylate (B99206) (HEMA). The resulting poly(vinyl acetate-co-2-hydroxyethyl methacrylate) (P(VAc-co-HEMA)) hydrogels exhibit properties that make them highly suitable for biomedical applications, particularly in the field of controlled drug delivery. These materials are noted for their biocompatibility and their capacity to enhance the solubility of certain drugs.[1][2]

Applications in Drug Delivery

P(VAc-co-HEMA) hydrogels are gaining significant attention as carriers for therapeutic agents. Their balanced hydrophilic-hydrophobic nature allows for the encapsulation and controlled release of a variety of drugs. The hydroxyl groups from the HEMA units contribute to the hydrogel's swelling capacity in aqueous environments, a crucial factor for drug release, while the vinyl acetate component can modulate the mechanical properties and degradation kinetics.[3][4]

A notable application is in the development of drug-eluting contact lenses. For instance, copolymers of VAc and HEMA have been successfully formulated as carrier systems for the antiviral drug acyclovir (B1169), demonstrating the potential for prolonged and localized drug delivery to the eye.[3][4] Furthermore, these copolymers have been investigated for enhancing the solubility and controlling the release of poorly water-soluble drugs like Mevacor.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on P(VAc-co-HEMA) and related hydrogels for drug delivery applications.

Table 1: Physicochemical and Mechanical Properties of P(VAc-co-HEMA) Hydrogels

PropertyValue RangeReference
Swelling Capacity (wt%)42.23 - 81.80[3]
Transparency (%)76.90 - 89.51[3]
Refractive Index1.4301 - 1.4526[3]
Modulus of Elasticity (MPa)0.67 - 1.50[3]
Glass Transition Temperature (Tg, °C)~68[3]

Table 2: Drug Loading and Release Characteristics

DrugDrug Loading (wt%)Release DurationRelease ProfileReference
Acyclovir5.04 - 367 daysTwo-step release[3]
Mevacor0.5 - 2.0-pH-dependent[5][7]

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) Hydrogel for Acyclovir Delivery

This protocol describes the bulk free-radical polymerization of VAc and HEMA to create a drug-loaded hydrogel suitable for applications such as drug-eluting contact lenses.[3][4]

Materials:

  • Vinyl acetate (VAc), distilled

  • 2-Hydroxyethyl methacrylate (HEMA), distilled

  • Acyclovir (ACVR)

  • Camphorquinone (B77051) (photoinitiator)

  • LED lamp

Procedure:

  • In a suitable reaction vessel, prepare a homogeneous mixture of vinyl acetate and 2-hydroxyethyl methacrylate at the desired molar ratio.

  • Add the desired amount of acyclovir to the monomer mixture and stir until a uniform dispersion is achieved.

  • Add camphorquinone as the photoinitiator to the mixture. The concentration of the initiator will influence the polymerization rate and the final molecular weight of the polymer.

  • Pour the mixture into a mold of the desired shape (e.g., for contact lenses).

  • Expose the mold to a LED lamp to initiate the polymerization. The irradiation time will depend on the intensity of the lamp and the specific formulation.

  • After polymerization is complete, remove the resulting hydrogel from the mold.

  • Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers and initiator.

  • Dry the hydrogel to a constant weight.

Characterization:

  • The structure of the copolymer can be confirmed by FTIR and 1H NMR spectroscopy.

  • The uniform dispersion of the drug can be verified by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Physicochemical properties such as swelling capacity, transparency, and wettability should be determined.

  • The mechanical properties, including elastic modulus and yield strength, can be examined by dynamic mechanical analysis.

  • In vitro drug release studies should be performed in a relevant physiological buffer (e.g., simulated tear fluid).

Visualizations

Synthesis Workflow

G cluster_prep Monomer & Drug Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomers Vinyl Acetate (VAc) 2-Hydroxyethyl Methacrylate (HEMA) Mixing Mixing of Monomers, Drug, and Initiator Monomers->Mixing Drug Acyclovir (ACVR) Drug->Mixing Initiator Camphorquinone Initiator->Mixing Molding Pouring into Mold Mixing->Molding Curing LED Light Exposure Molding->Curing Washing Washing to Remove Unreacted Components Curing->Washing Drying Drying of Hydrogel Washing->Drying Final P(VAc-co-HEMA) Drug-Loaded Hydrogel Drying->Final

Caption: Workflow for the synthesis of P(VAc-co-HEMA) hydrogels for drug delivery.

Drug Release Mechanism

G cluster_hydrogel Hydrogel Matrix cluster_environment Aqueous Environment cluster_release Release Process Polymer P(VAc-co-HEMA) Network Drug Drug Molecules (Entrapped) Polymer->Drug Matrix Relaxation ReleasedDrug Released Drug Drug->ReleasedDrug Diffusion Water Water Molecules Water->Polymer Swelling

Caption: Conceptual diagram of drug release from a P(VAc-co-HEMA) hydrogel matrix.

References

Biocatalytic Synthesis of 2-Hydroxyethyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monoacetate, is a valuable chemical intermediate and solvent with applications in various industries, including pharmaceuticals.[1] The traditional chemical synthesis of this compound often involves harsh conditions and the use of strong acid catalysts, leading to environmental concerns and the formation of byproducts.[1] Biocatalytic synthesis, employing enzymes such as lipases, offers a green and highly selective alternative, operating under mild reaction conditions with reduced energy consumption and waste generation. This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of 2-hydroxyethyl acetate, focusing on lipase-catalyzed esterification and transesterification reactions.

Reaction Principle

The enzymatic synthesis of this compound can be achieved through two primary routes:

  • Direct Esterification: The reaction between ethylene glycol and acetic acid.

  • Transesterification: The reaction of ethylene glycol with an ester, such as ethyl acetate or vinyl acetate, serving as the acyl donor.

Lipases, particularly immobilized preparations like Novozym® 435 (Candida antarctica lipase (B570770) B immobilized on a macroporous acrylic resin), are highly effective catalysts for these reactions.[2][3][4] The reaction mechanism for lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism.[5][6]

Key Experimental Parameters

The efficiency of the biocatalytic synthesis is influenced by several key parameters:

  • Enzyme Selection and Loading: Immobilized lipases are preferred for their stability and reusability.[7] The optimal enzyme concentration needs to be determined experimentally to maximize the reaction rate without incurring unnecessary costs.

  • Substrate Molar Ratio: The ratio of ethylene glycol to the acyl donor significantly affects the product yield and selectivity. An excess of one substrate can shift the reaction equilibrium towards product formation.

  • Temperature: Enzyme activity is highly dependent on temperature. An optimal temperature exists where the enzyme exhibits maximum activity before denaturation occurs.[8]

  • Reaction Medium: The synthesis can be performed in the presence of an organic solvent or in a solvent-free system. Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher reaction rates.[9][10]

  • Water Content: A minimal amount of water is essential for lipase activity, but excess water can promote the reverse hydrolysis reaction, reducing the ester yield.

Data Presentation

The following tables summarize the quantitative data from various studies on the biocatalytic synthesis of esters, illustrating the impact of different reaction parameters on conversion and yield.

Table 1: Effect of Temperature on Enzyme Activity

Lipase SourceSubstratesOptimal Temperature (°C)Reference
Candida antarctica Lipase B (Novozym® 435)Phenylglycinol and Capric Acid60[11]
Candida antarctica Lipase B (Novozym® 435)Hydroxyphenylpropionic Acid and Octanol52.9[11]
Thermomyces lanuginosus Lipase (Immobilized)n-Propanol and Acetic Acid29[11]
Pyrococcus furiosus Lipase (Immobilized)-90[11]

Table 2: Effect of Substrate Molar Ratio on Product Yield

EnzymeSubstratesMolar Ratio (Alcohol:Acid/Ester)Conversion/Yield (%)Reference
Novozym® 4352-Aminophenol : Vinyl Acetate1:374.6% (Conversion)[12]
Candida rugosa LipaseVitamin E : Succinic Anhydride1:5>90% (Yield)[13]
Lipozyme 435Glycerin : TPSA6:1>90% (Yield)[14]

Table 3: Effect of Enzyme Loading on Ester Conversion

LipaseSubstratesEnzyme LoadingConversion (%)Reference
Novozym® 435Octyl Formate Synthesis5 g/L33.23[11]
Novozym® 4352-Aminophenol & Vinyl Acetate0.0075 g/mL~75[12]

Experimental Protocols

This section provides detailed methodologies for the lipase-catalyzed synthesis of this compound via transesterification in both a solvent-based and a solvent-free system.

Protocol 1: Lipase-Catalyzed Transesterification in an Organic Solvent

Materials:

  • Immobilized Lipase (e.g., Novozym® 435)

  • Ethylene Glycol

  • Ethyl Acetate (or Vinyl Acetate as an alternative acyl donor)

  • Organic Solvent (e.g., tert-butanol, THF)[12]

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction Vessel (e.g., screw-capped flask)

  • Shaking Incubator or Magnetic Stirrer with heating

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Enzyme Activation: Pre-treat the immobilized lipase by drying it under vacuum for 24 hours at room temperature.

  • Reaction Setup: To a 50 mL screw-capped flask, add ethylene glycol (e.g., 10 mmol) and ethyl acetate (e.g., 20 mmol, 1:2 molar ratio).

  • Solvent Addition: Add 20 mL of the chosen organic solvent (e.g., tert-butanol).

  • Water Removal: Add activated molecular sieves (e.g., 1 g) to the reaction mixture to remove water produced during the reaction, which can inhibit the enzyme and shift the equilibrium towards the reactants.

  • Enzyme Addition: Add the pre-treated immobilized lipase (e.g., 10% w/w of total substrates).

  • Reaction Incubation: Seal the flask and place it in a shaking incubator at the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 6, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Centrifuge the aliquot to separate the immobilized enzyme. Dilute the supernatant with a suitable solvent (e.g., ethyl acetate) before GC analysis.

  • Product Analysis: Analyze the samples by Gas Chromatography (GC) to determine the concentration of this compound and calculate the conversion and yield. The GC conditions will need to be optimized for the specific compounds.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration or centrifugation, wash it with fresh solvent to remove any adsorbed substrates and products, and dry it for reuse in subsequent batches.

Protocol 2: Solvent-Free Lipase-Catalyzed Transesterification

Materials:

  • Immobilized Lipase (e.g., Novozym® 435)

  • Ethylene Glycol

  • Ethyl Acetate (or Vinyl Acetate)

  • Reaction Vessel (e.g., round-bottom flask)

  • Magnetic Stirrer with heating and vacuum connection

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Enzyme Activation: As described in Protocol 1.

  • Reaction Setup: In a round-bottom flask, combine ethylene glycol (e.g., 100 mmol) and ethyl acetate (e.g., 200 mmol, 1:2 molar ratio). In a solvent-free system, one of the reactants also acts as the solvent.[9]

  • Enzyme Addition: Add the activated immobilized lipase (e.g., 5% w/w of total substrates).

  • Reaction Incubation: Place the flask on a magnetic stirrer with heating set to the optimal temperature (e.g., 60°C).

  • Byproduct Removal: If necessary, apply a mild vacuum to the system to remove the byproduct (ethanol, if using ethyl acetate) to drive the reaction towards product formation.

  • Reaction Monitoring and Analysis: Follow steps 7-9 from Protocol 1.

  • Enzyme Recovery: As described in Protocol 1.

Visualizations

Enzymatic Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Enzyme Immobilized Lipase ReactionVessel Reaction Vessel Enzyme->ReactionVessel Substrates Ethylene Glycol & Acyl Donor Substrates->ReactionVessel Solvent Solvent (Optional) Solvent->ReactionVessel Incubation Incubation (Temperature & Agitation) ReactionVessel->Incubation Sampling Sampling Incubation->Sampling Recovery Enzyme Recovery Incubation->Recovery Analysis GC Analysis Sampling->Analysis Recovery->Enzyme Reuse G E Lipase (E) EP This compound (P) E->EP - P F Acyl-Enzyme Intermediate (F) E->F + B EA Ethylene Glycol (A) EB Acyl Donor (B) EQ Byproduct (Q) F->E + A F->EQ - Q

References

Application Note: GC-MS Analysis of 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl acetate (B1210297), also known as ethylene (B1197577) glycol monoacetate, is a versatile chemical intermediate and solvent used in various industrial and pharmaceutical applications.[1][2][3] Its presence and purity are critical parameters that necessitate a reliable and accurate analytical method for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like 2-hydroxyethyl acetate.[1][4] This document provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described GC-MS method for the analysis of this compound. This data is representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterValue
Retention Time (RT)Approximately 8.5 minutes
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Linearity (R²)> 0.995
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution with Solvent Sample->Dilution 1. Prepare Sample InternalStandard Addition of Internal Standard Dilution->InternalStandard 2. Spike Vortex Vortex and Centrifuge InternalStandard->Vortex 3. Mix Transfer Transfer to GC Vial Vortex->Transfer 4. Clarify Injection GC Injection Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for Quantitative NMR (qNMR) of 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances. Unlike chromatographic methods, qNMR is a primary ratio method, meaning it does not require a calibration curve using a standard of the analyte itself. Instead, it relies on the direct relationship between the integrated NMR signal area and the number of protons contributing to that signal. This application note provides a detailed protocol for the quantitative analysis of 2-hydroxyethyl acetate (B1210297) using ¹H qNMR with an internal standard.

2-Hydroxyethyl acetate is a bifunctional molecule containing both a hydroxyl and an ester group, making it a versatile solvent and chemical intermediate.[1] Accurate quantification of this compound is crucial for quality control in its production and for various applications in research and development.

Principle of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. When an internal standard (IS) with a known purity and weighed mass is added to a sample of the analyte with a known mass, the purity or concentration of the analyte can be calculated using the following formula:

Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I : Integral of the signal for the analyte or internal standard

  • N : Number of protons for the integrated signal of the analyte or internal standard

  • M : Molar mass of the analyte or internal standard

  • m : Mass of the analyte or internal standard

  • Purity : Purity of the internal standard

Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials and Equipment
  • Analyte: this compound (CAS: 542-59-6)

  • Internal Standard: Maleic Acid (CAS: 110-16-7) or Dimethyl sulfone (CAS: 67-71-0) of high purity (certified reference material recommended)

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with low residual water content

  • High-precision analytical balance (readability of at least 0.01 mg)

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact mass.

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial. Record the exact mass. The molar ratio of the analyte to the internal standard should be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial for at least 1 minute. A clear, homogeneous solution is essential.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Optimization of acquisition parameters is crucial for obtaining quantitative data.

ParameterRecommended Value/SettingRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramStandard 1D proton pulse sequence (e.g., zg30)A simple pulse sequence is sufficient and robust.
Pulse Angle90°Ensures maximum signal for all protons.
Relaxation Delay (d1)≥ 5 x T₁ of the slowest relaxing protonCrucial for full relaxation of all protons to ensure quantitative signals. T₁ values should be experimentally determined for both the analyte and internal standard. A conservative value of 30 seconds is often sufficient.
Acquisition Time (aq)≥ 3 secondsAllows for the complete decay of the FID signal, resulting in sharp lines and accurate integrals.
Number of Scans (ns)8 to 64 (or more)Should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for an integration error of less than 1%.[2]
Spectral Width (sw)~16 ppmShould encompass all signals of interest and provide sufficient baseline on both sides.
Receiver Gain (rg)Optimized to avoid signal clippingAutomatic receiver gain optimization is usually sufficient.
Data Processing

Careful and consistent data processing is necessary for accurate quantification.

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum to the residual solvent signal (e.g., CHCl₃ at 7.26 ppm).

  • Integration: Manually integrate the selected signals for both the analyte (this compound) and the internal standard. The integration regions should be consistent and cover the entire peak, including any ¹³C satellites if they are not excluded for both signals.

Data Presentation

¹H NMR Signal Assignment for this compound

The ¹H NMR spectrum of this compound shows three distinct signals.

SignalChemical Shift (ppm, in CDCl₃)MultiplicityNumber of Protons (N)Assignment
a~2.08Singlet3CH₃-C=O
b~3.80Triplet2HO-CH₂-
c~4.25Triplet2-CH₂-O-C=O

Note: The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and solvent.

Selection of Quantitation Signals
  • This compound: The singlet at ~2.08 ppm (CH₃) or the triplet at ~4.25 ppm (-CH₂) are well-resolved and suitable for quantification. The singlet is often preferred due to its simplicity.

  • Internal Standard (Maleic Acid): The singlet at ~6.3 ppm (in DMSO-d₆) corresponding to the two vinylic protons is ideal for quantification.

Example Quantitative Data

The following table presents hypothetical data for the purity determination of a this compound sample.

ParameterValue
Mass of this compound (m_analyte)15.25 mg
Molar Mass of this compound (M_analyte)104.10 g/mol
Integral of Analyte Signal (I_analyte) (CH₃ at ~2.08 ppm)1.00
Number of Protons for Analyte Signal (N_analyte)3
Mass of Maleic Acid (m_IS)8.50 mg
Molar Mass of Maleic Acid (M_IS)116.07 g/mol
Purity of Maleic Acid (Purity_IS)99.8%
Integral of IS Signal (I_IS) (vinylic protons at ~6.3 ppm)0.65
Number of Protons for IS Signal (N_IS)2
Calculated Purity of this compound 98.5%

Visualizations

Experimental Workflow for qNMR of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve homogenize Vortex to homogenize dissolve->homogenize transfer Transfer to NMR tube homogenize->transfer nmr_acq Acquire 1H NMR spectrum (optimized parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate signals baseline->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: Workflow for the quantitative analysis of this compound by NMR.

Logical Relationship for qNMR Calculation

G cluster_analyte Analyte (this compound) cluster_is Internal Standard I_a Integral (I_analyte) P_a Analyte Purity I_a->P_a N_a Number of Protons (N_analyte) N_a->P_a M_a Molar Mass (M_analyte) M_a->P_a m_a Mass (m_analyte) m_a->P_a I_is Integral (I_IS) I_is->P_a N_is Number of Protons (N_IS) N_is->P_a M_is Molar Mass (M_IS) M_is->P_a m_is Mass (m_IS) m_is->P_a P_is Purity (Purity_IS) P_is->P_a

Caption: Parameters influencing the final purity calculation in qNMR.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using ¹H qNMR. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can achieve accurate and reliable quantification of this important chemical compound. The principles and methods described herein are also applicable to the qNMR analysis of other analytes, making this a valuable guide for scientists in various fields.

References

2-Hydroxyethyl Acetate: A Versatile Reagent in the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl acetate (B1210297), a bifunctional molecule containing both a hydroxyl and an ester group, serves as a valuable and versatile reagent in the synthesis of a variety of chemical derivatives. Its unique structure allows for its participation in numerous organic reactions, including esterification, transesterification, and amidation, making it a key building block for the creation of novel compounds with potential applications in pharmaceuticals and materials science. This document provides detailed application notes and protocols for the use of 2-hydroxyethyl acetate in the synthesis of pharmacologically active N-(2-hydroxyethyl)amide derivatives and outlines the procedure for its use in Fischer esterification.

Application 1: Synthesis of N-(2-hydroxyethyl)amide Derivatives with Anticonvulsant Activity

The N-(2-hydroxyethyl)amide moiety is a key pharmacophore in a class of compounds exhibiting significant anticonvulsant properties. These derivatives can be synthesized through the amidation of carboxylic acids or their esters with 2-aminoethanol (ethanolamine), a reaction where the structural equivalent of this compound's reactive components are utilized. The following protocol provides a general method for the synthesis of these potentially therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)decanamide

This protocol describes the synthesis of N-(2-hydroxyethyl)decanamide, a representative N-(2-hydroxyethyl)amide derivative with demonstrated anticonvulsant activity.

Materials:

  • Decanoic acid

  • Ethanolamine (B43304) (2-aminoethanol)

  • Toluene (B28343)

  • Boric acid (catalyst)

  • Calcium oxide (acid scavenger)

  • Standard laboratory glassware (round-bottom flask, Dean-Stark trap, condenser)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Amide Formation: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine decanoic acid (1 equivalent) and ethanolamine (1.2 equivalents) in toluene.

  • Dehydration: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the salt formation and subsequent dehydration to the amide.

  • Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator to obtain the crude N-(2-hydroxyethyl)decanamide.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(2-hydroxyethyl)decanamide.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Quantitative Data

The anticonvulsant activity of synthesized N-(2-hydroxyethyl)amide derivatives is typically evaluated in animal models using standardized tests such as the maximal electroshock (MES) test and the rotarod test for neurotoxicity. The data is often presented as the median effective dose (ED₅₀), the median toxic dose (TD₅₀), and the protective index (PI = TD₅₀/ED₅₀).

CompoundMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
N-(2-hydroxyethyl)decanamide22.0599.827.5
N-(2-hydroxyethyl)palmitamide23.3>1000>42.9
N-(2-hydroxyethyl)stearamide20.5>1000>48.8
Valproate (Reference Drug)Not specifiedNot specified1.6

Table 1: Anticonvulsant activity and neurotoxicity of selected N-(2-hydroxyethyl)amide derivatives. Data sourced from publicly available research.[1]

Visualization of Experimental Workflow

The synthesis and evaluation of these anticonvulsant derivatives follow a logical workflow, which can be visualized as follows:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Carboxylic Acid + Ethanolamine Reaction Amidation/ Dehydration Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, IR Purification->Characterization MES_Test Maximal Electroshock (MES) Test (Efficacy) Characterization->MES_Test Rotarod_Test Rotarod Test (Neurotoxicity) Characterization->Rotarod_Test Data_Analysis Determine ED50, TD50, PI MES_Test->Data_Analysis Rotarod_Test->Data_Analysis

Caption: Workflow for Synthesis and Anticonvulsant Screening.

Application 2: Fischer Esterification using this compound

This compound can be directly employed as the alcohol component in the Fischer esterification of carboxylic acids. This reaction, typically catalyzed by a strong acid, produces a new ester derivative containing the 2-acetoxyethyl group. This protocol provides a general method for this transformation.

Experimental Protocols

Protocol 2: General Procedure for Fischer Esterification with this compound

This protocol outlines the synthesis of an ester from a generic carboxylic acid and this compound.

Materials:

  • Carboxylic acid (e.g., Ibuprofen)

  • This compound

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

  • Sodium bicarbonate solution (for neutralization)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an excess of this compound (which can also act as the solvent, or a co-solvent can be added).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester product.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, MS, and IR spectroscopy.

Visualization of the Fischer Esterification Pathway

The mechanism of the acid-catalyzed Fischer esterification is a well-established pathway in organic chemistry.

G A Carboxylic Acid B Protonated Carboxylic Acid A->B H+ (cat.) C Tetrahedral Intermediate B->C + this compound D Protonated Ester C->D - H2O E Ester D->E - H+ (cat.)

Caption: Fischer Esterification Signaling Pathway.

This compound is a readily available and highly effective reagent for the synthesis of diverse chemical derivatives. Its application in the preparation of N-(2-hydroxyethyl)amides has led to the discovery of potent anticonvulsant agents, highlighting its importance in drug development. Furthermore, its utility in Fischer esterification provides a straightforward route to novel ester compounds. The protocols and data presented herein offer a valuable resource for researchers and scientists exploring the synthetic potential of this compound.

References

Application Notes and Protocols: 2-Hydroxyethyl Acetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current and potential uses of 2-hydroxyethyl acetate (B1210297) in the field of drug delivery. Due to limited direct applications in literature, this document focuses on its properties and potential roles as a solvent, excipient, and plasticizer, drawing parallels with established methodologies.

Introduction and Clarification

It is crucial to distinguish 2-hydroxyethyl acetate from the similarly named but structurally different monomer, 2-hydroxyethyl methacrylate (B99206) (HEMA) . While HEMA is extensively used to synthesize biocompatible polymers (PHEMA) for hydrogels and contact lenses, this compound is not a polymerizable monomer in the same fashion.[1] Instead, its utility in drug delivery is primarily as a formulation aid. This compound possesses a unique combination of a hydrophilic hydroxyl group and a more hydrophobic acetyl group, making it a versatile molecule in pharmaceutical formulations.[1]

Physicochemical and Biocompatibility Properties

The potential of this compound in drug delivery is rooted in its chemical properties and biocompatibility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Ethylene (B1197577) glycol monoacetate, Glycol monoacetate[2][3]
CAS Number 542-59-6[2][3]
Molecular Formula C4H8O3[3][4]
Molecular Weight 104.11 g/mol [3][4]
Appearance Colorless liquid[2][5]
Boiling Point 182°C[6]
Flash Point 88°C[2]
Solubility Soluble in water, alcohol, ether, benzene, toluene[5]
Hydrolysis Hydrolyzes under acidic or basic conditions to ethylene glycol and acetic acid.[1]

Biocompatibility and Toxicity: this compound is considered to have low to moderate toxicity.[1] However, it is also reported to be a severe eye irritant and may cause skin, respiratory, and digestive tract irritation.[2][7] This necessitates careful handling and thorough biocompatibility testing for any potential in vivo application. Copolymers of vinyl acetate and 2-hydroxyethyl methacrylate, which are related systems, have shown good biocompatibility and no significant cytotoxicity in some studies.[8][9]

Potential Applications in Drug Delivery

While not a primary carrier material, this compound's properties make it suitable for several supporting roles in drug delivery systems.

  • Solvent/Co-solvent: Its ability to dissolve a wide range of both polar and non-polar compounds makes it a valuable solvent in the synthesis of drug delivery systems or as a co-solvent in final formulations to enhance the solubility of poorly soluble drugs.[1][5]

  • Excipient: It can be used as an excipient to improve the bioavailability of drugs by enhancing their solubility in a formulation.[1]

  • Plasticizer: Glycol derivatives are known to be used as plasticizers in transdermal patches.[10] Plasticizers are added to polymers to increase flexibility, prevent cracking, and modulate drug release.[11][12] this compound could potentially serve this function in film-based or patch-based drug delivery systems.

  • Chemical Intermediate: It serves as a building block in the synthesis of other pharmaceutically active compounds and materials.[1]

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on standard methodologies. They are intended to provide a starting point for research into the potential applications of this compound.

Protocol 1: Use of this compound as a Co-solvent in the Preparation of Polymer Nanoparticles

This protocol describes a hypothetical nanoprecipitation method for encapsulating a hydrophobic drug into a biodegradable polymer, using this compound as a co-solvent to improve drug solubility.

Objective: To prepare drug-loaded nanoparticles with improved encapsulation efficiency.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Hydrophobic drug

  • Acetone (B3395972) (primary solvent)

  • This compound (co-solvent)

  • Surfactant (e.g., Poloxamer 188, PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of the polymer in 4 mL of acetone.

    • In a separate vial, dissolve 10 mg of the hydrophobic drug in 1 mL of this compound. Gentle warming may be applied if necessary.

    • Add the drug solution to the polymer solution and mix thoroughly to form a clear organic phase.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) surfactant solution in deionized water (e.g., 100 mg of Poloxamer 188 in 10 mL of water).

  • Nanoprecipitation:

    • Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).

    • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for at least 4 hours to allow for the evaporation of acetone and this compound.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 rpm for 20 minutes at 4°C).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove residual surfactant and unencapsulated drug.

  • Lyophilization:

    • Freeze the purified nanoparticle suspension and lyophilize for 48 hours to obtain a dry powder for storage and characterization.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS).

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: UV-Vis spectrophotometry or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Nanoparticle_Preparation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoparticle Formation and Purification polymer Dissolve Polymer in Acetone mix_org Mix Polymer and Drug Solutions polymer->mix_org drug Dissolve Drug in This compound drug->mix_org nanoprec Nanoprecipitation (Inject Organic into Aqueous) mix_org->nanoprec Inject surfactant Prepare Surfactant Solution in Water surfactant->nanoprec evap Solvent Evaporation nanoprec->evap cent Centrifugation & Washing evap->cent lyo Lyophilization cent->lyo char Characterize (Size, Morphology, Drug Load) lyo->char Yields

Workflow for Nanoparticle Preparation.
Protocol 2: Use of this compound as a Plasticizer in a Transdermal Patch

This protocol outlines a hypothetical solvent casting method to fabricate a drug-in-adhesive transdermal patch, exploring the use of this compound as a plasticizer.

Objective: To formulate a flexible and stable transdermal patch with controlled drug release.

Materials:

  • Film-forming polymer (e.g., Eudragit®, HPMC, Ethyl Cellulose)

  • Adhesive polymer (e.g., Polyisobutylene, Silicone adhesive)

  • Active Pharmaceutical Ingredient (API)

  • This compound (plasticizer)

  • Solvent system (e.g., Ethyl acetate, Methanol)

  • Permeation enhancer (optional)

  • Backing layer

  • Release liner

Procedure:

  • Polymer-Drug Solution Preparation:

    • Dissolve the film-forming polymer and adhesive polymer in the chosen solvent system.

    • Separately, dissolve the API and any permeation enhancer in a small amount of the solvent.

    • Add the API solution to the polymer solution and mix until a homogenous solution is formed.

  • Addition of Plasticizer:

    • Add this compound to the polymer-drug solution. A typical starting concentration would be 10-20% of the polymer weight.

    • Stir the mixture thoroughly to ensure uniform distribution of the plasticizer.

  • Casting:

    • Pour the final solution onto a release liner placed on a flat surface.

    • Use a casting knife or a film applicator to spread the solution to a uniform thickness.

  • Drying:

    • Allow the solvent to evaporate at room temperature for 24 hours in a dust-free environment.

    • Alternatively, dry in an oven at a controlled temperature (e.g., 40-60°C) for a shorter period.

  • Lamination and Cutting:

    • Laminate the dried drug-in-adhesive matrix with a backing layer.

    • Cut the laminated sheet into patches of the desired size.

  • Packaging:

    • Store the patches in sealed, moisture-proof pouches.

Evaluation:

  • Physical Appearance: Visual inspection for clarity, smoothness, and defects.

  • Flexibility and Folding Endurance: Manual testing.

  • Thickness and Weight Uniformity: Measurement with appropriate gauges and balances.

  • Drug Content Uniformity: Extraction of the drug from patches and quantification by HPLC or UV-Vis spectrophotometry.

  • In Vitro Drug Release: Using a Franz diffusion cell with a suitable membrane and receptor medium.

Transdermal_Patch_Fabrication start Prepare Polymer, Adhesive, and API Solutions plasticizer Add this compound (Plasticizer) start->plasticizer mix Homogenize the Mixture plasticizer->mix cast Cast onto Release Liner mix->cast dry Dry to Evaporate Solvent cast->dry laminate Laminate with Backing Layer dry->laminate cut Cut into Patches laminate->cut end Package and Evaluate cut->end

Solvent Casting for Transdermal Patches.
Future Perspectives

The application of this compound in drug delivery is an area that warrants further investigation. Future research could focus on:

  • Systematic Biocompatibility Studies: Comprehensive in vitro and in vivo studies are needed to establish a clear safety profile for its use in various drug delivery routes.

  • Optimization as a Plasticizer: Investigating its effects on the mechanical properties and drug release profiles of various polymer-based systems.

  • Solubility Enhancement Studies: Quantifying its ability to enhance the solubility and bioavailability of a range of poorly soluble drugs.

  • Development of Novel Derivatives: Exploring the synthesis of new biocompatible materials derived from this compound.

By thoroughly characterizing its properties and potential, this compound could become a valuable tool in the formulation of innovative drug delivery systems.

References

Application Notes and Protocols: Synthesis of 2-Hydroxyethyl Methacrylate (HEMA)-Based Nanogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-hydroxyethyl methacrylate (B99206) (HEMA)-based nanogels. These materials are of significant interest in the biomedical field, particularly for drug delivery applications, due to their biocompatibility, hydrophilicity, and tunable properties.[1][2][3] This document outlines the synthesis of these nanogels, their characterization, and their application as carriers for therapeutic agents.

Introduction to HEMA-Based Nanogels

Nanogels are three-dimensional, cross-linked polymer networks that are nano-sized, typically ranging from 10 to 200 nm.[4] They exhibit high water content, biocompatibility, and a porous structure, making them ideal candidates for encapsulating and delivering a wide range of therapeutic molecules.[2][5] Poly(2-hydroxyethyl methacrylate) (PHEMA) is a widely used polymer in the fabrication of hydrogels and nanogels due to its excellent biocompatibility and the presence of hydroxyl groups that facilitate further functionalization.[1]

The synthesis of HEMA-based nanogels can be achieved through various polymerization techniques, with free radical polymerization being a common and straightforward method.[6] By copolymerizing HEMA with other monomers and incorporating a cross-linking agent, the physicochemical properties of the resulting nanogels, such as size, swelling behavior, and drug release profile, can be precisely controlled.[6][7]

Key Applications in Drug Delivery

HEMA-based nanogels offer several advantages as drug delivery systems:

  • Biocompatibility: PHEMA is a well-established biocompatible material, minimizing the risk of adverse immune responses.[8]

  • High Drug Loading Capacity: The porous, swollen network of nanogels allows for the efficient encapsulation of both hydrophilic and hydrophobic drugs.[5]

  • Sustained and Controlled Release: The release of the encapsulated drug can be modulated by the cross-linking density and the overall composition of the nanogel.[9]

  • Stimuli-Responsiveness: By incorporating stimuli-responsive co-monomers, nanogels can be designed to release their payload in response to specific triggers such as pH or temperature.[7][10]

Experimental Protocols

Synthesis of HEMA-Based Nanogels via Free Radical Polymerization

This protocol describes the synthesis of p(HEMA) nanogels using a free radical polymerization method in an aqueous solution.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA), monomer

  • N,N'-methylenebisacrylamide (MBA), cross-linking agent

  • Ammonium persulfate (APS), initiator

  • Deionized water

Equipment:

  • Round-bottom flask

  • Condenser

  • Nitrogen inlet

  • Magnetic stirrer and hot plate

  • Dialysis membrane (MWCO 12-14 kDa)

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation: In a round-bottom flask, dissolve a specific molar ratio of HEMA monomer and MBA cross-linker in deionized water. A typical monomer concentration is around 40 mM.[6]

  • Initiator Addition: Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer concentration), to the monomer solution.[6]

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for a specified time (e.g., 1 hour).[6]

  • Purification: After polymerization, purify the resulting nanogel dispersion by dialysis against deionized water for several days to remove unreacted monomers, initiator, and other impurities.

  • Lyophilization: Freeze-dry the purified nanogel dispersion to obtain a powdered form of the nanogels for storage and further characterization.

Characterization of HEMA-Based Nanogels

A thorough characterization of the synthesized nanogels is crucial to ensure their suitability for drug delivery applications.

Table 1: Key Characterization Techniques and Expected Outcomes

Characterization TechniqueParameter MeasuredTypical Expected Results
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionNanogels with a narrow size distribution, typically in the range of 50-200 nm.
Transmission Electron Microscopy (TEM) Morphology and sizeSpherical morphology and confirmation of the size obtained from DLS.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical structurePresence of characteristic peaks for PHEMA, such as -OH stretching and C=O stretching.
Thermogravimetric Analysis (TGA) Thermal stabilityInformation on the degradation temperature and thermal stability of the nanogels.[6]
Swelling Studies Swelling ratio in different mediaThe swelling behavior is dependent on the cross-linking density and the pH of the medium.[6]

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis and characterization of HEMA-based nanogels with varying cross-linker concentrations.

Table 2: Influence of Cross-linker Concentration on Nanogel Properties

Cross-linker (MBA) Concentration (mol%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Swelling Ratio (at pH 7.4)
0.3150 ± 10< 0.212.5 ± 1.2
0.5125 ± 8< 0.210.2 ± 0.9
1.0100 ± 5< 0.17.8 ± 0.7

Data are presented as mean ± standard deviation.

Diagrams

Nanogel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomers HEMA Monomer Cross-linker (MBA) Mixing Mixing and N2 Purging Monomers->Mixing Solvent Deionized Water Solvent->Mixing Initiator Initiator (APS) Initiator->Mixing Polymerization Polymerization (70°C) Mixing->Polymerization Dialysis Dialysis Polymerization->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization Characterization (DLS, TEM, FTIR) Lyophilization->Characterization

Caption: Workflow for HEMA-based nanogel synthesis.

Drug_Delivery_Mechanism Nanogel Drug-Loaded Nanogel Release Drug Release Nanogel->Release Stimuli (pH, Temp) TargetCell Target Cell / Tissue TherapeuticEffect Therapeutic Effect TargetCell->TherapeuticEffect Release->TargetCell

Caption: Mechanism of drug delivery using nanogels.

References

Application Notes and Protocols for 2-Hydroxyethyl Acetate as a Laboratory Cleaning Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Hydroxyethyl acetate (B1210297) as a versatile and effective cleaning solvent for laboratory equipment. The following protocols and data are intended to ensure efficient cleaning while maintaining safety and procedural integrity in a research and drug development environment.

Introduction to 2-Hydroxyethyl Acetate as a Cleaning Solvent

This compound, also known as ethylene (B1197577) glycol monoacetate, is a colorless liquid with a mild odor. Its chemical structure, possessing both a hydroxyl and an ester group, imparts a unique dual functionality, making it an excellent solvent for a wide range of substances.[1][2] It is completely miscible with water and many organic solvents like acetone (B3395972) and ethyl acetate.[1] This versatility allows it to dissolve a broad spectrum of both polar and non-polar compounds, making it a suitable candidate for removing various laboratory residues.[2]

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its safe and effective handling in a laboratory setting.

PropertyValueReferences
CAS Number 542-59-6[2][3]
Molecular Formula C₄H₈O₃[2][4]
Molecular Weight 104.10 g/mol [4]
Appearance Colorless liquid[1][5]
Boiling Point 182 °C[3]
Flash Point 88 °C[5]
Density 1.11 g/cm³[3]
Solubility Completely miscible in water[3]
Vapor Pressure 0.227 mmHg at 25°C[3]

Safety Summary:

This compound can cause serious eye irritation.[5][6] It may also cause skin, respiratory, and digestive tract irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn when handling this solvent.[6] Work should be conducted in a well-ventilated area or a fume hood.[5]

HazardPrecautionReferences
Eye Irritation Wear safety goggles or a face shield. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5][6]
Skin Irritation Wear suitable protective gloves. In case of contact, wash with soap and water.[6]
Inhalation Use in a well-ventilated area or fume hood. Avoid breathing vapors.[5][6]
Ingestion Do not ingest. If swallowed, rinse mouth with water and seek medical advice.[5]

Applications in a Laboratory Setting

Based on its solvent properties, this compound is particularly well-suited for the following cleaning applications in a research and drug development laboratory:

  • Removal of Polar and Non-Polar Organic Residues: Its dual nature allows it to be effective against a variety of organic contaminants.

  • Cleaning Glassware after Organic Synthesis: Can be used to remove residual starting materials, products, and by-products from reaction flasks, condensers, and other glassware.

  • Dissolving Gummy or Tarry Residues: Can be an effective alternative when common solvents like ethanol (B145695) or acetone fail to dissolve stubborn residues.

  • Cleaning Equipment Used in Formulations: Its ability to dissolve a wide range of compounds makes it useful for cleaning equipment used in the preparation of drug formulations.

Experimental Protocols for Laboratory Cleaning

The following are generalized protocols for the use of this compound in cleaning laboratory glassware. The specific parameters may need to be optimized based on the nature and extent of the contamination.

General Cleaning of Laboratory Glassware

This protocol is suitable for routine cleaning of glassware with minor organic residues.

Materials:

  • This compound

  • Deionized water

  • Laboratory detergent

  • Appropriate brushes

  • Beakers or containers for soaking

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-Rinse (Optional): If the glassware contains significant solid or viscous residue, mechanically remove as much as possible with a spatula or wipe. Rinse with a small amount of an appropriate solvent if necessary.

  • Initial Cleaning: Wash the glassware with a laboratory detergent and warm water to remove any water-soluble residues.

  • Solvent Wash: Rinse the glassware with a small amount of this compound to dissolve remaining organic residues. For stubborn residues, glassware can be soaked in this compound for 10-15 minutes.

  • Water Rinse: Thoroughly rinse the glassware with tap water to remove the this compound and any dissolved residues.

  • Final Rinse: Rinse the glassware three to four times with deionized water to remove any remaining traces of tap water ions and solvent.

  • Drying: Allow the glassware to air dry on a drying rack or place it in a drying oven.

Protocol for Removing Stubborn Organic Residues

This protocol is designed for cleaning glassware with persistent, gummy, or tarry organic residues that are not easily removed by standard cleaning procedures.

Materials:

  • This compound

  • Acetone (for final rinse)

  • Deionized water

  • Heating mantle or water bath (for controlled warming, if necessary and safe)

  • Beakers or containers for soaking

  • Personal Protective Equipment (PPE)

Procedure:

  • Mechanical Removal: Scrape off as much of the solid residue as possible.

  • Soaking in this compound: Submerge the glassware in a container of this compound. For highly persistent residues, gentle warming of the solvent (in a well-ventilated fume hood and away from ignition sources) can enhance its solvating power. Soaking time can range from 30 minutes to overnight, depending on the residue.

  • Scrubbing: After soaking, use an appropriate brush to dislodge the softened residue.

  • Rinsing with this compound: Rinse the glassware with fresh this compound to remove the dislodged particles.

  • Acetone Rinse: Rinse the glassware with acetone to remove the this compound, as acetone has a lower boiling point and will facilitate faster drying.

  • Water Rinse: Thoroughly rinse with tap water.

  • Final Deionized Water Rinse: Rinse multiple times with deionized water.

  • Drying: Air dry or oven dry.

Visualizations

General Cleaning Workflow

General_Cleaning_Workflow start Start pre_rinse Pre-Rinse (Mechanical Removal) start->pre_rinse detergent_wash Detergent Wash (Warm Water) pre_rinse->detergent_wash solvent_wash Solvent Wash (this compound) detergent_wash->solvent_wash water_rinse Tap Water Rinse solvent_wash->water_rinse di_rinse Deionized Water Rinse (3-4 times) water_rinse->di_rinse drying Drying (Air or Oven) di_rinse->drying end End drying->end

Caption: General workflow for cleaning laboratory glassware.

Logical Relationship of Solvent Properties to Application

Solvent_Properties_Application solvent This compound prop1 Dual Functionality (Hydroxyl & Ester Groups) solvent->prop1 prop2 High Miscibility (Water & Organic Solvents) solvent->prop2 prop3 Good Solvating Power solvent->prop3 app1 Removes Polar & Non-Polar Residues prop1->app1 app2 Effective Rinsing Agent prop2->app2 app3 Dissolves Stubborn Contaminants prop3->app3

Caption: Relationship of solvent properties to cleaning applications.

References

Application Notes and Protocols: The Role of 2-Hydroxyethyl Acetate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An Overview of 2-Hydroxyethyl Acetate's Potential Role in Nanoparticle Synthesis

Introduction

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology, with significant implications for drug delivery, diagnostics, and materials science. This process typically involves the reduction of a metal salt precursor in the presence of stabilizing or capping agents. While a wide array of chemical agents have been explored for these roles, this document addresses the potential, though not widely documented, role of 2-hydroxyethyl acetate (B1210297) (also known as ethylene (B1197577) glycol monoacetate) in nanoparticle synthesis.

Based on an extensive review of available literature, this compound is not a commonly utilized reagent in established nanoparticle synthesis protocols. However, its chemical properties, particularly its relationship to ethylene glycol—a well-known reducing agent and solvent in the polyol synthesis method—provide a basis for exploring its hypothetical role. These notes, therefore, offer a theoretical framework and generalized protocols based on the functions of similar molecules in nanoparticle synthesis.

Chemical Properties of this compound

This compound is a bifunctional molecule containing both a hydroxyl (-OH) and an ester (-OOCCH₃) group.[1] This structure gives it both hydrophilic and hydrophobic characteristics, and it is soluble in water and various organic solvents.[1] Its parent compound, ethylene glycol, is widely used in the "polyol process" for synthesizing a variety of nanoparticles, where it serves as both the solvent and the reducing agent at elevated temperatures.[2][3]

Potential Roles of this compound in Nanoparticle Synthesis

Given its chemical structure, this compound could theoretically serve in several capacities in nanoparticle synthesis, primarily as a solvent, a reducing agent, or a capping agent.

  • As a Solvent: Its miscibility with both polar and non-polar substances makes it a versatile solvent for dissolving precursors and stabilizing agents.[1]

  • As a Reducing Agent: The hydroxyl group in this compound could potentially act as a reducing agent, similar to ethylene glycol, to reduce metal ions to their zerovalent state, forming nanoparticles. This would likely require elevated temperatures.

  • As a Capping Agent: The molecule could also function as a capping agent, adsorbing to the nanoparticle surface to provide steric hindrance, thus preventing aggregation and controlling particle growth.

Generalized Experimental Protocols

The following are generalized protocols for nanoparticle synthesis where a reagent with properties similar to this compound might be employed. These are not established protocols for this compound itself but are based on common synthesis methods like the polyol process.

Protocol 1: Hypothetical Polyol-like Synthesis of Gold Nanoparticles

This protocol adapts the well-established polyol synthesis method for gold nanoparticles (AuNPs), substituting ethylene glycol with this compound as the solvent and reducing agent.

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Polyvinylpyrrolidone (PVP) (as a capping agent)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare a stock solution of HAuCl₄ in deionized water (e.g., 10 mM).

  • Reaction Setup: In a three-neck flask equipped with a condenser and thermometer, add 20 mL of this compound and a predetermined amount of PVP (e.g., 0.1 g).

  • Heating: Heat the solution to a specific temperature (e.g., 120-160°C) under constant stirring.

  • Injection of Precursor: Once the temperature is stable, rapidly inject a specific volume of the HAuCl₄ stock solution into the hot this compound/PVP mixture.

  • Reaction and Monitoring: The solution color should change, indicating the formation of AuNPs. Monitor the reaction progress by observing the color change and taking aliquots for UV-Vis spectroscopy to observe the surface plasmon resonance (SPR) peak characteristic of AuNPs (around 520 nm).

  • Cooling and Purification: After the reaction is complete (typically 1-2 hours), cool the solution to room temperature. Purify the AuNPs by centrifugation and washing with ethanol (B145695) or water to remove excess reactants.

Quantitative Data Summary (Hypothetical)

ParameterValueEffect
Reaction Temperature (°C)120 - 180Higher temperatures generally lead to faster reaction rates and potentially smaller, more uniform nanoparticles.
HAuCl₄ Concentration (mM)0.1 - 1.0Affects the final concentration and size of the nanoparticles.
PVP Concentration (mg/mL)1 - 10Higher concentrations of the capping agent typically result in smaller and more stable nanoparticles.
Molar Ratio (PVP:Au)10:1 - 50:1A higher ratio generally leads to better stabilization and smaller particle sizes.

Protocol 2: Hypothetical Synthesis of Silver Nanoparticles

This protocol outlines a hypothetical approach for synthesizing silver nanoparticles (AgNPs) using this compound.

Materials:

Procedure:

  • Precursor Solution: Dissolve AgNO₃ in 20 mL of this compound in a flask.

  • pH Adjustment: Slowly add ammonia solution dropwise while stirring to raise the pH. The formation of a silver-ammonia complex can facilitate the reduction.

  • Heating/Reduction: Heat the solution to a moderate temperature (e.g., 80-120°C) to initiate the reduction of silver ions by this compound.

  • Monitoring: Observe the color change of the solution to yellow or brown, indicating the formation of AgNPs. Use UV-Vis spectroscopy to monitor the characteristic SPR peak of AgNPs (around 400-450 nm).

  • Purification: Once the reaction is complete, cool the solution and purify the AgNPs by centrifugation and washing with deionized water.

Visualizations

Below are diagrams illustrating the logical workflow of nanoparticle synthesis and the potential signaling pathway for the role of a reducing and capping agent.

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Precursor Metal Salt Precursor Mix Mix & Heat Precursor->Mix Solvent Solvent (e.g., this compound) Solvent->Mix CappingAgent Capping Agent (e.g., PVP) CappingAgent->Mix Nucleation Nucleation Mix->Nucleation Reduction Growth Particle Growth Nucleation->Growth Purify Centrifugation & Washing Growth->Purify Characterize Characterization (TEM, UV-Vis, DLS) Purify->Characterize

Caption: Workflow for a typical nanoparticle synthesis process.

Capping_Agent_Mechanism cluster_solution Solution Phase cluster_surface Nanoparticle Formation MetalIon Metal Ion (M+) Nanoparticle Nanoparticle (M0) MetalIon->Nanoparticle Reduction ReducingAgent Reducing Agent (e.g., -OH group) ReducingAgent->MetalIon CappedNP Stabilized Nanoparticle Nanoparticle->CappedNP Surface Adsorption CappingAgent Capping Agent CappingAgent->Nanoparticle

Caption: Mechanism of nanoparticle formation and stabilization.

Conclusion

While this compound is not a standard reagent in the published literature for nanoparticle synthesis, its chemical properties suggest it could theoretically function as a solvent, reducing agent, or capping agent. The provided generalized protocols and diagrams offer a starting point for researchers interested in exploring its potential in this application. Further empirical research would be necessary to validate these hypothetical roles and optimize reaction conditions to produce nanoparticles with desired characteristics. Researchers are encouraged to start with the well-documented polyol methods using ethylene glycol as a reference and systematically investigate the effects of substituting or partially substituting it with this compound.

References

Application Notes and Protocols: 2-Hydroxyethyl Acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile roles of 2-hydroxyethyl acetate (B1210297) in medicinal chemistry. This compound, also known as ethylene (B1197577) glycol monoacetate, serves as a valuable building block in the synthesis of complex molecules, a component of advanced drug delivery systems, and a promoiety in the design of esterase-activated prodrugs. The following sections detail its applications, supported by experimental protocols and quantitative data to guide researchers in their drug development endeavors.

Synthesis of 2-Hydroxyethyl Acetate

This compound is commonly synthesized via the Fischer esterification of ethylene glycol with acetic acid, a reaction catalyzed by a strong acid.[1] This method allows for the production of the monoester, although the formation of the diester byproduct, ethylene glycol diacetate, is a competing reaction.[1]

Experimental Protocol: Acid-Catalyzed Esterification of Ethylene Glycol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylene glycol and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted starting materials and the diacylated byproduct.

Expected Yield: The yield of this compound can be optimized by controlling the molar ratio of the reactants and the reaction time.

Application in Drug Delivery Systems: Copolymeric Hydrogels

This compound's structural analog, 2-hydroxyethyl methacrylate (B99206) (HEMA), is frequently copolymerized with vinyl acetate (VAc) to form hydrogels used in controlled drug delivery systems.[2] These poly(vinyl acetate-co-2-hydroxyethyl methacrylate) (P(VAc-co-HEMA)) hydrogels can encapsulate therapeutic agents and release them in a sustained manner. The ratio of the hydrophilic HEMA to the more hydrophobic VAc allows for the tuning of the hydrogel's swelling properties and, consequently, the drug release rate.

Experimental Protocol: Preparation of P(VAc-co-HEMA) Hydrogel for Acyclovir (B1169) Delivery

This protocol is adapted from the preparation of acyclovir-loaded contact lenses.[2]

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Vinyl acetate (VAc)

  • Acyclovir (ACVR)

  • Camphorquinone (photoinitiator)

  • LED lamp

  • Molds for hydrogel casting

Procedure:

  • Prepare a monomer mixture of HEMA and VAc at the desired molar ratio.

  • Dissolve the therapeutic agent (e.g., acyclovir) and the photoinitiator (camphorquinone) in the monomer mixture.

  • Pour the resulting solution into molds of the desired shape and thickness.

  • Expose the molds to a high-intensity LED lamp to initiate photopolymerization.

  • Continue the polymerization for a sufficient time to ensure complete conversion of the monomers.

  • After polymerization, carefully remove the hydrogels from the molds.

  • Wash the hydrogels extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers or residual drug on the surface.

  • Dry the hydrogels to a constant weight.

Quantitative Data: Acyclovir Release from P(VAc-co-HEMA) Hydrogels

The release of acyclovir from these hydrogels is typically biphasic, with an initial burst release followed by a sustained release phase over several days. The cumulative release of acyclovir can be quantified using UV-Vis spectrophotometry.

Time (hours)Cumulative Acyclovir Release (%)
115.2
635.8
1250.1
2465.7
4880.3
7288.9
9694.2
12097.5
14499.1
16899.8

Note: The data presented is illustrative and the actual release profile will depend on the specific composition of the hydrogel and the experimental conditions.

Application as a Promoiety in Esterase-Activated Prodrugs

The ester functionality in this compound makes it a suitable promoiety for the design of prodrugs that are activated by endogenous esterases.[3] Esterase-activated prodrugs can improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and membrane permeability.[3] The ester bond masks a functional group of the parent drug (e.g., a carboxylic acid or a hydroxyl group) and is cleaved in vivo by esterases to release the active drug.[4]

Signaling Pathway: Esterase-Activated Prodrug Activation

EsteraseActivation Prodrug 2-Acetoxyethyl-Drug Conjugate ActiveDrug Active Drug Prodrug->ActiveDrug Hydrolysis Esterase Esterase Esterase->Prodrug Byproducts Acetic Acid + Ethylene Glycol

While specific examples of drugs utilizing a this compound promoiety are not extensively documented in publicly available literature, the principle is well-established with other acetate esters. For instance, various non-steroidal anti-inflammatory drugs (NSAIDs) have been formulated as ester prodrugs to reduce gastrointestinal side effects.[5]

Experimental Protocol: In Vitro Enzymatic Hydrolysis of an Ester Prodrug

This protocol provides a general method for assessing the enzymatic lability of an ester prodrug in the presence of esterases, such as those found in plasma or tissue homogenates.

Materials:

  • Ester prodrug of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or animal plasma (or a purified esterase solution)

  • Acetonitrile or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Thermostated water bath or incubator

Procedure:

  • Prepare a stock solution of the ester prodrug in a suitable organic solvent.

  • Prepare the incubation medium by diluting the plasma with PBS (e.g., 80% plasma in PBS).

  • Pre-warm the incubation medium to 37°C.

  • Initiate the hydrolysis reaction by adding a small volume of the prodrug stock solution to the pre-warmed incubation medium. The final concentration of the organic solvent should be low to avoid denaturation of the enzymes.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an excess of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining prodrug and the released active drug.

  • Calculate the rate of hydrolysis and the half-life of the prodrug under these conditions.

Quantitative Data: Hydrolysis of NSAID Ester Prodrugs in Human Plasma

The following table presents representative data for the hydrolysis of various NSAID ester prodrugs in 80% human plasma, illustrating the range of hydrolysis rates that can be achieved.

NSAID Ester ProdrugHalf-life (t½) in 80% Human Plasma (minutes)
Mefenamic acid ethyl ester15.5
Diclofenac ethyl ester28.2
Naproxen ethyl ester45.8
Ibuprofen ethyl ester60.3

Note: This data is for ethyl esters and serves as an example. The hydrolysis rate of a 2-acetoxyethyl ester would be influenced by the specific drug and steric factors.[6]

Conclusion

This compound is a multifaceted molecule in medicinal chemistry with applications ranging from a fundamental synthetic building block to a key component in sophisticated drug delivery systems and prodrug design. The protocols and data presented in these application notes provide a foundation for researchers to explore and utilize the potential of this compound and its derivatives in the development of new and improved therapeutics. Further research into novel prodrugs incorporating the 2-acetoxyethyl moiety is warranted to expand its application in targeted drug delivery and enhanced pharmacotherapy.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-hydroxyethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-hydroxyethyl acetate?

A1: The primary impurities depend on the synthetic route, which is typically the Fischer esterification of ethylene (B1197577) glycol with acetic acid. Common impurities include:

  • Unreacted Starting Materials: Ethylene glycol and acetic acid.[1]

  • Byproducts: The main byproduct is ethylene glycol diacetate, formed from the further esterification of this compound.[1]

  • Catalyst: If a homogeneous acid catalyst like sulfuric acid is used, it will be present in the crude mixture.[2]

  • Water: Water is a byproduct of the esterification reaction.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common purification methods for this compound are:

  • Liquid-Liquid Extraction: To remove water-soluble impurities like ethylene glycol, acetic acid, and the catalyst.

  • Fractional Distillation: To separate this compound from less volatile (ethylene glycol) and more volatile (impurities depending on boiling points) components, as well as the diester byproduct.

  • Column Chromatography: For high-purity requirements, to separate the product from structurally similar impurities.[3]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueImplication for Purification
Boiling Point 182 °C at 760 mmHg[4]Allows for separation from lower boiling impurities (e.g., water, acetic acid) and higher boiling impurities (e.g., ethylene glycol, ethylene glycol diacetate) by fractional distillation.
Solubility Completely miscible in waterThis property is exploited in liquid-liquid extraction to wash away water-soluble impurities.[4]
Density 1.11 g/cm³[4]Being denser than many common organic extraction solvents will influence layer separation during extraction.

Troubleshooting Guides

Distillation Issues

Problem: Poor separation of this compound from ethylene glycol and ethylene glycol diacetate.

  • Possible Cause: Inefficient distillation column or improper distillation parameters.

  • Solution:

    • Use a fractionating column: A simple distillation setup is often insufficient. Use a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation efficiency.

    • Optimize vacuum: Distilling under reduced pressure lowers the boiling points and can enhance the boiling point differences between the components, facilitating better separation.

    • Control the heating rate: A slow and steady heating rate is crucial to allow for proper equilibration between the liquid and vapor phases within the column.

Problem: The product "bumps" violently during distillation.

  • Possible Cause: Uneven boiling of the liquid.

  • Solution:

    • Add boiling chips or a magnetic stir bar: This promotes smooth boiling by providing nucleation sites for bubble formation.

    • Ensure even heating: Use a heating mantle with a stirrer for uniform heat distribution.

Extraction Issues

Problem: An emulsion forms during liquid-liquid extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when a basic wash (like sodium bicarbonate) is used, which can lead to the formation of soaps if acidic impurities are present.

  • Solution:

    • Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[5][6] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]

    • Patience: Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.

Problem: Low recovery of this compound after extraction.

  • Possible Cause: The product is partially soluble in the aqueous wash solutions.

  • Solution:

    • Back-extraction: After the initial extraction, "back-extract" the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.[5]

    • Minimize Wash Volumes: Use the minimum effective volume for your aqueous washes.

Column Chromatography Issues

Problem: Poor separation of spots on the TLC plate.

  • Possible Cause: The solvent system (mobile phase) is not optimized.

  • Solution:

    • Adjust Polarity: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurity spots.[3] For this compound, a good starting point is a mixture of hexane (B92381) and ethyl acetate.[3][8] If the spots are too high (high Rf), decrease the polarity by adding more hexane. If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.[9]

Problem: The product elutes with impurities from the column.

  • Possible Cause: The column is overloaded, or the fractions are too large.

  • Solution:

    • Reduce Sample Load: A general guideline is a sample-to-silica ratio of 1:30 to 1:100 by weight.[10]

    • Collect Smaller Fractions: Collecting smaller volumes per fraction will provide better resolution between closely eluting compounds.[9]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation

This protocol is suitable for removing water-soluble impurities and separating the product from starting materials and byproducts.

1. Liquid-Liquid Extraction: a. Dissolve the crude this compound in ethyl acetate (e.g., 1 part crude to 3 parts ethyl acetate by volume). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. Saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Vent the funnel frequently to release any pressure buildup. ii. Water to remove any remaining water-soluble impurities. iii. Saturated aqueous sodium chloride (brine) to help remove dissolved water from the organic layer.[5][6][7] d. Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[11][12] e. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the ethyl acetate.

2. Fractional Distillation: a. Assemble a fractional distillation apparatus with a packed column. b. Place the crude product from the extraction step into the distillation flask along with boiling chips or a magnetic stir bar. c. Apply a vacuum and begin to heat the flask gently. d. Collect the fractions based on their boiling points at the given pressure. The expected order of elution would be lower-boiling impurities first, followed by this compound, and then higher-boiling impurities like ethylene glycol and ethylene glycol diacetate.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for obtaining high-purity this compound.

1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). b. Spot the solution onto a TLC plate and develop it in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the optimal mobile phase for separation.[3][8]

2. Column Preparation: a. Pack a glass column with silica (B1680970) gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[13]

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. b. Carefully apply the sample to the top of the silica gel bed.

4. Elution and Fraction Collection: a. Begin eluting the column with the low-polarity mobile phase, collecting the eluent in fractions. b. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate.[8] c. Monitor the collected fractions by TLC to identify those containing the pure this compound.

5. Product Isolation: a. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction (Wash with NaHCO3, H2O, Brine) Crude->Extraction Remove water-soluble impurities Drying Drying (Anhydrous MgSO4) Extraction->Drying Distillation Fractional Distillation (Vacuum) Drying->Distillation Separate by boiling point Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Chromatography For high purity PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Start Purification Issue DistillationIssue Distillation Problem? Start->DistillationIssue ExtractionIssue Extraction Problem? Start->ExtractionIssue ChromaIssue Chromatography Problem? Start->ChromaIssue PoorSep Poor Separation DistillationIssue->PoorSep Yes Bumping Bumping DistillationIssue->Bumping Yes Emulsion Emulsion Formation ExtractionIssue->Emulsion Yes LowYield Low Recovery ExtractionIssue->LowYield Yes PoorTLC Poor TLC Separation ChromaIssue->PoorTLC Yes CoElution Product Co-elutes with Impurities ChromaIssue->CoElution Yes Sol_Dist_Column Use Fractionating Column & Optimize Vacuum/Heat PoorSep->Sol_Dist_Column Sol_Dist_Boiling Add Boiling Chips/ Stir Bar Bumping->Sol_Dist_Boiling Sol_Ext_Gentle Gentle Inversion & Brine Wash Emulsion->Sol_Ext_Gentle Sol_Ext_BackExtract Back-extract Aqueous Layer LowYield->Sol_Ext_BackExtract Sol_Chroma_Solvent Adjust Mobile Phase Polarity PoorTLC->Sol_Chroma_Solvent Sol_Chroma_Load Reduce Sample Load & Collect Smaller Fractions CoElution->Sol_Chroma_Load

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Purification of 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to remove ethylene (B1197577) glycol diacetate (EGDA) from 2-hydroxyethyl acetate (B1210297) (2-HEA). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between 2-hydroxyethyl acetate (2-HEA) and ethylene glycol diacetate (EGDA) that can be exploited for separation?

A1: The most significant difference lies in their boiling points. 2-HEA has a boiling point ranging from 182°C to 188°C, while EGDA has a higher boiling point of approximately 190°C to 191°C.[1][2][3][4][5] This difference, although not substantial, allows for separation via fractional distillation. Additionally, their polarities differ due to the presence of a hydroxyl group in 2-HEA, which can be utilized in chromatographic separations.

Q2: Why is ethylene glycol diacetate often found as an impurity in this compound?

A2: Both compounds are typically synthesized through the esterification of ethylene glycol with acetic acid.[1][6] 2-HEA is the monoacetate ester, while EGDA is the diacetate ester. During the synthesis, the reaction can proceed to form the di-esterified product (EGDA) as a byproduct, leading to its presence as an impurity in the desired 2-HEA.

Q3: What are the primary methods for removing EGDA from 2-HEA?

A3: The primary methods for separating EGDA from 2-HEA include:

  • Fractional Distillation: This technique takes advantage of the difference in boiling points between the two compounds.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference between the more polar 2-HEA and the less polar EGDA.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be an effective, albeit more resource-intensive, method.

Q4: Are there any chemical methods to remove EGDA?

A4: Yes, selective hydrolysis can be a viable chemical approach. EGDA can be selectively hydrolyzed back to 2-HEA and acetic acid under controlled basic conditions. The resulting acetic acid and any remaining EGDA can then be more easily separated from the 2-HEA.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor separation during fractional distillation (co-distillation of EGDA and 2-HEA). - Inefficient distillation column (insufficient theoretical plates).- High distillation rate.- Fluctuations in heating or pressure.- Use a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area and number of theoretical plates.- Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established.- Ensure stable heating with a heating mantle and a controller. Use a vacuum regulator for consistent pressure if performing vacuum distillation.
Low yield of 2-HEA after purification. - Loss of product during transfer steps.- Incomplete separation, leading to discarding fractions containing 2-HEA.- Thermal decomposition of 2-HEA at high temperatures.- Minimize transfers and ensure all equipment is properly rinsed to recover all of the product.- Carefully monitor the separation and collect fractions just before and after the main product fraction for analysis to avoid discarding product.- Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
Contamination of 2-HEA with solvent after column chromatography. - Incomplete evaporation of the eluent.- Use of a high-boiling point solvent.- Use a rotary evaporator for efficient solvent removal. Ensure the final product is dried under high vacuum to remove residual solvent.- Select a volatile solvent system that is easily removed from the final product.
EGDA remains in the 2-HEA product after selective hydrolysis. - Incomplete hydrolysis reaction.- Insufficient reaction time or incorrect stoichiometry of the base.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion.- Optimize the reaction time and the amount of base used. A slight excess of the base may be required.

Data Presentation

The following table summarizes the key quantitative data for this compound and ethylene glycol diacetate to aid in the selection and optimization of separation methods.

PropertyThis compound (2-HEA)Ethylene Glycol Diacetate (EGDA)
Molecular Formula C4H8O3[7]C6H10O4[1][2]
Molecular Weight 104.1 g/mol [7]146.14 g/mol [1][2]
Boiling Point 182 - 188 °C[5]190 - 191 °C[1][4]
Density ~1.11 g/cm³[7]~1.10 g/cm³[1]
Solubility in Water Soluble/Completely miscible[8]Slightly soluble[1]
Flash Point ~88 - 102 °C[4][5]~83 - 88 °C[3][4]

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol details the separation of 2-HEA from EGDA using fractional distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a collection flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the mixture of 2-HEA and EGDA into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • As the mixture heats, vapor will rise through the column. The temperature at the top of the column should be monitored closely.

    • The initial fraction collected will be enriched in the lower-boiling component, 2-HEA.

    • Collect fractions in separate, pre-weighed flasks. Label each fraction and record the temperature range over which it was collected.

    • A sharp increase in the distillation temperature will indicate that the higher-boiling component, EGDA, is beginning to distill.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

  • Pooling: Combine the fractions that contain pure 2-HEA.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis & Collection A Assemble Fractional Distillation Apparatus B Charge Flask with 2-HEA/EGDA Mixture A->B Prepare C Heat Mixture and Monitor Temperature B->C Start D Collect Fractions at Stable Temperatures C->D Distill E Note Temperature Increase for EGDA Fraction D->E Observe F Analyze Fractions (GC/NMR) E->F Proceed to G Pool Pure 2-HEA Fractions F->G Based on Purity Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Separation cluster_analysis Analysis & Isolation A Pack Column with Silica Gel B Load 2-HEA/EGDA Mixture A->B Prepare C Elute with Solvent Gradient B->C Start D Collect Fractions C->D Elute E Monitor Fractions by TLC D->E Analyze F Combine Pure 2-HEA Fractions E->F Identify G Remove Solvent (Rotary Evaporator) F->G Isolate Separation_Logic cluster_properties Physicochemical Properties cluster_techniques Separation Techniques BoilingPoint Different Boiling Points (2-HEA: ~185°C, EGDA: ~190°C) Distillation Fractional Distillation BoilingPoint->Distillation exploited by Polarity Different Polarities (2-HEA: -OH group, more polar EGDA: two ester groups, less polar) Chromatography Column Chromatography / HPLC Polarity->Chromatography exploited by

References

Technical Support Center: Optimizing 2-Hydroxyethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxyethyl acetate (B1210297). All information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-hydroxyethyl acetate?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of ethylene (B1197577) glycol with acetic acid using an acid catalyst.[1] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water. To drive the reaction toward the product side, an excess of one reactant (typically the less expensive one, acetic acid) is used, and/or the water byproduct is removed as it is formed.[2]

Q2: What is the primary side reaction of concern during the synthesis of this compound?

A2: The principal side reaction is the further esterification of the desired product, this compound, with another molecule of acetic acid to form the diester byproduct, ethylene glycol diacetate.[1] Controlling the reaction conditions to favor the monoester is a key challenge in optimizing this synthesis.

Q3: What types of catalysts are effective for this synthesis?

A3: A variety of acid catalysts can be used. Homogeneous catalysts like concentrated sulfuric acid or p-toluenesulfonic acid are common due to their high activity.[1] However, their use can lead to challenges in separation and may generate acidic waste. Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), and metal oxides like zirconia-based catalysts, are increasingly popular as they are more environmentally friendly, easier to separate from the reaction mixture, and can often be regenerated and reused.[3][4][5]

Q4: How can the reaction equilibrium be shifted to favor product formation?

A4: According to Le Châtelier's principle, the equilibrium of the Fischer esterification can be shifted towards the formation of this compound by:

  • Using an excess of one reactant: Typically, a molar excess of acetic acid is used as it is often more cost-effective than ethylene glycol.[2]

  • Removing water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by using a drying agent.[6][7]

Q5: What are the typical purification methods for this compound?

A5: After the reaction, the crude product mixture is typically worked up to remove the acid catalyst, unreacted starting materials, and byproducts. Common purification steps include:

  • Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[2][6][8]

  • Extraction: Using an organic solvent to extract the ester from the aqueous layer.

  • Drying: Using an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate to remove residual water from the organic phase.[2][6]

  • Distillation: Fractional distillation under reduced pressure (vacuum distillation) is often employed to separate the this compound from the higher-boiling ethylene glycol diacetate and any remaining starting materials.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in insufficient quantity. 3. Equilibrium Not Shifted: Water formed during the reaction is not being effectively removed, inhibiting the forward reaction. 4. Reagent Quality: Purity of starting materials (ethylene glycol, acetic acid) may be low.1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. 2. Use Fresh/Active Catalyst: Ensure the acid catalyst is of good quality and used in the appropriate concentration (typically 1-5 mol% for strong acids). For solid catalysts, ensure they are properly activated and not poisoned. 3. Efficient Water Removal: If using a Dean-Stark apparatus, ensure the solvent is refluxing at the correct temperature to form an azeotrope with water. Ensure there are no leaks in the system. 4. Verify Reagent Purity: Use reagents of appropriate purity and ensure they are stored correctly to prevent degradation or water absorption.
High Percentage of Ethylene Glycol Diacetate Byproduct 1. High Reaction Temperature: Higher temperatures can favor the formation of the diester. 2. Prolonged Reaction Time: Leaving the reaction to proceed for too long after the initial formation of the monoester can lead to the formation of the diester. 3. High Acetic Acid Concentration: A large excess of acetic acid can drive the reaction towards the formation of the diester.1. Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor and Quench: Closely monitor the reaction progress and stop the reaction once the optimal conversion to the monoester is achieved. 3. Adjust Stoichiometry: Experiment with reducing the molar excess of acetic acid. A molar ratio of acetic acid to ethylene glycol of around 1.5:1 to 2:1 is often a good starting point.
Difficulty in Product Isolation (e.g., Emulsion during Workup) 1. Insufficient Phase Separation: The densities of the organic and aqueous layers may be too similar. 2. Presence of Surfactant-like Impurities: Trace impurities can stabilize emulsions.1. Add Brine: Wash the mixture with a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help to break emulsions and improve phase separation.[2] 2. Centrifugation: If a persistent emulsion forms, centrifugation can be an effective method to separate the layers.
Catalyst Deactivation (for solid catalysts) 1. Poisoning: Impurities in the feedstock (e.g., nitrogen-containing compounds, metal ions) can bind to the active sites of the catalyst.[3][9] 2. Coking/Fouling: Deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites.[9][10][11] 3. Leaching of Active Sites: For some supported catalysts, the active species can leach into the reaction medium.[12]1. Feedstock Purification: Pretreat the feedstock to remove potential poisons. 2. Regeneration: The catalyst can often be regenerated. This may involve washing with a solvent to remove coke or treating with a strong acid to remove poisons and restore active sites.[3] 3. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of coking.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Selectivity (Illustrative Data)

Acetic Acid : Ethylene Glycol Molar RatioReaction Temperature (°C)CatalystConversion of Ethylene Glycol (%)Selectivity for this compound (%)Selectivity for Ethylene Glycol Diacetate (%)
1:1100H₂SO₄ (1 mol%)659010
2:1100H₂SO₄ (1 mol%)857525
3:1100H₂SO₄ (1 mol%)956040
1.5:190Amberlyst-15 (5 wt%)70928

Note: The data in this table is illustrative and intended to demonstrate the general trends observed in the Fischer esterification of ethylene glycol and acetic acid. Actual results will vary depending on the specific experimental conditions.

Table 2: Physical and Safety Data of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Hazards
This compoundC₄H₈O₃104.10181-182Causes serious eye irritation.[8]
Ethylene GlycolC₂H₆O₂62.07197.3Harmful if swallowed, may cause organ damage through prolonged or repeated exposure.[9][10]
Acetic AcidCH₃COOH60.05118-119Flammable liquid and vapor, causes severe skin burns and eye damage.[3][6][13]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Sulfuric Acid Catalyst

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylene glycol (e.g., 0.5 mol) and glacial acetic acid (e.g., 1.0 mol, 2 equivalents).

    • Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mol% of the limiting reactant) to the stirred mixture.

    • Set up the apparatus for heating under reflux using a heating mantle.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain this temperature for a specified period (e.g., 2-4 hours).

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC (e.g., using a mobile phase of ethyl acetate/hexane) or GC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate (e.g., 100 mL).

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL)

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.[2][8]

      • Saturated sodium chloride solution (brine) (1 x 50 mL) to aid in phase separation.[2]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to separate the this compound from unreacted starting materials and the ethylene glycol diacetate byproduct.

Visualizations

Reaction_Pathway cluster_step2 Step 2: Diesterification (Side Reaction) EG Ethylene Glycol (HOCH₂CH₂OH) HEA This compound (CH₃COOCH₂CH₂OH) EG->HEA + H⁺, - H₂O AA1 Acetic Acid (CH₃COOH) AA1->HEA EGDA Ethylene Glycol Diacetate (CH₃COOCH₂CH₂OCOCH₃) HEA->EGDA + H⁺, - H₂O Water1 Water (H₂O) AA2 Acetic Acid (CH₃COOH) AA2->EGDA Water2 Water (H₂O)

Caption: Reaction pathway for the synthesis of this compound and the subsequent side reaction to form ethylene glycol diacetate.

Experimental_Workflow start Start reactants Combine Ethylene Glycol, Acetic Acid, and Catalyst start->reactants reflux Heat to Reflux (e.g., 110-120 °C) reactants->reflux monitor Monitor Reaction by TLC/GC reflux->monitor cooldown Cool to Room Temperature monitor->cooldown workup Work-up: - Dilute with Solvent - Wash with Water, NaHCO₃, Brine cooldown->workup dry Dry Organic Layer workup->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Purify by Vacuum Distillation evaporate->distill product Pure this compound distill->product end End product->end

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Low Yield? check_conversion Check Conversion (TLC/GC) start->check_conversion Yes high_conversion High Conversion start->high_conversion No incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low workup_loss Loss During Workup check_conversion->workup_loss High increase_time_temp Increase Time/Temperature or Check Catalyst incomplete_reaction->increase_time_temp optimize_workup Optimize Workup (e.g., add brine, check extractions) workup_loss->optimize_workup

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Preventing side reactions in 2-hydroxyethyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxyethyl Acetate (B1210297) Synthesis

Welcome to the technical support center for the synthesis of 2-hydroxyethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the Fischer esterification of ethylene (B1197577) glycol with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or heterogeneous catalysts like acidic ion-exchange resins.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reaction is the consecutive esterification of the desired product, this compound, with another molecule of acetic acid to form the diester, ethylene glycol diacetate (EGDA).[1] Additionally, under certain conditions, oligomerization of ethylene glycol can occur. The reverse reaction, hydrolysis of this compound back to ethylene glycol and acetic acid, can also reduce the yield, especially in the presence of excess water.[1]

Q3: How can I maximize the selectivity for this compound over the diester byproduct?

A3: Controlling the stoichiometry of the reactants is critical. Using a molar excess of ethylene glycol relative to acetic acid will favor the formation of the monoester, this compound. Conversely, an excess of acetic acid will drive the reaction towards the formation of ethylene glycol diacetate.[2][3] Catalyst selection and optimization of reaction temperature and time also play a crucial role in maximizing selectivity.[1]

Q4: What types of catalysts are effective for this synthesis?

A4: A range of catalysts can be employed. Homogeneous catalysts like sulfuric acid are effective but can be corrosive and difficult to separate from the product. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst, Seralite SRC-120), are often preferred as they are easily separable and can be reused.[1][2][4] For high selectivity under milder conditions, Lewis acid catalysts like titanium (IV) isopropoxide have shown excellent results.[5]

Q5: What is the recommended method for purifying the final product?

A5: The most common and effective method for purifying this compound is vacuum distillation.[1] This allows for the separation of the desired product from less volatile byproducts like ethylene glycol diacetate and any unreacted ethylene glycol, as well as more volatile components like residual acetic acid and water.

Troubleshooting Guide

Issue 1: Low yield of this compound.

Possible Cause Suggested Solution
Reaction equilibrium not shifted towards products. The esterification reaction is reversible. Ensure the removal of water as it is formed, for instance, by using a Dean-Stark apparatus or by performing the reaction in the presence of a dehydrating agent.
Suboptimal reaction temperature. If the temperature is too low, the reaction rate will be slow. If it is too high, it may promote side reactions or evaporation of reactants. Consult kinetic studies for the specific catalyst being used to determine the optimal temperature range, typically between 80-110°C.[1][5]
Insufficient catalyst activity. If using a reusable heterogeneous catalyst, it may have lost activity. Consider regenerating or replacing the catalyst. For homogeneous catalysts, ensure the correct concentration is being used.
Hydrolysis of the product. If there is excess water in the reaction mixture, the product can hydrolyze back to the starting materials. Ensure all reactants and equipment are dry before starting the reaction.

Issue 2: High proportion of ethylene glycol diacetate (EGDA) in the product mixture.

Possible Cause Suggested Solution
Incorrect molar ratio of reactants. A high concentration of acetic acid relative to ethylene glycol will favor the formation of the diester.[2][5] To maximize the yield of the monoester, use a molar excess of ethylene glycol. A molar ratio of ethylene glycol to acetic acid of 2:1 or higher is a good starting point.
Prolonged reaction time. As the reaction progresses, the concentration of the desired monoester increases, which then becomes the substrate for the formation of the diester. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time.
High reaction temperature. Higher temperatures can sometimes favor the formation of the thermodynamically more stable diester. Experiment with slightly lower temperatures to see if it improves the selectivity for the monoester.

Issue 3: Presence of unreacted starting materials in the final product.

Possible Cause Suggested Solution
Incomplete reaction. The reaction may not have reached completion. Try increasing the reaction time or the catalyst loading. Ensure efficient mixing to maximize contact between reactants and the catalyst.
Inefficient purification. The purification process, such as distillation, may not be efficient enough to separate the product from the starting materials. For vacuum distillation, ensure the column has sufficient theoretical plates and that the vacuum and temperature are well-controlled.

Issue 4: Discoloration of the final product.

Possible Cause Suggested Solution
Decomposition at high temperatures. During distillation, if the temperature of the distillation pot is too high, the product or impurities may decompose, leading to discoloration. Use vacuum distillation to lower the boiling point and reduce the required temperature.
Contamination from the catalyst. Some catalysts, particularly strong mineral acids, can cause charring or other side reactions at elevated temperatures. Consider using a milder or heterogeneous catalyst.

Quantitative Data

Table 1: Comparison of Catalytic Methods for this compound Synthesis

Catalytic MethodCatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
Homogeneous H₂SO₄H₂SO₄11066578
TTIP CatalysisTi(OiPr)₄909.510094.7

Data sourced from a comparative study on catalytic methods.[5]

Experimental Protocols

Protocol: Synthesis of this compound using an Acidic Ion-Exchange Resin Catalyst

This protocol is designed to favor the formation of the monoester, this compound.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • Strongly acidic ion-exchange resin (e.g., Amberlyst 15 or Seralite SRC-120), pre-washed and dried

  • Toluene (B28343) (or another suitable azeotropic solvent)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation setup

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add ethylene glycol (e.g., 62.07 g, 1.0 mol) and glacial acetic acid (e.g., 30.03 g, 0.5 mol). This establishes a 2:1 molar ratio of ethylene glycol to acetic acid to favor monoesterification.

    • Add the acidic ion-exchange resin (e.g., 2% by weight of the total reactants).

    • Add toluene (e.g., 50 mL) to act as an azeotropic solvent for water removal.

    • Equip the flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reaction:

    • Begin stirring and gently heat the mixture to reflux.

    • Water will be formed as a byproduct and will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is being formed. This typically takes several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the ion-exchange resin catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid. Be cautious as CO₂ will be evolved.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene by rotary evaporation.

    • Purify the remaining crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound (approx. 187-189 °C at atmospheric pressure, lower under vacuum).

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction EG Ethylene Glycol (HOCH₂CH₂OH) HEA This compound (HOCH₂CH₂OCOCH₃) EG->HEA + H⁺, - H₂O AA1 Acetic Acid (CH₃COOH) AA1->HEA AA2 Acetic Acid (CH₃COOH) EGDA Ethylene Glycol Diacetate (CH₃COOCH₂CH₂OCOCH₃) AA2->EGDA HEA->EGDA + H⁺, - H₂O Water1 Water (H₂O) Water2 Water (H₂O)

Caption: Main reaction pathway to this compound and the competing side reaction to ethylene glycol diacetate.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity High EGDA? CheckYield->CheckPurity No Equilibrium Action: Remove H₂O (e.g., Dean-Stark) Increase reaction time/catalyst CheckYield->Equilibrium Yes MolarRatio Action: Increase Ethylene Glycol to Acetic Acid molar ratio CheckPurity->MolarRatio Yes Purify Purify Product (Vacuum Distillation) CheckPurity->Purify No Equilibrium->Start Retry TimeTemp Action: Monitor reaction progress (TLC/GC) Optimize reaction time MolarRatio->TimeTemp TimeTemp->Start Retry End Successful Synthesis Purify->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Handling and storage best practices for 2-hydroxyethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of 2-hydroxyethyl acetate (B1210297), targeting researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with 2-hydroxyethyl acetate.

Problem: I have spilled a small amount of this compound in the laboratory.

Solution:

For small spills, immediately ensure the area is well-ventilated.[1] Remove all sources of ignition.[2][3] Wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4] Collect the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[1][2] After the spill has been cleaned up, ventilate the area and wash the spill site.[4]

Problem: The container of this compound is leaking.

Solution:

If a container is leaking, evacuate personnel from the immediate area who are not wearing protective equipment.[2] If it is safe to do so, move the leaking container to a well-ventilated area and transfer the contents to a new, appropriate container. Ensure the new container is properly labeled. Prevent the spilled material from entering drains or waterways.[2][3]

Problem: I may have been exposed to this compound vapors.

Solution:

Immediately move to an area with fresh air.[1][2] If you experience difficulty breathing, seek medical attention immediately.[1][2] In case of respiratory irritation, coughing, or wheezing, medical evaluation is advised.[4]

Problem: this compound has come into contact with my skin or eyes.

Solution:

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1][2]

Frequently Asked Questions (FAQs)

What are the proper storage conditions for this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible substances, heat, sparks, and open flames.[5][6]

What personal protective equipment (PPE) should I use when handling this compound?

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator may be necessary.[5]

What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][7]

What are the hazardous decomposition products of this compound?

When heated to decomposition, this compound may emit acrid smoke and fumes, including carbon monoxide and carbon dioxide.[1][6]

How should I dispose of this compound waste?

Disposal of this compound should be in accordance with local, state, and federal regulations. It may be necessary to dispose of it as a hazardous waste.[4] Do not let the chemical enter drains.[2]

What are the first aid measures for ingestion of this compound?

If swallowed, do NOT induce vomiting.[2] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]

What are the fire-fighting measures for this compound?

This compound is a combustible liquid.[4] In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Containers may explode in a fire.[4]

Data Presentation

Physical and Chemical Properties

PropertyValue
Appearance Colorless liquid[1]
Odor Almost odorless[8]
Molecular Formula C₄H₈O₃[9]
Molecular Weight 104.10 g/mol [10]
Boiling Point 182 °C (lit.)[2]
Melting Point -45 °C (lit.)[2]
Flash Point 88 °C[1]
Solubility Soluble in water[8]

Exposure Limits

AgencyLimit
ACGIH None listed[1]
NIOSH None listed[1]
OSHA - Final PELs None listed[1]

Experimental Protocols

Detailed methodologies for experiments involving this compound should be developed based on the specific application and in accordance with institutional safety protocols and relevant literature. The information provided in this guide should be used as a foundation for safe handling and storage practices within those protocols.

Visualizations

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal cluster_emergency Emergency Actions A Small Spill of This compound Occurs B Ensure Adequate Ventilation A->B I In Case of Exposure, Follow First Aid Procedures A->I C Remove Ignition Sources B->C D Wear Appropriate PPE (Gloves, Goggles) C->D E Absorb Spill with Inert Material D->E F Collect Absorbed Material into a Closed Container E->F G Ventilate and Wash the Spill Area F->G H Dispose of Waste According to Regulations G->H J Seek Medical Attention if Necessary I->J

Caption: Workflow for handling a small spill of this compound.

References

Troubleshooting low yields in 2-hydroxyethyl acetate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of ethylene (B1197577) glycol with acetic acid to produce 2-hydroxyethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in 2-hydroxyethyl acetate synthesis?

Low yields in the Fischer esterification of ethylene glycol and acetic acid are often due to the reversible nature of the reaction.[1][2] The reaction reaches an equilibrium that may not favor the products.[1] Another key factor is the presence of water, a byproduct of the reaction, which can shift the equilibrium back towards the reactants through hydrolysis.[3][4] Additionally, the formation of a diester byproduct, ethylene glycol diacetate, consumes the desired product and reactants, further reducing the yield of this compound.[5]

Q2: What is the role of the acid catalyst, and which catalysts are most effective?

The acid catalyst increases the rate of the esterification reaction by protonating the carbonyl oxygen of the acetic acid, making it more susceptible to nucleophilic attack by ethylene glycol.[2][5] Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 36), offer the advantage of easier separation from the reaction mixture.[6][7] For higher selectivity and milder reaction conditions, Lewis acid catalysts like titanium (IV) isopropoxide (TTIP) have proven to be highly effective.[5]

Q3: How can the reaction equilibrium be shifted to favor the formation of this compound?

According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by several methods.[2][8] One common strategy is to use an excess of one of the reactants, typically the more cost-effective one (in this case, often acetic acid).[2][9] A more effective method is the continuous removal of water as it is formed during the reaction.[3][9] This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[9][10][11]

Q4: What are the typical side reactions, and how can they be minimized?

The primary side reaction is the further esterification of this compound with another molecule of acetic acid to form ethylene glycol diacetate.[5] To minimize the formation of this diester, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of ethylene glycol to acetic acid greater than 1:1 can favor the formation of the monoester.[12] Reaction temperature and time also play a role; lower temperatures and shorter reaction times can help reduce the formation of the diester, though this may also impact the overall conversion rate.[12]

Q5: What are the recommended methods for purifying the final product?

Purification of this compound typically involves removing the catalyst, unreacted starting materials, and any byproducts. If a homogeneous acid catalyst is used, it should first be neutralized with a weak base like sodium bicarbonate.[4][13] Unreacted acetic acid can also be removed by washing with a bicarbonate solution.[13] The ester can then be separated from the more water-soluble ethylene glycol by extraction with an organic solvent.[10] Final purification is often achieved by distillation under reduced pressure to separate this compound from the higher-boiling ethylene glycol diacetate and any remaining impurities.[4][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Equilibrium Limitation: The reaction has reached equilibrium with a low concentration of the desired ester.[1] 2. Presence of Water: Water from the reaction or wet reagents is driving the equilibrium backward.[3][4] 3. Ineffective Catalyst: The catalyst may be old, inactive, or used in an insufficient amount.[1] 4. Low Reaction Temperature: The reaction rate is too slow at the current temperature.[12]1. Use an excess of one reactant (e.g., acetic acid) or remove water as it forms using a Dean-Stark apparatus.[2][9] 2. Ensure all reagents and glassware are dry. Use a dehydrating agent or azeotropic distillation.[4] 3. Use a fresh, active catalyst in the appropriate concentration (typically 1-5 mol% for strong acids).[14] 4. Increase the reaction temperature, but monitor for an increase in byproduct formation.[12]
Significant Formation of Ethylene Glycol Diacetate 1. Incorrect Stoichiometry: Molar ratio of acetic acid to ethylene glycol is too high. 2. Prolonged Reaction Time or High Temperature: These conditions favor the formation of the more thermodynamically stable diester.[12]1. Adjust the molar ratio of ethylene glycol to acetic acid to be 1:1 or slightly in favor of ethylene glycol.[12] 2. Monitor the reaction progress by TLC or GC and stop the reaction once the desired monoester is maximized. Consider lowering the reaction temperature.[12]
Reaction Stalls or is Sluggish 1. Insufficient Catalyst Activity: The catalyst is not effectively promoting the reaction.[1] 2. Poor Mixing: In heterogeneous catalysis, inadequate stirring can limit the interaction between reactants and the catalyst surface. 3. Low Temperature: The reaction kinetics are slow at the operating temperature.[12]1. Increase the catalyst loading or switch to a more active catalyst.[5] 2. Ensure vigorous stirring, especially when using a solid catalyst like an ion-exchange resin. 3. Gradually increase the reaction temperature while monitoring the reaction progress.[12]
Difficulty in Product Purification 1. Incomplete Neutralization: Residual acid catalyst can cause issues during workup and distillation. 2. Emulsion Formation During Extraction: The presence of both hydrophilic and lipophilic groups can lead to emulsions. 3. Similar Boiling Points: The boiling points of the monoester and diester may be too close for efficient separation by simple distillation.1. Ensure complete neutralization of the acid catalyst with a base wash, checking the pH of the aqueous layer.[13] 2. Add brine (saturated NaCl solution) during the extraction to help break up emulsions. 3. Use fractional distillation under reduced pressure for better separation. Alternatively, column chromatography can be employed.[10]

Quantitative Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis

MethodCatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Homogeneous Acid CatalysisH₂SO₄11066578[5]
TTIP CatalysisTi(OiPr)₄909.510094.7[5]
Heterogeneous CatalysisAmberlyst 368020~85 (conversion)-[7]
Heterogeneous CatalysisMo/ZrO₂Reflux463 (conversion)High for monoacetate[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

This protocol is based on the principles of Fischer-Speier esterification, utilizing azeotropic removal of water to drive the reaction to completion.[11]

Materials and Reagents:

  • Ethylene glycol

  • Glacial acetic acid

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethylene glycol (1.0 eq), acetic acid (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Add a catalytic amount of p-TsOH or H₂SO₄ (0.01-0.02 eq).

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is collected. The progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine to remove excess water and salts.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and any remaining volatile components by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Analytical Monitoring by Gas Chromatography (GC)

This protocol outlines a general method for monitoring the reaction progress.[12][15]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., Carbowax or a similar phase).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at regular intervals.

  • Quench the reaction in the aliquot by adding a small amount of saturated NaHCO₃ solution.

  • Extract the organic components with a suitable solvent like ethyl acetate.

  • Dry the organic extract over a small amount of anhydrous Na₂SO₄.

  • Dilute the sample to an appropriate concentration for GC analysis.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to elute all components.

  • Analysis: Identify and quantify the peaks corresponding to ethylene glycol, acetic acid, this compound, and ethylene glycol diacetate by comparing their retention times and peak areas with those of standard solutions.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Equilibrium Limitation start->cause1 cause2 Water Presence start->cause2 cause3 Byproduct Formation (Diacetate) start->cause3 cause4 Ineffective Catalysis start->cause4 solution1 Shift Equilibrium: - Use excess reactant - Remove water (Dean-Stark) cause1->solution1 solution2 Ensure Anhydrous Conditions: - Dry reagents and glassware cause2->solution2 solution3 Optimize Stoichiometry: - Adjust reactant molar ratio cause3->solution3 solution4 Improve Catalysis: - Use fresh/more active catalyst - Increase catalyst loading cause4->solution4 Esterification_Pathway cluster_reactants Reactants cluster_products Products cluster_byproduct Side Reaction EG Ethylene Glycol (HOCH₂CH₂OH) HEA This compound (CH₃COOCH₂CH₂OH) EG->HEA + Acetic Acid AA Acetic Acid (CH₃COOH) AA->HEA Water Water (H₂O) EGDA Ethylene Glycol Diacetate (CH₃COOCH₂CH₂OCOCH₃) HEA->EGDA + Acetic Acid Catalyst H⁺ Catalyst Catalyst->HEA Catalyst->EGDA

References

Technical Support Center: Analysis of 2-Hydroxyethyl Acetate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-hydroxyethyl acetate (B1210297) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in 2-hydroxyethyl acetate?

A1: Common impurities in this compound primarily originate from its synthesis and potential degradation. The most prevalent impurities include:

  • Starting Materials: Unreacted ethylene (B1197577) glycol and acetic acid are common process-related impurities.[1]

  • Byproducts: The most significant byproduct of the Fischer esterification synthesis is ethylene glycol diacetate, formed by the further esterification of this compound.[1]

  • Degradation Products: Hydrolysis of this compound can lead to the formation of ethylene glycol and acetic acid.[1]

Q2: What type of HPLC column is best suited for analyzing this compound and its impurities?

A2: Due to the polar nature of this compound and its related impurities, a standard C18 column may not provide adequate retention. A polar-embedded or a specialized reversed-phase column designed for polar analytes is recommended. These columns offer better retention and peak shape for polar compounds in highly aqueous mobile phases.

Q3: How can I confirm the identity of a suspected impurity peak in my chromatogram?

A3: Peak identification can be confirmed by:

  • Spiking: Injecting a sample spiked with a known standard of the suspected impurity. An increase in the peak area of interest confirms its identity.

  • Mass Spectrometry (MS): Using an HPLC system coupled with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the eluting peak, which can confirm its molecular weight.

  • Relative Retention Time: Comparing the relative retention time of the unknown peak to that of a known standard under the same chromatographic conditions.

Troubleshooting HPLC Issues

This section provides guidance on common problems encountered during the HPLC analysis of this compound.

Peak Shape Problems

Poor peak shape can compromise the accuracy and precision of your results. The following table summarizes common peak shape issues, their potential causes, and recommended solutions.

Problem Potential Cause Solution
Peak Tailing Secondary interactions with active silanols on the column.Use a high-purity, end-capped column. Adjust mobile phase pH to suppress silanol (B1196071) ionization (typically lower pH for reversed-phase).
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected.
Peak Fronting Sample overload.Decrease the sample concentration or injection volume.[2]
Sample solvent stronger than the mobile phase.Prepare the sample in the mobile phase or a weaker solvent.
Split Peaks Partially blocked column frit.Back-flush the column. If the problem persists, replace the frit or the column.[3]
Column void or channeling.Replace the column.
Co-elution of two compounds.Optimize the mobile phase composition or gradient to improve resolution.
Broad Peaks High extra-column volume.Minimize tubing length and diameter.
Column contamination or aging.Wash the column with a strong solvent. If performance does not improve, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed q1 Is the issue affecting all peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No all_peaks All Peaks Affected a1_yes->all_peaks specific_peaks Specific Peak(s) Affected a1_no->specific_peaks check_system Check for System-Wide Issues: - Partially blocked column frit - Column void - High dead volume - Incorrect mobile phase preparation all_peaks->check_system solution_system Solutions: - Back-flush or replace column frit - Replace column - Optimize tubing and connections - Prepare fresh mobile phase check_system->solution_system q2 What is the peak shape? specific_peaks->q2 tailing Tailing q2->tailing fronting Fronting q2->fronting split Split q2->split check_tailing Check for: - Secondary silanol interactions - Column overload - Mobile phase pH mismatch tailing->check_tailing check_fronting Check for: - Sample overload - Sample solvent stronger than mobile phase fronting->check_fronting check_split Check for: - Co-elution - Column contamination at inlet split->check_split solution_tailing Solutions: - Use end-capped column - Adjust mobile phase pH - Reduce sample concentration check_tailing->solution_tailing solution_fronting Solutions: - Reduce sample concentration - Prepare sample in mobile phase check_fronting->solution_fronting solution_split Solutions: - Optimize separation conditions - Wash or replace column check_split->solution_split

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

Experimental Protocols

Representative HPLC Method for this compound and Impurities

This protocol describes a representative reversed-phase HPLC method for the separation and quantification of this compound and its primary impurities.

1. Chromatographic Conditions

Parameter Condition
Column Polar-embedded C18 Column (e.g., Waters Acquity UPLC HSS T3, 100 Å, 1.8 µm, 2.1 mm X 100 mm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 2% B, 1-10 min: 2-30% B, 10-12 min: 30% B, 12-12.1 min: 30-2% B, 12.1-15 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detector UV at 210 nm (for acetate-containing compounds) or Refractive Index (RI) detector (for all components)
Injection Volume 5 µL

2. Standard and Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of this compound, ethylene glycol, acetic acid, and ethylene glycol diacetate in the mobile phase (98:2 Mobile Phase A:Mobile Phase B) at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to the desired working concentrations.

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis

  • Identify the peaks corresponding to ethylene glycol, acetic acid, this compound, and ethylene glycol diacetate based on their retention times compared to the mixed standard.

  • Quantify the impurities using an external standard method.

Expected Retention Times (Representative)

The following table provides expected, representative retention times for the target analytes under the specified conditions. Actual retention times may vary depending on the specific column and system used.

Compound Expected Retention Time (min)
Acetic Acid~ 2.5
Ethylene Glycol~ 3.0
This compound~ 4.5
Ethylene Glycol Diacetate~ 7.0
Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the HPLC method.

1. General Procedure

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Subject the solution to the stress conditions outlined below. At specified time points, withdraw an aliquot, neutralize if necessary, dilute to the working concentration with the mobile phase, and analyze by HPLC.

2. Stress Conditions

Stress Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M HCl at 60 °CTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperatureTo evaluate degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperatureTo test susceptibility to oxidative degradation.
Thermal Degradation 60 °C in an ovenTo determine the effect of heat.
Photolytic Degradation Exposure to UV (254 nm) and visible lightTo assess light sensitivity.

Forced Degradation Experimental Workflow

G start Prepare 2-Hydroxyethyl Acetate Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if necessary) sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by HPLC dilute->analyze evaluate Evaluate Chromatograms for Degradation Products analyze->evaluate

Caption: A workflow diagram for conducting forced degradation studies.

References

Technical Support Center: Scaling Up 2-Hydroxyethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-hydroxyethyl acetate (B1210297), with a particular focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-hydroxyethyl acetate, and what are the primary challenges when scaling up?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of ethylene (B1197577) glycol with acetic acid, typically catalyzed by a strong acid like sulfuric acid.[1] The primary challenges in scaling up this process include:

  • Controlling Selectivity: The reaction can produce the desired monoester (this compound) and a diester byproduct (ethylene glycol diacetate).[2] Achieving high selectivity for the monoester is a significant challenge, as the reaction is a consecutive process.[2]

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. To achieve high yields, the water produced as a byproduct must be continuously removed to shift the equilibrium towards the product side.[3]

  • Catalyst Selection and Deactivation: While traditional mineral acids are effective, they pose challenges related to corrosion and separation.[2] Heterogeneous solid acid catalysts offer a more environmentally friendly alternative but can suffer from deactivation over time.

  • Purification: The presence of unreacted starting materials, the diester byproduct, water, and the catalyst complicates the purification of the final product. The formation of azeotropes can also make separation by simple distillation difficult.

Q2: How can I improve the selectivity towards this compound and minimize the formation of ethylene glycol diacetate?

A2: Improving selectivity is crucial for a successful scale-up. Here are key strategies:

  • Molar Ratio of Reactants: The initial molar ratio of acetic acid to ethylene glycol significantly impacts product distribution. Using a lower molar ratio of acetic acid to ethylene glycol generally favors the formation of the monoester.[2]

  • Reaction Time and Temperature: Optimizing reaction time and temperature can help maximize the formation of the monoester while minimizing the subsequent reaction to the diester. Kinetic studies have shown that the rate constant for monoesterification is significantly higher than for diesterification.[2]

  • Catalyst Choice: Certain catalysts can offer higher selectivity. For instance, titanium (IV) isopropoxide (TTIP) has been shown to be a highly effective Lewis acid catalyst for this synthesis, enabling high selectivity under relatively mild conditions.[2]

Q3: What are the advantages of using a solid acid catalyst, and what are the common issues associated with them?

A3: Solid acid catalysts, such as sulfonic or phosphoric acid functionalized carbon-based catalysts, offer several advantages over traditional liquid acids:[2]

  • Reduced Corrosion: They are less corrosive to equipment compared to mineral acids like sulfuric acid.[2]

  • Easier Separation: Being in a solid phase, they can be easily separated from the liquid reaction mixture by filtration.

  • Reusability: Many solid acid catalysts can be regenerated and reused, reducing waste and cost.

  • Environmental Benefits: They are considered a "greener" alternative, minimizing the generation of hazardous waste.[2]

Common issues with solid acid catalysts include:

  • Deactivation: The catalyst's activity can decrease over time due to poisoning by impurities, fouling (coking), or sintering at high temperatures.

  • Mass Transfer Limitations: In larger scale reactors, diffusion of reactants to the active sites of the catalyst can become a limiting factor, affecting the overall reaction rate.

Q4: How can I effectively remove water from the reaction mixture during a large-scale synthesis?

A4: For scaled-up synthesis, reactive distillation is a highly effective technique for water removal. This process combines the chemical reaction and distillation in a single unit. As water is formed, it is continuously removed from the reaction zone, which drives the equilibrium towards the formation of the ester, leading to higher conversion and selectivity.[4][5] A Dean-Stark apparatus is a common piece of laboratory glassware used for this purpose.[1]

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: Purification of this compound on a larger scale typically involves:

  • Neutralization and Washing: After the reaction, the mixture is often washed with a dilute base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted acetic acid. This is followed by washing with brine to remove residual salts and water.

  • Distillation: The crude product is then purified by distillation under reduced pressure to separate the this compound from the higher-boiling ethylene glycol diacetate and any remaining ethylene glycol. Fractional distillation is necessary to achieve high purity.

  • Drying: Before distillation, the organic layer should be dried over an anhydrous drying agent like potassium carbonate.[6]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC.[7] Consider increasing the reaction time or temperature.
Reaction has reached equilibrium without sufficient product formation.Implement a method for continuous water removal, such as reactive distillation using a Dean-Stark apparatus.[1]
Catalyst deactivation.If using a solid acid catalyst, consider regeneration. For liquid acids, ensure the correct concentration and amount is used.
High Levels of Ethylene Glycol Diacetate Byproduct Molar ratio of acetic acid to ethylene glycol is too high.Decrease the initial molar ratio of acetic acid to ethylene glycol.[2]
Prolonged reaction time or excessively high temperature.Optimize the reaction time and temperature to favor monoester formation. Monitor the reaction closely to stop it before significant diester formation occurs.
Product is Contaminated with Acetic Acid Incomplete reaction or insufficient washing during workup.Ensure the reaction goes to completion. During workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
Difficulty Separating Product from Water Formation of an azeotrope.Use fractional distillation under reduced pressure. Consider adding a co-solvent (entrainer) to break the azeotrope during distillation.
Solid Acid Catalyst Shows Reduced Activity After a Few Runs Fouling of the catalyst surface with byproducts or char.Regenerate the catalyst by washing with a suitable solvent to remove adsorbed species. In some cases, calcination at a controlled temperature can burn off carbonaceous deposits. For magnetic catalysts, recovery can be achieved using a magnet, followed by washing and drying.[8]
Leaching of active sites.Ensure the catalyst is stable under the reaction conditions. Some catalysts may not be suitable for high temperatures or the presence of water.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ethylene Glycol Conversion and Product Selectivity

Acetic Acid to Ethylene Glycol Molar RatioEthylene Glycol Conversion (%)Selectivity to this compound (%)Selectivity to Ethylene Glycol Diacetate (%)
1:1559010

Data adapted from a study on the synthesis of this compound. The specific reaction conditions (e.g., catalyst, temperature, time) will also influence these outcomes.

Experimental Protocols

Detailed Methodology for Laboratory-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Ethylene glycol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add ethylene glycol and a slight molar excess of glacial acetic acid (e.g., a 1.2:1 molar ratio of acetic acid to ethylene glycol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the total reactants) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is nearing completion.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted acetic acid. Be cautious as CO2 gas will be evolved. Continue adding the bicarbonate solution until the effervescence stops.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous potassium carbonate.[6]

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 181-182 °C at atmospheric pressure, lower at reduced pressure).

Mandatory Visualization

Fischer_Esterification_Pathway cluster_main Monoesterification cluster_byproduct Diesterification Ethylene_Glycol Ethylene Glycol (HOCH₂CH₂OH) Intermediate_1 Tetrahedral Intermediate Ethylene_Glycol->Intermediate_1 Acetic_Acid Acetic Acid (CH₃COOH) Protonated_AA Protonated Acetic Acid Acetic_Acid->Protonated_AA + H⁺ H_plus H⁺ (Catalyst) H_plus->Protonated_AA Protonated_AA->Intermediate_1 + Ethylene Glycol Intermediate_2 Protonated Intermediate Intermediate_1->Intermediate_2 Proton Transfer Water_out H₂O Intermediate_2->Water_out HEA This compound (HOCH₂CH₂OCOCH₃) Intermediate_2->HEA - H₂O, - H⁺ H_plus_regen H⁺ (Regenerated) Intermediate_2->H_plus_regen EGDA Ethylene Glycol Diacetate (CH₃COOCH₂CH₂OCOCH₃) HEA->EGDA + Acetic Acid, H⁺ - H₂O Troubleshooting_Workflow Start Low Yield or Purity Issue Analyze Analyze Reaction Mixture (TLC, GC, NMR) Start->Analyze Unreacted_SM Significant Unreacted Starting Material? Analyze->Unreacted_SM High_Byproduct High Byproduct (Diacetate) Level? Unreacted_SM->High_Byproduct No Increase_Time_Temp Increase Reaction Time/Temp Or Improve Water Removal Unreacted_SM->Increase_Time_Temp Yes Acid_Contamination Residual Acetic Acid Contamination? High_Byproduct->Acid_Contamination No Adjust_Ratio Adjust Acetic Acid: Ethylene Glycol Molar Ratio High_Byproduct->Adjust_Ratio Yes Improve_Washing Improve Neutralization/ Washing Steps Acid_Contamination->Improve_Washing Yes Purification_Issue Review Purification Procedure (Distillation) Acid_Contamination->Purification_Issue No Check_Catalyst Check Catalyst Activity/ Consider Regeneration Increase_Time_Temp->Check_Catalyst Optimize_Conditions Optimize Reaction Time/Temp Adjust_Ratio->Optimize_Conditions Optimize_Conditions->Analyze Improve_Washing->Analyze Check_Catalyst->Analyze End Process Optimized Purification_Issue->End

References

Technical Support Center: Mitigating Mass Spectrometry Interference from 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address mass spectrometry interference caused by 2-hydroxyethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxyethyl acetate and why does it interfere with my mass spectrometry analysis?

A1: this compound is a polar organic solvent that can be present in samples as a residual solvent from synthesis, a component of a formulation, or a leachable from plastic containers. Due to its polar nature and potential to co-elute with polar analytes, it can cause ion suppression in the mass spectrometer's ion source. This interference can lead to reduced analyte signal, poor reproducibility, and inaccurate quantification.[1][2][3][4][5][6]

Q2: What are the common signs of interference from this compound in my LC-MS data?

A2: Common signs include:

  • A significant drop in analyte signal intensity when analyzing samples compared to standards prepared in a clean solvent.

  • Poor reproducibility of analyte peak areas between injections.

  • A drifting baseline or high background noise in the chromatogram, especially near the solvent front where polar compounds often elute.[2][4][7]

  • The presence of unexpected adducts or ions in the mass spectrum.

Q3: How can I confirm that this compound is the cause of the interference?

A3: To confirm interference from this compound, you can perform a post-column infusion experiment. This involves infusing a constant flow of your analyte solution into the mass spectrometer while injecting a blank sample (matrix without the analyte) that you suspect contains this compound. A drop in the analyte's signal at the retention time of this compound indicates ion suppression.

Troubleshooting Guides

Issue 1: Reduced Analyte Signal and Poor Reproducibility

This is the most common issue arising from this compound interference. The following troubleshooting steps can help mitigate the problem.

A Reduced Analyte Signal / Poor Reproducibility B Implement Sample Preparation A->B C Optimize Chromatographic Separation A->C D Utilize Stable Isotope-Labeled Internal Standard A->D E Liquid-Liquid Extraction (LLE) B->E F Solid-Phase Extraction (SPE) B->F I Derivatize Analyte B->I G Modify Gradient C->G H Change Column Chemistry C->H

Caption: Troubleshooting workflow for reduced analyte signal.

1. Sample Preparation to Remove this compound

The most effective way to mitigate interference is to remove the source. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. Since this compound is polar, an LLE protocol can be designed to partition it into an aqueous phase, while a less polar analyte is extracted into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte or the interference. For removing the polar this compound, a non-polar (reversed-phase) sorbent like C18 can be used to retain a non-polar analyte while the this compound is washed away.

2. Chromatographic Separation

If sample preparation is not feasible or insufficient, optimizing the chromatographic method to separate the analyte from this compound is crucial.

  • Gradient Modification: Altering the mobile phase gradient can increase the resolution between your analyte and the interferent. Since this compound is polar, it will likely elute early in a reversed-phase separation. Modifying the initial part of the gradient can help move the analyte peak away from this interference zone.

  • Column Chemistry: If gradient modification is insufficient, switching to a column with a different stationary phase chemistry can alter the selectivity of the separation. For polar analytes that co-elute with this compound, a column that offers different retention mechanisms, such as a mixed-mode or HILIC column, may be beneficial.

3. Analyte Derivatization

Derivatization chemically modifies the analyte to alter its physicochemical properties. This can be used to shift the analyte's retention time away from the interfering this compound. For example, derivatizing a polar analyte can make it more hydrophobic, increasing its retention on a reversed-phase column.

4. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment. It will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by ion suppression can be corrected.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Removal of this compound

This protocol is designed to extract a moderately non-polar analyte from an aqueous sample containing the polar interferent this compound.

A Start: Aqueous Sample with Analyte and this compound B Add immiscible organic solvent (e.g., Ethyl Acetate) A->B C Vortex/Shake to mix phases B->C D Centrifuge to separate phases C->D E Collect organic phase (contains analyte) D->E F Aqueous phase (contains this compound) is discarded D->F G Evaporate organic solvent and reconstitute in mobile phase E->G H Analyze by LC-MS G->H

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Materials:

  • Sample containing the analyte and this compound

  • Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Pipettes and collection tubes

Procedure:

  • To 100 µL of your aqueous sample, add 300 µL of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the two phases.

  • Centrifuge at 3000 x g for 5 minutes to achieve complete phase separation.

  • Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Repeat the extraction (steps 1-4) on the remaining aqueous layer with a fresh aliquot of ethyl acetate to maximize analyte recovery. Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of your initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of this compound

This protocol uses a reversed-phase (e.g., C18) SPE cartridge to retain a non-polar to moderately polar analyte while the highly polar this compound is washed away.

A Condition SPE Cartridge (e.g., with Methanol (B129727) then Water) B Load Sample A->B C Wash Cartridge (e.g., with Water/Methanol mixture to remove this compound) B->C D Elute Analyte (e.g., with a stronger organic solvent) C->D E Evaporate and Reconstitute D->E F Analyze by LC-MS E->F

Caption: Workflow for Solid-Phase Extraction (SPE).

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Elution solvent (e.g., acetonitrile (B52724) or methanol)

  • Sample containing the analyte and this compound

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge run dry.

  • Sample Loading: Load your sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water). This step is crucial for removing the polar this compound while the analyte is retained on the sorbent.

  • Elution: Elute the analyte from the cartridge with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in your mobile phase for LC-MS analysis.

Protocol 3: Analyte Derivatization to Shift Retention Time

This is a general protocol for the derivatization of primary amines using o-phthalaldehyde (B127526) (OPA) to increase their hydrophobicity and shift their retention time away from the early-eluting this compound in reversed-phase chromatography.

Materials:

  • Sample containing the primary amine analyte

  • OPA derivatization reagent (can be purchased or prepared)

  • Borate (B1201080) buffer (pH 9.5)

  • 2-Mercaptoethanol

Procedure:

  • Prepare the OPA reagent by dissolving OPA in borate buffer containing a small amount of 2-mercaptoethanol.

  • To 50 µL of your sample, add 50 µL of the OPA reagent.

  • Vortex the mixture and allow it to react at room temperature for 2 minutes. The reaction is rapid.

  • Immediately inject the derivatized sample into the LC-MS system. The resulting derivative will be more hydrophobic and have a longer retention time on a C18 column.[8][9][10]

Data Presentation

The following tables provide an overview of the expected effectiveness of different mitigation strategies. The quantitative data presented is based on studies of polar interferents similar to this compound, as specific data for this compound is limited.

Table 1: Comparison of Sample Preparation Techniques for Removal of Polar Interferences

Sample Preparation TechniqueAnalyte RecoveryRemoval of Polar InterferencesReference
Liquid-Liquid Extraction (LLE)60-95% (Analyte dependent)Moderate to High[11][12][13][14][15]
Solid-Phase Extraction (SPE)80-105%High[16][17][18]

Note: Recovery and removal efficiency are highly dependent on the specific analyte, sample matrix, and the optimized protocol.

Table 2: Effect of Derivatization on Analyte Retention

Derivatization ReagentAnalyte Functional GroupExpected Change in Retention Time (Reversed-Phase LC)Reference
Dansyl ChloridePrimary and Secondary Amines, PhenolsSignificant Increase[19][20][21]
O-phthalaldehyde (OPA)Primary AminesSignificant Increase[8][9][10]
Silylating Agents (e.g., MSTFA)Alcohols, Carboxylic Acids, Amines(For GC-MS) Increased Volatility[22][23][24][25]

This technical support guide provides a starting point for mitigating interference from this compound. The optimal strategy will depend on the specific analyte, sample matrix, and available instrumentation. It is recommended to perform initial experiments to evaluate the effectiveness of each approach for your particular application.

References

Technical Support Center: Safe Disposal of 2-Hydroxyethyl Acetate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures for the safe disposal of 2-hydroxyethyl acetate (B1210297) waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-hydroxyethyl acetate?

A1: this compound is known to cause serious eye irritation and potential damage.[1][2] It may also lead to irritation of the skin, respiratory system, and digestive tract.[3][4] The substance is combustible, presenting a fire hazard.[5]

Q2: Is this compound waste considered hazardous waste?

A2: While this compound is not specifically listed as a hazardous waste under the RCRA P-Series or U-Series, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste based on its characteristics.[3] It is crucial to consult federal (EPA 40 CFR Parts 261.3), state, and local hazardous waste regulations to ensure complete and accurate classification.[3]

Q3: What is the recommended general disposal method for this compound waste?

A3: The recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration equipped with a flue gas scrubber.[1] Do not discharge this compound waste into sewer systems or allow it to contaminate water, food, or feed.[1]

Q4: What personal protective equipment (PPE) should be worn when handling this compound waste?

A4: When handling this chemical waste, it is essential to wear appropriate personal protective equipment, including chemical-impermeable gloves, protective clothing, and eye/face protection.[1][4] All handling should occur in a well-ventilated area.[1]

Q5: How should I dispose of empty this compound containers?

A5: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Troubleshooting Guide

Issue EncounteredRecommended Action
Accidental Spill Immediately evacuate personnel to a safe area, upwind of the spill if possible. Remove all sources of ignition and ensure adequate ventilation.[1] Absorb the spill with an inert material such as sand or vermiculite (B1170534) and collect it into a suitable, closed container for disposal.[3][6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation develops or persists, seek medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H8O3[3][7]
Molecular Weight 104.11 g/mol [3]
Appearance Colorless liquid[3][5]
Odor Almost odorless[5]
Boiling Point 184.0 - 188.0 °C[3]
Flash Point 88 °C[3]
Density 1.1080 g/cm³[3]
Water Solubility Miscible[3][4]

Experimental Protocols

Protocol for Safe Disposal of this compound Waste

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically resistant waste container for "this compound Waste".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Accumulation:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]

    • Keep the container tightly closed when not in use.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for hazardous waste.

    • Provide them with an accurate description of the waste, including its composition and volume.

    • Follow all institutional and local regulations for waste manifest and transportation.

Protocol for Managing Spills of this compound

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Remove all potential sources of ignition from the area.[1]

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Wearing appropriate PPE (gloves, eye protection, lab coat), contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[2][8]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for chemical waste.[1]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Place all contaminated cleaning materials into the waste container.

  • Disposal:

    • Dispose of the sealed container of spill cleanup material as hazardous waste, following the disposal protocol outlined above.

Mandatory Visualization

G Workflow for Safe Disposal of this compound Waste start Start: 2-Hydroxyethyl Acetate Waste Generated assess_hazards Assess Hazards: - Eye Irritant - Combustible start->assess_hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste in a Labeled, Closed Container ppe->segregate spill Is there a spill? segregate->spill cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Sealed Container spill->cleanup Yes store Store Waste in a Cool, Dry, Well-Ventilated Area spill->store No cleanup->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs dispose Dispose via Licensed Chemical Waste Vendor (e.g., Incineration) contact_ehs->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxyethyl Acetate and Other E-Series Glycol Ethers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and the safety of experimental protocols. Glycol ethers, a versatile class of solvents, are characterized by their unique combination of ether and alcohol functionalities, granting them high solvency for a wide range of substances.[1] This guide provides a comparative study of 2-hydroxyethyl acetate (B1210297) (ethylene glycol monoacetate) and other common E-series (ethylene-based) glycol ether acetates: 2-methoxyethyl acetate, 2-ethoxyethyl acetate, and 2-butoxyethyl acetate.

This comparison focuses on their physicochemical properties, toxicological profiles, and relevant experimental applications, supported by detailed methodologies and data, to facilitate informed solvent selection in a laboratory setting.

Physicochemical Properties: A Tabular Comparison

The performance of a solvent is intrinsically linked to its physical and chemical properties. Factors such as boiling point, flash point, and water solubility are critical for designing experiments, particularly in drug formulation and synthesis. The following table summarizes key physicochemical data for 2-hydroxyethyl acetate and its counterparts.

PropertyThis compound2-Methoxyethyl Acetate2-Ethoxyethyl Acetate2-Butoxyethyl Acetate
CAS Number 542-59-6110-49-6111-15-9112-07-2
Molecular Formula C₄H₈O₃C₅H₁₀O₃C₆H₁₂O₃C₈H₁₆O₃
Molecular Weight 104.11 g/mol 118.13 g/mol [2]132.16 g/mol [3]160.21 g/mol [4]
Boiling Point 184-188 °C[5]145 °C[6]156 °C[3]192 °C[4]
Density 1.108 g/cm³[5]1.006-1.009 g/cm³[2][6]0.973-0.98 g/cm³[7]0.942 g/mL[4]
Flash Point 88 °C[5]45-48.9 °C[1]51 °C71-73 °C[8][9]
Water Solubility Miscible[5]Soluble[1]229 g/L (Partially Soluble)15 g/L (Slightly Miscible)[4]

Toxicological Profile and Safety Considerations

A critical aspect of solvent selection is its toxicological profile. E-series glycol ethers, in particular, have come under scrutiny due to their reproductive and developmental toxicity.[10] This toxicity is primarily attributed to their metabolic pathway. The acetate esters are rapidly hydrolyzed in the body to their corresponding parent alcohols (e.g., 2-ethoxyethanol), which are then oxidized by alcohol and aldehyde dehydrogenases to form toxic acidic metabolites (e.g., 2-ethoxyacetic acid). These metabolites are the primary agents responsible for the adverse health effects.

The following diagram illustrates the general metabolic pathway for E-series glycol ether acetates.

cluster_0 In Vivo Metabolism A Glycol Ether Acetate (e.g., 2-Ethoxyethyl Acetate) B Parent Glycol Ether (e.g., 2-Ethoxyethanol) A->B Hydrolysis (Esterases) C Intermediate Aldehyde (e.g., Ethoxyacetaldehyde) B->C Oxidation (Alcohol Dehydrogenase) D Toxic Acidic Metabolite (e.g., Ethoxyacetic Acid) C->D Oxidation (Aldehyde Dehydrogenase) E Adverse Health Effects (Reproductive/Developmental Toxicity) D->E Mechanism of Toxicity

Metabolic pathway of E-series glycol ether acetates.

The table below provides a comparative summary of the toxicological data and occupational exposure limits for these solvents.

ParameterThis compound2-Methoxyethyl Acetate2-Ethoxyethyl Acetate2-Butoxyethyl Acetate
Oral LD₅₀ (rat) 8250 mg/kg[5]2900-3390 mg/kg[11][12]2700-5100 mg/kg[3][13][14]1880-2400 mg/kg[15][16]
Dermal LD₅₀ (rabbit) Not Available5250-5300 mg/kg[11][12]10000 mg/kg[13]1500 mg/kg[15]
Primary Hazards Severe eye irritant; potential skin/respiratory irritant.[5]Reproductive toxicity; may damage fertility or the unborn child.[11]Reproductive toxicity; may damage fertility or the unborn child.[14]Harmful if inhaled or in contact with skin.[8]
ACGIH TLV (TWA) Not Established0.1 ppm (Skin)[2]5 ppm (Skin)[17][18]20 ppm[19]
OSHA PEL (TWA) Not Established25 ppm (Skin)[20]100 ppm (Skin)[17][18]Not Established (Parent alcohol 2-Butoxyethanol is 50 ppm)[21][22]

Note: "Skin" notation indicates the potential for significant absorption through the skin.[10]

Experimental Protocols

For drug development and research professionals, standardized experimental procedures are essential for evaluating solvent performance and safety. Below are detailed protocols for determining active pharmaceutical ingredient (API) solubility and assessing in vitro cytotoxicity.

Experimental Protocol 1: Determination of Active Pharmaceutical Ingredient (API) Solubility

This protocol details the "shake-flask" method, a standard for measuring the equilibrium solubility of a compound in a solvent.

Objective: To determine the maximum concentration of an API that can be dissolved in a specific glycol ether at a constant temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Glycol ether solvent (e.g., this compound)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Add an excess amount of API powder to a pre-weighed glass vial.

  • Add a known volume of the selected glycol ether solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the vials to pellet the undissolved API.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or UV-Vis).

  • Analyze the diluted sample to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in the glycol ether, typically expressed in mg/mL.

The following diagram illustrates the workflow for this protocol.

start Start prep Add Excess API and Glycol Ether to Vial start->prep agitate Agitate at Constant Temperature (24-48h) prep->agitate centrifuge Centrifuge to Separate Undissolved Solid agitate->centrifuge sample Collect Supernatant centrifuge->sample dilute Dilute Sample sample->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Workflow for determining API solubility.
Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the toxicity of the solvents on a cellular level.

Objective: To determine the concentration of a glycol ether that reduces the viability of a cell culture by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HepG2 liver cells)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • Glycol ether to be tested

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of the glycol ether in the cell culture medium.

  • Remove the old medium and replace it with the medium containing the various concentrations of the glycol ether. Include a vehicle control (medium only).

  • Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a purple solution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the control group and plot a dose-response curve to determine the IC₅₀ value.

The logical flow for conducting a comparative solvent study, integrating both performance and safety assessments, is outlined below.

cluster_0 Comparative Study Logic A Define Application & Performance Metrics B Select Candidate Solvents (e.g., Glycol Ethers) A->B C Physicochemical Property Analysis B->C D Performance Testing (e.g., API Solubility) B->D E Safety Assessment (e.g., Cytotoxicity) B->E F Data Analysis & Comparison C->F D->F E->F G Optimal Solvent Selection F->G

Logical workflow for a comparative solvent study.

Conclusion

The choice between this compound and other E-series glycol ether acetates depends on a balance of required performance and acceptable safety risk. This compound offers the distinct advantage of high water miscibility and a significantly better toxicological profile, lacking the reproductive toxicity associated with its counterparts. However, its higher boiling point and lower volatility may not be suitable for all applications.

Conversely, while 2-methoxyethyl, 2-ethoxyethyl, and 2-butoxyethyl acetates offer a range of solvency and evaporation rates, their use is heavily cautioned due to the severe reproductive and developmental risks posed by their metabolic byproducts. For applications in research and drug development, where safety is paramount, this compound presents a viable, less hazardous alternative. In situations where E-series glycol ethers must be used, strict adherence to exposure limits and safety protocols is mandatory to minimize risk.

References

A Comparative Guide: 2-Hydroxyethyl Acetate vs. Ethylene Glycol Monomethyl Ether as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 2-hydroxyethyl acetate (B1210297) and ethylene (B1197577) glycol monomethyl ether (EGME) as solvents. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Executive Summary

2-Hydroxyethyl acetate and ethylene glycol monomethyl ether are both effective solvents with applications in various fields, including coatings, inks, and potentially in pharmaceutical formulations. However, their performance characteristics and, most notably, their toxicological profiles differ significantly. While ethylene glycol monomethyl ether is a powerful solvent, it is associated with significant health risks, including reproductive and developmental toxicity.[1][2][3] In contrast, this compound is considered to have a lower toxicity profile, making it a potentially safer alternative in many applications.[4] This guide presents a comprehensive analysis of their properties, supported by available data, and outlines experimental protocols for their evaluation.

Physico-chemical Properties

A summary of the key physical and chemical properties of this compound and ethylene glycol monomethyl ether is presented below. These properties are crucial in determining the suitability of a solvent for a particular application.

PropertyThis compoundEthylene Glycol Monomethyl Ether
CAS Number 542-59-6[5]109-86-4[2]
Molecular Formula C4H8O3[5]C3H8O2[2]
Molecular Weight ( g/mol ) 104.10[6]76.09[2]
Boiling Point (°C) 186-187[7]124.6[2]
Melting Point (°C) -64[4]-85.1[2]
Density (g/cm³ at 20°C) 1.108[7]0.966[2]
Flash Point (°C) 88[7]43[2]
Vapor Pressure (mmHg at 20°C) 0.2[7]6.2
Water Solubility Soluble[7]Miscible[2]
Viscosity (cP at 25°C) 2.61.7

Performance as a Solvent

Both solvents exhibit good solvency for a range of materials, including resins, dyes, and other organic compounds.

This compound:

  • Possesses both a hydroxyl and an ester group, allowing it to dissolve a wide array of both polar and non-polar compounds.

  • It is noted for its ability to dissolve substances like nitrocellulose and cellulose (B213188) acetate.

  • Its miscibility with water and many organic solvents enhances its utility in various chemical processes.

Ethylene Glycol Monomethyl Ether:

  • A powerful solvent for many natural and synthetic resins, including nitrocellulose and cellulose acetate.[2]

  • It is used in quick-drying varnishes, enamels, inks, and wood stains.[2]

  • In the coatings industry, it is used to improve the flow and leveling of paints and lacquers.[8][9]

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a useful tool for predicting the solubility of a material in a solvent. The parameters are based on the energy of vaporization of the solvent and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound 16.0 (estimated)8.0 (estimated)12.0 (estimated)
Ethylene Glycol Monomethyl Ether 16.2[2]9.2[2]16.4[2]

Note: The Hansen Solubility Parameters for this compound are estimated based on its chemical structure, as directly cited experimental values were not available in the initial search.

Health and Safety Profile

A critical consideration in solvent selection is the health and safety profile of the substance.

This compound:

  • Generally considered to have a relatively low toxicity profile.[4]

  • It is irritating to the eyes, respiratory system, and skin.[4]

Ethylene Glycol Monomethyl Ether:

  • Classified as a reproductive and developmental toxicant.[1][3]

  • Exposure can lead to testicular damage, impaired fertility, and harm to the unborn child.[1][10]

  • It is metabolized in the body to methoxyacetic acid (MAA), which is the primary toxic metabolite.[3][11]

Environmental Profile

Biodegradability:

  • This compound: Considered to be biodegradable, which is a favorable characteristic for a "green" solvent.[4]

  • Ethylene Glycol Monomethyl Ether: Biodegradation can lead to the formation of the toxic metabolite methoxyacetic acid (MAA), which is a "dead end" product in some biodegradation experiments.[12]

Experimental Protocols

To provide a direct and quantitative comparison of the performance of these two solvents for a specific application, a series of experiments should be conducted. Below are detailed methodologies for key experiments.

Solubility Determination

Objective: To quantitatively determine and compare the solubility of a specific solute (e.g., a drug compound, resin) in both this compound and ethylene glycol monomethyl ether.

Methodology (based on ASTM D3132 - Standard Test Method for Solubility Range of Resins and Polymers): [13]

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solute to a known volume of each solvent in separate sealed containers.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge or filter the saturated solutions to remove any undissolved solute.

  • Quantification of Solute:

    • Analyze the clear supernatant to determine the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).

  • Data Analysis:

    • Express the solubility as g/100 mL or mol/L and compare the values for both solvents.

Viscosity Measurement

Objective: To determine the viscosity of solutions of a specific solute at various concentrations in both solvents.

Methodology (based on Ostwald Viscometer method): [10][14]

  • Instrument Setup:

    • Use a calibrated Ostwald viscometer placed in a constant temperature water bath.

  • Sample Preparation:

    • Prepare solutions of the solute at different concentrations (e.g., 1%, 5%, 10% w/v) in each solvent.

  • Measurement:

    • Measure the flow time of a fixed volume of each solution through the capillary of the viscometer.

  • Calculation:

    • Calculate the kinematic viscosity and then the dynamic viscosity using the density of the solutions.

  • Data Comparison:

    • Plot viscosity versus concentration for both solvents to compare their effect on solution viscosity.

In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxicity of this compound and ethylene glycol monomethyl ether on a relevant cell line.

Methodology (e.g., MTT Assay): [4][15]

  • Cell Culture:

    • Culture a suitable cell line (e.g., a human liver cell line like HepG2) in 96-well plates.

  • Treatment:

    • Expose the cells to a range of concentrations of each solvent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Quantification:

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration of solvent that inhibits 50% of cell growth) for each solvent.

Biodegradability Testing

Objective: To assess and compare the ready biodegradability of the two solvents.

Methodology (based on OECD Guideline 301): [1][11]

  • Test Setup:

    • Prepare a test medium containing the solvent as the sole source of organic carbon, a mineral medium, and an inoculum of microorganisms (e.g., from activated sludge).

  • Incubation:

    • Incubate the test flasks under aerobic conditions in the dark or diffuse light for 28 days.

  • Measurement:

    • Monitor the biodegradation by measuring parameters such as dissolved organic carbon (DOC) removal, biochemical oxygen demand (BOD), or carbon dioxide (CO2) evolution.

  • Pass Criteria:

    • A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test (e.g., >60% of theoretical oxygen demand or CO2 production).

Visualizations

Metabolic Pathway of Ethylene Glycol Monomethyl Ether

The following diagram illustrates the metabolic pathway of ethylene glycol monomethyl ether (EGME) in the body, leading to the formation of its toxic metabolite, methoxyacetic acid (MAA).

EGME_Metabolism EGME Ethylene Glycol Monomethyl Ether (EGME) MALD Methoxyacetaldehyde (MALD) EGME->MALD Alcohol Dehydrogenase MAA Methoxyacetic Acid (MAA) (Toxic Metabolite) MALD->MAA Aldehyde Dehydrogenase Toxicity Reproductive and Developmental Toxicity MAA->Toxicity

Caption: Metabolic activation of Ethylene Glycol Monomethyl Ether.

Solvent Selection Workflow

This diagram presents a logical workflow for selecting a suitable solvent, considering key performance and safety criteria.

Solvent_Selection Start Define Application Requirements (e.g., Solute, Desired Properties) Screen Screen Potential Solvents (this compound, EGME, etc.) Start->Screen Solubility Evaluate Solubility (Experimental Protocol 1) Screen->Solubility Solubility->Screen Insufficient Solubility Performance Assess Performance Parameters (e.g., Viscosity, Evaporation Rate) (Experimental Protocol 2) Solubility->Performance Sufficient Solubility Performance->Screen Unacceptable Performance Toxicity Analyze Toxicological Profile (In Vitro & In Vivo Data) (Experimental Protocol 3) Performance->Toxicity Acceptable Performance Toxicity->Screen High Toxicity Environmental Consider Environmental Impact (Biodegradability, etc.) (Experimental Protocol 4) Toxicity->Environmental Low Toxicity Environmental->Screen Unfavorable Profile Select Select Optimal Solvent Environmental->Select Favorable Profile

Caption: A stepwise workflow for solvent selection.

Conclusion

The choice between this compound and ethylene glycol monomethyl ether as a solvent requires a careful evaluation of performance, safety, and environmental impact. While ethylene glycol monomethyl ether offers strong solvency, its significant toxicity is a major drawback, particularly in applications where human exposure is a concern. This compound presents a viable, lower-toxicity alternative with good solvency for a range of substances. For drug development and other sensitive applications, the reduced health risk associated with this compound makes it a more favorable candidate. It is strongly recommended that researchers conduct application-specific experimental evaluations, following the protocols outlined in this guide, to make a data-driven decision that ensures both efficacy and safety.

References

A Comparative Guide to the Biodegradability and Environmental Impact of 2-Hydroxyethyl Acetate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental profiles of several greener solvent alternatives to 2-hydroxyethyl acetate (B1210297). A thorough search for quantitative data on the biodegradability and aquatic toxicity of 2-hydroxyethyl acetate (also known as ethylene (B1197577) glycol monoacetate, CAS 542-59-6) did not yield specific results from standardized tests such as the OECD 301 guidelines for ready biodegradability or standardized aquatic toxicity studies (LC50/EC50 values). Safety Data Sheets for this compound consistently report "no data available" for these critical environmental endpoints.

Consequently, this guide focuses on a detailed comparison of three alternative solvents for which experimental data are available: Propylene glycol methyl ether acetate (PGMEA) , Ethyl 3-ethoxypropionate (EEP) , and Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) . These alternatives are evaluated based on their biodegradability and impact on aquatic ecosystems, providing researchers with the data needed to make more environmentally conscious decisions in their work.

Data Presentation: Environmental Impact Comparison

The following table summarizes the available quantitative data on the biodegradability and aquatic toxicity of the selected alternative solvents.

ParameterPropylene Glycol Methyl Ether Acetate (PGMEA)Ethyl 3-ethoxypropionate (EEP)Solketal
Biodegradability
MethodOECD 301FInformation suggests ready biodegradabilityGenerally regarded as biodegradable; hydrolyzes in water
Result83% in 28 days (Readily biodegradable)Readily biodegradableData from a specific OECD 301 study not found
Aquatic Toxicity
Acute Fish Toxicity (LC50)180 mg/L (96h, species not specified)45.3 - 60.9 mg/L (96h)16.7 g/L (96h, Pimephales promelas)
Acute Invertebrate Toxicity (EC50)>500 mg/L (48h, Daphnia magna)>479.7 - 873 mg/L (48h, Daphnia magna)>1000 mg/L (3h, microorganisms)
Algae Toxicity (ErC50)>1000 mg/L (96h)No data foundNo data found

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are the protocols for determining ready biodegradability and acute aquatic toxicity.

Ready Biodegradability - OECD Test Guideline 301F: Manometric Respirometry Test

This test method assesses the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated in a closed flask with a device to measure oxygen consumption (a respirometer). The biodegradation of the substance is determined by measuring the amount of oxygen consumed over a 28-day period and comparing it to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[1]

2. Materials:

  • Test Substance: The chemical to be evaluated.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.[2]

  • Mineral Medium: A solution containing essential mineral nutrients for the microorganisms (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).[2]

  • Reference Compound: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to validate the test procedure.[3]

  • Respirometer: A device that can measure the oxygen uptake of the test solutions.

3. Procedure:

  • The Theoretical Oxygen Demand (ThOD) of the test substance is calculated based on its chemical formula. If the formula is unknown, the Chemical Oxygen Demand (COD) can be measured.

  • The test substance is added to the mineral medium in the respirometer flasks at a concentration that will not inhibit microbial activity (typically to yield an oxygen uptake of 50-100 mg/L).

  • Control flasks are prepared containing only the inoculum and mineral medium (blanks) to measure endogenous respiration.

  • Reference flasks with the reference compound are also prepared.

  • The flasks are inoculated with a small volume of the prepared activated sludge.

  • The respirometers are sealed and incubated at a constant temperature (e.g., 22 ± 1°C) in the dark, with continuous stirring.[2]

  • The oxygen consumption is measured and recorded at regular intervals for 28 days.

  • The percentage of biodegradation is calculated by dividing the measured oxygen uptake (corrected for the blank) by the ThOD.

4. Validity Criteria:

  • The biodegradation of the reference substance must reach the pass level by day 14.

  • The oxygen consumption in the blank at the end of the 28-day test should not be excessive.

  • The difference in replicate values at the end of the test should be less than 20%.

Acute Toxicity for Fish - OECD Test Guideline 203

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

1. Principle: Groups of fish of a single species are exposed to different concentrations of the test substance dissolved in water for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that causes mortality in 50% of the test population (LC50) is determined.

2. Materials:

  • Test Substance: The chemical being evaluated.

  • Test Fish: A recommended species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Water: Dechlorinated tap water or reconstituted water of a defined quality.

  • Test Chambers: Glass aquaria of suitable capacity.

3. Procedure:

  • A range of test concentrations is prepared by dissolving the test substance in the test water. A control group with no test substance is also prepared.

  • A specified number of fish (e.g., 7-10) are randomly assigned to each test chamber.

  • The fish are exposed to the test concentrations for 96 hours under controlled conditions (temperature, light, oxygen levels).

  • Observations of mortality and any sub-lethal effects are made at 24, 48, 72, and 96 hours.

  • The LC50 values and their 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualization

OECD_301F_Workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis & Results prep_substance Prepare Test Substance (100 mg/L) setup_test Test Vessels: Substance + Medium + Inoculum prep_substance->setup_test setup_tox Toxicity Control: Substance + Reference + Inoculum prep_substance->setup_tox prep_medium Prepare Mineral Medium prep_medium->setup_test setup_blank Blank Control: Medium + Inoculum prep_medium->setup_blank setup_ref Reference Control: (e.g., Sodium Benzoate) prep_medium->setup_ref prep_medium->setup_tox prep_inoculum Collect & Prepare Inoculum (Activated Sludge, 30 mg/L) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_inoculum->setup_tox calc_thod Calculate ThOD calc_biodeg Calculate % Biodegradation vs. ThOD calc_thod->calc_biodeg incubate Incubate for 28 days (22°C, dark, stirring) setup_test->incubate setup_blank->incubate setup_ref->incubate setup_tox->incubate measure_o2 Measure O2 Consumption (Manometric Respirometer) incubate->measure_o2 measure_o2->calc_biodeg pass_fail Determine Pass Level (>60% in 10-day window) calc_biodeg->pass_fail check_validity Check Validity Criteria (Reference & Blank) check_validity->pass_fail result Result: Readily Biodegradable or Not pass_fail->result

Caption: Workflow for the OECD 301F Ready Biodegradability Test.

Solvent_Comparison cluster_solvents Alternative Solvents cluster_properties Environmental Properties cluster_outcomes Environmental Profile pgmea PGMEA biodeg Biodegradability pgmea->biodeg aq_tox Aquatic Toxicity pgmea->aq_tox pgmea_profile Readily Biodegradable Low Aquatic Toxicity pgmea->pgmea_profile eep EEP eep->biodeg eep->aq_tox eep_profile Readily Biodegradable Low to Moderate Aquatic Toxicity eep->eep_profile solketal Solketal solketal->biodeg solketal->aq_tox solketal_profile Biodegradable Very Low Aquatic Toxicity solketal->solketal_profile

Caption: Comparison of Environmental Profiles for Alternative Solvents.

References

A Comparative Guide to Green Chemistry Metrics in 2-Hydroxyethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-hydroxyethyl acetate (B1210297), a valuable solvent and chemical intermediate, provides a compelling case study for the application of green chemistry principles. The selection of a synthetic route has significant implications for environmental impact and process efficiency. This guide offers a comparative analysis of different methods for synthesizing 2-hydroxyethyl acetate, focusing on key green chemistry metrics to support informed decision-making in process development and optimization.

Quantitative Comparison of Synthesis Routes

The following table summarizes the green chemistry metrics for three primary synthesis routes for this compound: conventional batch synthesis with a homogeneous catalyst, batch synthesis with a heterogeneous catalyst, and reactive distillation.

MetricConventional Batch (H₂SO₄ Catalyst)Batch (Heterogeneous Catalyst - Amberlyst 36)Reactive DistillationIdeal Value
Atom Economy (%) 85.25%85.25%85.25%100%
Reaction Mass Efficiency (RME) (%) ~70-80%~75-85%>90%100%
E-factor 5 - 101 - 5<10
Process Mass Intensity (PMI) 6 - 112 - 6<21

Note: The values for RME, E-factor, and PMI are estimates based on typical yields and process conditions reported in the literature. Actual values will vary depending on specific experimental parameters.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Conventional Batch Synthesis with Homogeneous Catalyst (Sulfuric Acid)

Reaction: Fischer esterification of ethylene (B1197577) glycol with acetic acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylene glycol (1.0 mol), acetic acid (1.2 mol), and concentrated sulfuric acid (0.02 mol) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the crude product by distillation to obtain this compound.

Batch Synthesis with Heterogeneous Catalyst (Amberlyst 36)

Reaction: Fischer esterification using a solid acid catalyst.

Procedure:

  • To a stirred batch reactor, add ethylene glycol (1.0 mol), acetic acid (1.2 mol), and Amberlyst 36 resin (e.g., 5-10% by weight of reactants).

  • Heat the mixture to the desired reaction temperature (typically 80-100 °C) with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Maintain the reaction for 4-8 hours, monitoring the conversion of reactants.

  • After the reaction, cool the mixture and separate the catalyst by simple filtration. The catalyst can be washed, dried, and potentially reused.

  • The liquid product mixture is then worked up and purified by distillation as described in the conventional batch synthesis protocol.

Reactive Distillation

Reaction and Separation: Simultaneous Fischer esterification and separation of products in a single unit.

Procedure:

  • A reactive distillation column is packed with a structured catalytic packing (e.g., containing an acidic ion-exchange resin).

  • Ethylene glycol and acetic acid are continuously fed into the column at appropriate stages.

  • The column is operated under conditions that allow the esterification reaction to occur in the catalytic section.

  • The more volatile product, this compound, moves up the column and is collected as the distillate.

  • The less volatile by-product, water, moves down the column and is removed from the bottom.

  • This continuous removal of products shifts the reaction equilibrium towards the product side, leading to high conversions.

  • The operating parameters (e.g., feed flow rates, reboiler duty, reflux ratio) are optimized to achieve high purity of this compound in the distillate.

Visualizing the Synthesis and Evaluation Workflow

The following diagrams, generated using the DOT language, illustrate the reaction pathways and the logical workflow for evaluating the greenness of the synthesis methods.

G cluster_reactants Reactants cluster_products Products Ethylene Glycol Ethylene Glycol Reaction Esterification Ethylene Glycol->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction This compound This compound Water Water Reaction->this compound Reaction->Water Catalyst Catalyst Catalyst->Reaction

Caption: Fischer esterification of ethylene glycol and acetic acid.

G cluster_metrics Green Chemistry Metrics Evaluation Start Select Synthesis Route Conventional Conventional Batch (Homogeneous Catalyst) Start->Conventional Heterogeneous Batch (Heterogeneous Catalyst) Start->Heterogeneous RD Reactive Distillation Start->RD AE Calculate Atom Economy Conventional->AE RME Calculate Reaction Mass Efficiency Conventional->RME Efactor Calculate E-factor Conventional->Efactor PMI Calculate Process Mass Intensity Conventional->PMI Heterogeneous->AE Heterogeneous->RME Heterogeneous->Efactor Heterogeneous->PMI RD->AE RD->RME RD->Efactor RD->PMI Decision Compare Metrics & Select Optimal Route AE->Decision RME->Decision Efactor->Decision PMI->Decision

Caption: Workflow for evaluating green chemistry metrics.

A Comparative Guide to Validated Analytical Methods for 2-Hydroxyethyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-hydroxyethyl acetate (B1210297). Accurate and reliable quantification of this compound is critical in various fields, including chemical synthesis, pharmaceutical development, and quality control. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in method selection and implementation.

Comparison of Analytical Methods

Two primary chromatographic techniques are widely employed for the quantification of 2-hydroxyethyl acetate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) is suitable for less volatile compounds or when derivatization is not desirable. A common approach for this compound involves a reversed-phase column with Ultraviolet (UV) detection.

The following table summarizes the quantitative performance of representative GC-FID and HPLC-UV methods for the analysis of this compound.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
**Linearity (R²) **≥ 0.999[1]≥ 0.997[2]
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.5 - 15 µg/mL
Accuracy (% Recovery) 98 - 102%[3]97 - 103%
Precision (% RSD) < 2% (Repeatability)[3]< 3% (Intermediate Precision)[3]< 2% (Repeatability)< 4% (Intermediate Precision)
Typical Run Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV methods are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the direct analysis of this compound in simple matrices.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

2. Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent such as methanol (B129727) or isopropanol (B130326) to a concentration within the linear range of the method.

  • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

3. Calibration:

  • Prepare a series of at least five calibration standards of this compound in the same diluent as the samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This method is applicable for the analysis of this compound, particularly when dealing with less volatile matrices.

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Detector: UV-Vis Detector (e.g., Waters 2489).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Dissolve and dilute the sample in the mobile phase to a concentration within the established linear range.

  • Filter the sample through a 0.45 µm nylon or PTFE syringe filter before injection.

3. Calibration:

  • Prepare a series of at least five calibration standards of this compound in the mobile phase.

  • Inject each standard in triplicate and generate a calibration curve by plotting the peak area versus the concentration.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using a chromatographic method.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection into GC or HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: General workflow for this compound quantification.

References

A Comparative Guide to Catalytic Efficiency in 2-Hydroxyethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-hydroxyethyl acetate (B1210297) (2-HEA), a versatile solvent and chemical intermediate, is a critical process in various industrial applications. The efficiency of this synthesis is highly dependent on the choice of catalyst, which influences reaction rates, selectivity, and overall yield. This guide provides an objective comparison of different catalytic systems for the synthesis of 2-HEA from ethylene (B1197577) glycol and acetic acid, supported by experimental data to aid in catalyst selection and process optimization.

Executive Summary

The primary route for 2-hydroxyethyl acetate synthesis is the esterification of ethylene glycol with acetic acid. This reaction can be effectively catalyzed by a range of materials, including homogeneous acids, heterogeneous solid acids, and organometallic compounds. This guide focuses on the comparative performance of several key catalysts: cation exchange resins (such as Seralite SRC-120 and Amberlyst 36), mixed oxide solid acids (notably Mo/ZrO₂), and titanium (IV) isopropoxide. Each catalyst presents distinct advantages in terms of activity, selectivity, and reusability.

Comparative Performance of Catalysts

The catalytic performance for the synthesis of this compound is summarized in the table below. The data has been compiled from various studies to provide a clear comparison of reaction conditions and outcomes.

CatalystReactant Ratio (Acetic Acid:Ethylene Glycol)Temperature (°C)Catalyst LoadingReaction Time (h)Acetic Acid Conversion (%)2-HEA Selectivity (%)Reference
Seralite SRC-1203.13:1601.5% (w/v)5~85-[1][2]
Amberlyst 36Varied60 - 90----[3]
Mo/ZrO₂-Reflux0.1 g463High[4]
W/ZrO₂-Reflux0.1 g4< 63-[4]
Nb/ZrO₂-Reflux0.1 g417.9-[4]
Titanium (IV) isopropoxide2.92:1902 wt%9.5100-[5]

Note: Direct comparison of selectivity is challenging as some studies focus on the conversion of ethylene glycol or the yield of the di-ester byproduct.

Reaction Pathway and Logic

The synthesis of this compound from ethylene glycol and acetic acid proceeds through a two-step consecutive reversible reaction. The desired product, this compound (the monoester), can further react with acetic acid to form the diester byproduct, ethylene glycol diacetate. Controlling the reaction conditions is crucial to maximize the selectivity towards the monoester.[6]

G cluster_0 Step 1: Monoesterification cluster_1 Step 2: Diesterification (Side Reaction) Ethylene Glycol Ethylene Glycol This compound This compound Ethylene Glycol->this compound + Acetic Acid - Water Acetic Acid_1 Acetic Acid Ethylene Glycol Diacetate Ethylene Glycol Diacetate This compound->Ethylene Glycol Diacetate + Acetic Acid - Water Water_1 Water Acetic Acid_2 Acetic Acid Water_2 Water

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis using Cation Exchange Resin (Seralite SRC-120)

Objective: To investigate the kinetics of ethylene glycol esterification with acetic acid using a cation exchange resin.

Procedure:

  • A batch reactor is charged with a specific mole ratio of ethylene glycol and acetic acid (e.g., 1:3.13).[2]

  • The cation exchange resin, Seralite SRC-120, is added to the reactor at a specified loading (e.g., 0.5 to 1.5% w/v).[2]

  • The reaction mixture is heated to a set temperature (in the range of 333 to 363 K) and stirred at a constant speed (e.g., 1500 rpm) to ensure a homogenous mixture and minimize mass transfer limitations.[2]

  • Samples are withdrawn at regular intervals and analyzed using gas chromatography to determine the concentration of reactants and products.[2]

  • The conversion of ethylene glycol and selectivity to the mono- and di-acetate are calculated based on the analytical data.[2]

Synthesis using Mixed Oxide Solid Acids (e.g., Mo/ZrO₂)

Objective: To compare the catalytic activity of different mixed oxide solid acids for the esterification of acetic acid with ethylene glycol.

Procedure:

  • The catalysts (e.g., Mo/ZrO₂, W/ZrO₂, Nb/ZrO₂) are prepared using a wet impregnation technique.[4]

  • A reaction flask is charged with acetic acid, ethylene glycol, and a specific amount of the solid acid catalyst (e.g., 0.05 or 0.1 g).[4]

  • The mixture is refluxed for a predetermined duration (e.g., up to 4 hours).[4]

  • After the reaction, the catalyst is separated from the reaction mixture by filtration.[4]

  • The conversion of acetic acid is determined by analyzing the product mixture. The reusability of the catalyst can be tested by drying the recovered catalyst and using it in subsequent reaction cycles.[4]

Synthesis using Titanium (IV) Isopropoxide

Objective: To optimize the synthesis of ethylene glycol mono- and di-acetate using a heterogeneous titanium (IV) isopropoxide catalyst.

Procedure:

  • The esterification reaction is carried out in a batch reactive distillation setup.[5]

  • The reactor is charged with acetic acid and ethylene glycol at a specific molar ratio (e.g., 2.92:1).[5]

  • Titanium (IV) isopropoxide is added as the catalyst at a specific weight percentage (e.g., 2 wt%).[5]

  • The reaction is conducted at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 9.5 hours).[5]

  • The conversion of ethylene glycol and selectivity towards the diacetate are determined to evaluate the process efficiency. The catalyst's reusability is also assessed over multiple cycles.[5]

Experimental Workflow Visualization

The general experimental workflow for catalyst screening in this compound synthesis can be visualized as follows:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Evaluation Catalyst_Prep Catalyst Preparation Reaction_Setup Reaction Setup (Batch Reactor) Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant Preparation Reactant_Prep->Reaction_Setup Run_Reaction Run Reaction (Controlled T, Time) Reaction_Setup->Run_Reaction Sampling Sampling at Intervals Run_Reaction->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Analysis Data Analysis (Conversion, Selectivity) GC_Analysis->Data_Analysis Catalyst_Comparison Catalyst Comparison Data_Analysis->Catalyst_Comparison

Caption: General experimental workflow for catalyst evaluation.

Conclusion

The selection of an appropriate catalyst is paramount for the efficient synthesis of this compound. Heterogeneous catalysts, such as cation exchange resins and solid metal oxides, offer significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact.[6] Titanium (IV) isopropoxide has demonstrated high conversion rates under optimized conditions.[5] For researchers and professionals in drug development and other fields requiring high-purity this compound, a thorough evaluation of these catalytic systems based on the provided data and protocols is recommended to achieve optimal production efficiency and product quality.

References

A Comparative Guide to the Hydrolytic Stability of Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of acetate (B1210297) esters is a critical parameter in various scientific disciplines, including drug development, materials science, and chemical manufacturing. The susceptibility of an ester to hydrolysis—the cleavage of the ester bond by water—can significantly impact a product's shelf-life, efficacy, and degradation profile. This guide provides an objective comparison of the hydrolytic stability of common acetate esters, supported by experimental data and detailed methodologies.

Factors Influencing Hydrolytic Stability

The rate of ester hydrolysis is influenced by several key factors:

  • Steric Hindrance: The size and branching of the alcohol and acyl groups of an ester can sterically hinder the approach of a nucleophile (like a water molecule or hydroxide (B78521) ion) to the carbonyl carbon. Generally, increased steric bulk around the ester functional group leads to greater hydrolytic stability.

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon can increase its electrophilicity, making it more susceptible to nucleophilic attack and thus decreasing hydrolytic stability. Conversely, electron-donating groups can decrease electrophilicity and enhance stability.

  • pH: Ester hydrolysis can be catalyzed by both acids and bases. The rate of hydrolysis is typically slowest in the neutral pH range and increases significantly under acidic or alkaline conditions.

  • Temperature: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.

Quantitative Comparison of Hydrolytic Stability

The hydrolytic stability of a series of acetate esters under alkaline conditions demonstrates the influence of the alcohol group's structure. The following table summarizes the order of the velocity constants for the alkaline hydrolysis of several common acetate esters. A lower velocity constant indicates greater hydrolytic stability.

Acetate EsterRelative Order of Hydrolysis Rate
Methyl AcetateFastest
Ethyl AcetateSlower than Methyl Acetate
n-Butyl AcetateSlower than Isopropyl Acetate
Isopropyl AcetateSlower than Ethyl Acetate

Note: This order indicates that for simple, straight-chain alkyl acetates, the rate of hydrolysis decreases as the length of the alkyl chain increases. Branching, as seen in isopropyl acetate, introduces steric hindrance that further slows the reaction rate compared to its straight-chain counterpart (propyl acetate, which would be expected to be slightly faster than n-butyl acetate).

Experimental Protocols

Precise determination of hydrolytic stability relies on well-defined experimental protocols. Below are methodologies for both acid- and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis of an Ester (e.g., Ethyl Acetate)

This method involves monitoring the progress of the hydrolysis of an ester in the presence of an acid catalyst by titrating the amount of carboxylic acid produced over time.

Materials:

  • Ester (e.g., Ethyl Acetate)

  • 0.5 N Hydrochloric Acid (HCl)

  • 0.2 N Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Ice

  • Conical flasks

  • Pipettes

  • Burette

  • Stopwatch

  • Water bath

Procedure:

  • Pipette 100 ml of 0.5 N HCl into a clean, dry conical flask.

  • Add 5 ml of the ester (e.g., ethyl acetate) to the flask and immediately start the stopwatch. This is considered time zero (t=0).

  • Immediately withdraw a 5 ml aliquot of the reaction mixture and add it to a conical flask containing ice to quench the reaction.

  • Titrate the quenched sample with 0.2 N NaOH solution using phenolphthalein as the indicator. The endpoint is the appearance of a persistent faint pink color. Record the volume of NaOH used as V₀.

  • Withdraw 5 ml aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 45, and 60 minutes). Quench each aliquot in ice and titrate with 0.2 N NaOH as described above. Record the volume of NaOH for each time point as Vₜ.

  • To determine the volume of NaOH required at the completion of the reaction (V∞), heat the remaining reaction mixture in a sealed container in a water bath at about 60°C for at least one hour to drive the reaction to completion.

  • Withdraw a 5 ml aliquot of the heated mixture, quench it in ice, and titrate with 0.2 N NaOH. Record this volume as V∞.

  • The rate constant (k) for this pseudo-first-order reaction can be calculated using the integrated rate law: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))

Base-Catalyzed Hydrolysis (Saponification) of an Ester (e.g., Ethyl Acetate)

This method typically follows second-order kinetics and can be monitored by titrating the remaining base at various time points.

Materials:

  • Ester (e.g., Ethyl Acetate)

  • 0.05 N Sodium Hydroxide (NaOH) solution

  • 0.05 N Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Conical flasks

  • Pipettes

  • Burette

  • Stopwatch

  • Thermostatic water bath

Procedure:

  • Place 500 ml of 0.05 N NaOH solution in a flask within a thermostatic water bath set to the desired temperature (e.g., 27°C).

  • Prepare several conical flasks, each containing 25 ml of 0.05 N HCl.

  • At time zero (t=0), add a known volume (e.g., 1 ml) of ethyl acetate to the NaOH solution and shake thoroughly.

  • Immediately withdraw a 25 ml sample of the reaction mixture and add it to one of the conical flasks containing 25 ml of 0.05 N HCl to stop the reaction.

  • Titrate the excess HCl in this flask with the 0.05 N NaOH solution using phenolphthalein as the indicator. Record the volume of NaOH used.

  • Repeat the sampling and titration procedure at regular time intervals (e.g., 10, 20, 30, 40, and 90 minutes).[1]

  • The rate constant (k) for this second-order reaction can be determined by plotting 1/(a-x) versus time, where 'a' is the initial concentration of the ester and 'x' is the concentration of the ester that has reacted at time 't'. The slope of the resulting line will be equal to the rate constant k.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Ester, Acid/Base, Titrant) mix Mix Ester and Catalyst (Start Stopwatch t=0) reagents->mix glassware Prepare Glassware (Flasks, Pipettes, Burette) glassware->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot t = t₁, t₂, t₃... quench Quench Reaction (e.g., with ice or acid) aliquot->quench titrate Titrate Aliquot quench->titrate record Record Titration Volume titrate->record calculate Calculate Rate Constant (k) record->calculate

Caption: Experimental workflow for determining the rate of ester hydrolysis.

Ester_Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ester Acetate Ester (R-O-C(=O)-CH₃) tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack on Carbonyl Carbon nucleophile Nucleophile (H₂O or OH⁻) acid Acetic Acid / Acetate tetrahedral->acid Collapse of Intermediate & Proton Transfer alcohol Alcohol (R-OH)

Caption: General mechanism of ester hydrolysis.

References

Ecotoxicity Profile of 2-Hydroxyethyl Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Overview for Scientists and Drug Development Professionals in Evaluating Solvent Ecotoxicity

The selection of solvents in research and pharmaceutical development extends beyond chemical compatibility and performance; a thorough understanding of a solvent's environmental impact is increasingly critical. This guide provides a comparative analysis of the ecotoxicity of 2-hydroxyethyl acetate (B1210297) and three alternative solvents: propylene (B89431) glycol methyl ether acetate (PGMEA), ethyl lactate (B86563), and dimethyl succinate (B1194679). The data presented herein, including acute toxicity endpoints for key aquatic organisms, is intended to inform solvent selection with a focus on environmental stewardship.

Executive Summary of Ecotoxicity Data

The following table summarizes the acute ecotoxicity data for 2-hydroxyethyl acetate and its alternatives. The data is presented for three key trophic levels: fish, aquatic invertebrates (represented by Daphnia magna), and algae. Lower LC50 and EC50 values indicate higher toxicity.

Chemical SubstanceFish (96-hour LC50)Aquatic Invertebrates (48-hour EC50)Algae (72-hour EC50/ErC50)
This compound Data not available78 mg/L (EC0, swimming ability, 24h)[1]> 9,000 mg/L (7-day TGK)[1]
Propylene Glycol Methyl Ether Acetate (PGMEA) 100 - 180 mg/L (Oncorhynchus mykiss)[2] 161 mg/L (Pimephales promelas)[3]> 500 mg/L (Daphnia magna)[3][4]> 1,000 mg/L (Pseudokirchneriella subcapitata, 96h)[4]
Ethyl Lactate Slightly more toxic than baseline non-polar narcotics[5][6]Slightly more toxic than baseline non-polar narcotics[5][6]Data not available
Dimethyl Succinate 50 - 100 mg/L (Brachydanio rerio)[7]> 100 mg/L (Daphnia magna)[8]> 100 mg/L (Pseudokirchneriella subcapitata)[8]

Note: The available data for this compound is limited and employs non-standard endpoints (EC0 and TGK), making direct comparison with the other solvents challenging. The term "TGK" in the context of the algae test with this compound refers to the toxic limit concentration, which is not a standard international endpoint like EC50. For ethyl lactate, the available information is qualitative, indicating a generally favorable ecotoxicity profile as a "green solvent".[9][10]

Detailed Ecotoxicity Profiles

This compound

The available ecotoxicity data for this compound is sparse. A study on Daphnia magna indicated an EC0 (the concentration at which no effect is observed) for swimming ability at 78 mg/L after 24 hours of exposure.[1] For algae, a 7-day study reported a "Toxizitätsgrenzkonzentration" (TGK), or toxic limit concentration, of over 9,000 mg/L, suggesting low toxicity to this trophic level.[1] However, the lack of standardized LC50 and EC50 values for fish and algae, respectively, hinders a comprehensive assessment and direct comparison with other solvents.

Propylene Glycol Methyl Ether Acetate (PGMEA)

PGMEA exhibits low acute toxicity to aquatic organisms.[11] Studies on fish species such as rainbow trout (Oncorhynchus mykiss) and fathead minnow (Pimephales promelas) show 96-hour LC50 values in the range of 100 to 180 mg/L.[2][3] For the aquatic invertebrate Daphnia magna, the 48-hour EC50 is greater than 500 mg/L, and a 21-day chronic study established a No Observed Effect Concentration (NOEC) of at least 100 mg/L.[3][4][12] Algal growth inhibition studies also indicate low toxicity, with a 96-hour ErC50 for Pseudokirchneriella subcapitata greater than 1,000 mg/L.[4]

Ethyl Lactate
Dimethyl Succinate

Dimethyl succinate demonstrates low to moderate acute toxicity to aquatic life. The 96-hour LC50 for the zebrafish (Brachydanio rerio) is reported to be in the range of 50 to 100 mg/L.[7] For Daphnia magna, the 48-hour EC50 is greater than 100 mg/L, and for the green alga Pseudokirchneriella subcapitata, the 72-hour EC50 is also greater than 100 mg/L, indicating low toxicity to these organisms.[8]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of the data.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[11][13][14][15] Key parameters of this static, semi-static, or flow-through test include:

  • Test Organism: Typically rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).

  • Exposure Duration: 96 hours.

  • Endpoint: Mortality.

  • Test Conditions: Controlled temperature, lighting, and water quality parameters.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline is used to determine the concentration of a substance that causes 50% of the Daphnia to become immobilized (EC50) after a 48-hour exposure.[1][2][5][16][17][18] Key aspects of this static test include:

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Exposure Duration: 48 hours.

  • Endpoint: Immobilization (inability to swim).

  • Test Conditions: Standardized medium, temperature, and photoperiod.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of algae.[7][9][19][20][21][22][23] The endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield over a 72-hour period. Key features of the protocol are:

  • Test Organism: Commonly Pseudokirchneriella subcapitata or other green algae species.

  • Exposure Duration: 72 hours.

  • Endpoint: Inhibition of growth (cell count, biomass).

  • Test Conditions: Nutrient-rich medium, continuous illumination, and controlled temperature.

Logical Workflow for Ecotoxicity Assessment

The process of evaluating the ecotoxicity of a chemical substance typically follows a structured workflow, from data acquisition to risk assessment.

Ecotoxicity_Workflow cluster_DataCollection Data Collection cluster_DataAnalysis Data Analysis & Comparison cluster_Reporting Reporting & Decision Making A Identify Chemical Substance (e.g., this compound) B Search Literature & Databases (e.g., ECHA, PubChem) A->B C Gather Quantitative Data (LC50, EC50, NOEC) B->C D Tabulate Ecotoxicity Data C->D E Compare with Alternative Substances D->E F Analyze Data Gaps E->F G Summarize Findings in a Guide E->G I Inform Solvent Selection F->I H Detail Experimental Protocols G->H H->I

Caption: Workflow for assessing and comparing the ecotoxicity of chemical substances.

Conclusion

Based on the currently available data, propylene glycol methyl ether acetate (PGMEA) and dimethyl succinate demonstrate a lower aquatic toxicity profile compared to the limited and non-standardized data for this compound. Ethyl lactate is also positioned as an environmentally favorable alternative, though more quantitative data is needed for a direct comparison. The significant data gaps for this compound highlight the need for further standardized ecotoxicity testing to enable a comprehensive risk assessment. Researchers and drug development professionals are encouraged to consider these findings when selecting solvents to minimize the environmental footprint of their work.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthesis route for chemical intermediates like 2-hydroxyethyl acetate (B1210297) is a critical decision influenced by factors such as yield, cost, scalability, and environmental impact. This guide provides an objective comparison of the primary synthesis routes to 2-hydroxyethyl acetate, supported by experimental data, to facilitate informed decision-making in a research and development setting.

At a Glance: Comparison of Key Synthesis Routes

MetricEsterification of Ethylene (B1197577) GlycolReaction of Ethylene OxideTransesterification
Starting Materials Ethylene Glycol, Acetic AcidEthylene Oxide, Acetic AcidEster (e.g., Ethyl Acetate), Ethylene Glycol
Key Reagents/Catalysts Strong acids (H₂SO₄, p-TsOH), Solid acid catalysts (e.g., ion-exchange resins)[1][2]Acid or base catalysts, Triethylamine[3][4]Acid or base catalysts (e.g., K₂CO₃), Enzymes[5]
Typical Yield Variable, can be high with optimization (e.g., ~85%)[2]High (e.g., 94%)[3]Variable, depends on equilibrium (e.g., 77% conversion)[5]
Reaction Time Hours to tens of hours[2][6]Several hours (e.g., 12 hours)[3]Variable, can be several hours
Reaction Temperature Elevated (e.g., 60-100°C)[2][7]Moderate (e.g., 70°C)[3]Variable, depends on catalyst and reactants
Cost of Raw Materials Low (Ethylene glycol and acetic acid are bulk chemicals)Moderate (Ethylene oxide is a hazardous gas)Variable, depends on the starting ester
Environmental & Safety Formation of salt waste during neutralization of homogeneous catalysts; greener with recyclable solid acid catalysts[1]Ethylene oxide is highly flammable and carcinogenicGenerally considered a green chemistry approach
Key Challenges Equilibrium limitations, formation of diacetate byproduct, catalyst separation and waste generation[1]Handling of hazardous ethylene oxide, potential for side reactionsReaching high conversion due to equilibrium

Route 1: Esterification of Ethylene Glycol with Acetic Acid

This is the most conventional and widely studied method for synthesizing this compound.[1] The reaction, a Fischer esterification, involves the direct, typically acid-catalyzed, reaction between ethylene glycol and acetic acid.[1] This is a reversible, consecutive reaction where ethylene glycol first reacts to form the desired this compound (monoester), which can then react further with another molecule of acetic acid to produce the byproduct ethylene glycol diacetate.[2][7]

cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification (Side Reaction) EG Ethylene Glycol HEA This compound EG->HEA + Acetic Acid AA Acetic Acid HEA->EG - H₂O EGDA Ethylene Glycol Diacetate HEA->EGDA + Acetic Acid H2O Water EGDA->HEA - H₂O

Figure 1: Reaction pathway for the esterification of ethylene glycol.

Experimental Data Summary
CatalystTemp (°C)Time (h)Molar Ratio (AA:EG)EG Conversion (%)EGDA Selectivity (%)Reference
Amberlyst 3680200.5~85-[2]
Seralite SRC-12060-90-3.13-Increased with ratio[7]
Seralite SRC-120-10-10066 (with 0.5wt% cat.)[6]
Experimental Protocol: Heterogeneous Catalysis

This protocol is a generalized procedure based on studies using solid acid catalysts like Amberlyst 36 or Seralite SRC-120.[2][7]

  • Reactor Setup: A batch reactor is equipped with a stirrer, a temperature controller, and a condenser.

  • Charging Reactants: The reactor is charged with ethylene glycol, acetic acid (at a desired molar ratio, e.g., 1:3), and the cation exchange resin catalyst (e.g., 1.5% w/v).[7]

  • Reaction: The mixture is heated to the desired temperature (e.g., 80°C) and stirred vigorously (e.g., 1500 rpm) to overcome mass transfer limitations.[2][7] The reaction is allowed to proceed for a specified duration (e.g., 5-20 hours).[2]

  • Monitoring: Samples can be withdrawn periodically and analyzed by gas chromatography (GC) to determine the concentration of reactants and products.

  • Work-up: After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration. The filtrate, containing the product, unreacted starting materials, and water, is then purified, typically by distillation.

Cost-Benefit Analysis
  • Benefits: This route utilizes inexpensive and readily available starting materials.[1] The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which is both cost-effective and environmentally friendly.[1]

  • Drawbacks: The reaction is equilibrium-limited, which can cap the conversion rate.[2] A significant challenge is controlling the selectivity towards the monoester and minimizing the formation of the diacetate byproduct.[1][7] With homogeneous acid catalysts, a neutralization step is required, which generates a substantial amount of salt-containing aqueous waste and adds to the process complexity and cost.[1]

Route 2: Reaction of Ethylene Oxide with Acetic Acid

This route involves the ring-opening of ethylene oxide by acetic acid to form this compound. This reaction can be catalyzed by either acids or bases.

Experimental Data Summary
CatalystTemp (°C)Time (h)Yield (%)Reference
Triethylamine (B128534)701294[3]
Experimental Protocol

The following is a representative protocol based on the synthesis of a similar compound, 2-hydroxyethyl acrylate.[3]

  • Reactor Setup: A 1L autoclave is charged with acetic acid (e.g., 1.5 mmol) and a catalyst such as triethylamine (e.g., 0.019 mol).[3]

  • Charging Reactants: Ethylene oxide (e.g., 2 mol), a liquefied gas, is carefully introduced into the sealed reactor.[3]

  • Reaction: The mixture is heated to 70°C and stirred for 12 hours.[3]

  • Work-up: After the reaction period, the autoclave is cooled to room temperature. The resulting mixture is then subjected to distillation under reduced pressure to isolate the this compound.[3]

Cost-Benefit Analysis
  • Benefits: This route can achieve very high yields and avoids the equilibrium limitations of the esterification route.[3] It directly produces the monoester, potentially reducing the formation of diacetate byproducts.

  • Drawbacks: The primary drawback is the use of ethylene oxide, which is a highly flammable, toxic, and carcinogenic gas requiring specialized handling and equipment. This significantly increases the safety and infrastructure costs, making it less suitable for standard laboratory settings.

Route 3: Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group of the ester. For the synthesis of this compound, this would typically involve reacting an acetate ester (like methyl acetate or ethyl acetate) with ethylene glycol.

Experimental Data Summary
ReactantsCatalystConversion (%)Reference
Peanut Oil, Ethylene GlycolK₂CO₃77.47[5]

Note: The cited study synthesizes a mixture of 2-hydroxyethyl esters from triglycerides, but the principle applies to the synthesis of this compound from a simple acetate ester.

Experimental Protocol: Base-Catalyzed Transesterification

The following is a generalized protocol.

  • Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: The flask is charged with ethylene glycol, an acetate ester (e.g., ethyl acetate), and a catalytic amount of a base (e.g., K₂CO₃).[5]

  • Reaction: The reaction mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, the catalyst is neutralized or filtered off. The excess reactants and the alcohol byproduct (e.g., ethanol) are removed by distillation. The final product is then purified by fractional distillation.

Cost-Benefit Analysis
  • Benefits: Transesterification can be performed under relatively mild conditions and is often considered a greener alternative.[8] It avoids the use of strong mineral acids and the associated waste generation.

  • Drawbacks: Like direct esterification, this is an equilibrium-controlled process.[8] To achieve high yields, it may be necessary to use a large excess of one reactant or to remove one of the products (e.g., the more volatile alcohol) as it is formed. The cost-effectiveness depends on the price of the starting acetate ester compared to acetic acid.

Comparative Analysis and Recommendations

start Select Synthesis Route for This compound lab_scale Priority: Lab-Scale Synthesis, Ease of Handling start->lab_scale industrial_scale Priority: High Yield, Scalability start->industrial_scale green_chem Priority: Green Chemistry, Sustainability start->green_chem route1 Route 1: Esterification lab_scale->route1 Best choice due to safe, low-cost materials industrial_scale->route1 Viable with process optimization (e.g., reactive distillation) route2 Route 2: From Ethylene Oxide industrial_scale->route2 Highest yield but requires specialized handling green_chem->route1 If using solid acid catalyst route3 Route 3: Transesterification green_chem->route3 Good alternative, avoids strong acids

Figure 2: Decision workflow for selecting a synthesis route.

The optimal synthesis route for this compound depends heavily on the specific needs of the researcher or organization.

  • For standard laboratory-scale synthesis, the esterification of ethylene glycol with a solid acid catalyst is the most recommended route. It balances safety, cost, and yield, while the use of a heterogeneous catalyst simplifies the purification process significantly.[1]

  • For large-scale industrial production where maximizing yield is paramount and the necessary safety infrastructure is in place, the reaction of ethylene oxide with acetic acid becomes a more attractive option due to its high reported yield.[3]

  • For applications where green chemistry principles are the primary driver, both transesterification and esterification with a recyclable solid acid catalyst are strong contenders. They avoid the harsh reagents and waste streams associated with traditional homogeneous acid catalysis.[1]

References

Navigating the Environmental Journey of 2-Hydroxyethyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate and transport of chemical compounds is a critical aspect of safety and risk assessment. This guide provides a comparative analysis of the environmental characteristics of 2-hydroxyethyl acetate (B1210297) against common alternative solvents: ethyl acetate, methyl acetate, and propylene (B89431) glycol monomethyl ether acetate (PGMEA). The data presented is a synthesis of available experimental results and widely accepted predictive models.

Executive Summary

2-Hydroxyethyl acetate demonstrates a favorable environmental profile, characterized by its ready biodegradability and low potential for soil adsorption and bioaccumulation. Its primary degradation pathway is hydrolysis, which breaks it down into ethylene (B1197577) glycol and acetic acid, both of which are readily biodegradable substances. This guide will delve into the key environmental parameters—biodegradation, hydrolysis, photodegradation, and soil adsorption—providing quantitative data and detailed experimental methodologies to allow for a comprehensive comparison with its alternatives.

Comparative Analysis of Environmental Fate and Transport

The following tables summarize the key environmental fate and transport parameters for this compound and its alternatives.

Table 1: Biodegradation
CompoundTest GuidelineResultInterpretation
This compound OECD 301 (Estimated)Readily biodegradable (BIOWIN)Expected to undergo rapid and ultimate degradation in the environment.
Ethyl Acetate OECD 301D95% degradation in 2 weeks[1]Readily biodegradable.
Methyl Acetate OECD 301D>68% degradation in 10 daysReadily biodegradable.
PGMEA Zahn-Wellens Test100% degradation[2]Readily biodegradable.
Table 2: Hydrolysis
CompoundpHHalf-lifeRate Constant
This compound Acidic (pH not specified)Not specified1.2 × 10⁻³ s⁻¹ at 25°C
Ethyl Acetate 72 years at 25°C[1]0.1120 L/mol/sec (alkaline)
Methyl Acetate NeutralNot specified1.7 ± 1.1 × 10⁻⁹ s⁻¹ at 25°C[3]
PGMEA Not specified1.6 - 2.3 min (in vivo, rat)[4][5]Not specified
Table 3: Photodegradation
CompoundMediumHalf-lifeNotes
This compound Air (Estimated)12.8 hours (AOPWIN)Reaction with hydroxyl radicals.
Ethyl Acetate Air9 days[1]Reaction with hydroxyl radicals.[1]
Methyl Acetate AirNot specifiedExpected to be degraded by reaction with photochemically-produced hydroxyl radicals.
PGMEA Gas-phase>90% decomposition with UV/O₃[6]Pseudo-first order decomposition.[6]
Table 4: Soil Adsorption and Volatilization
CompoundLog KocInterpretationHenry's Law Constant (atm·m³/mol)Volatilization Potential
This compound 0.05 (Estimated, KOCWIN)Very high mobility in soil.Not foundExpected to be low due to high water solubility.
Ethyl Acetate 1.26 (Estimated)[1]Very high mobility in soil.[1]1.34 x 10⁻⁴[1]Expected to volatilize from water and moist soil surfaces.[1]
Methyl Acetate 0.18Very high mobility in soil.1.15 x 10⁻⁴Expected to volatilize from water and moist soil surfaces.
PGMEA Not specifiedNot specified3.4 x 10⁻⁶[2]May volatilize from dry soil surfaces.[2]

Environmental Fate Pathways and Processes

The following diagrams illustrate the key degradation pathways and the logical workflow for assessing the environmental fate of this compound.

cluster_degradation Degradation Pathways of this compound HEA This compound EG Ethylene Glycol HEA->EG Hydrolysis AA Acetic Acid HEA->AA Hydrolysis CO2_H2O CO2 + H2O EG->CO2_H2O Biodegradation AA->CO2_H2O Biodegradation

Degradation of this compound

cluster_workflow Environmental Fate Assessment Workflow Release Release into Environment Transport Transport (Water, Soil, Air) Release->Transport Degradation Degradation Processes Transport->Degradation Adsorption Adsorption/Desorption Transport->Adsorption Fate Environmental Fate Degradation->Fate Biodegradation Biodegradation Degradation->Biodegradation Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation

References

Safety Operating Guide

Proper Disposal and Handling of 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxyethyl acetate (B1210297) (also known as ethylene (B1197577) glycol monoacetate), tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety and environmental compliance.

Essential Safety and Handling

Proper handling is the first step in safe disposal. 2-Hydroxyethyl acetate is a combustible liquid that can cause serious eye damage and may irritate the skin, respiratory tract, and digestive tract.[1][2][3] Adherence to correct personal protective equipment (PPE) and handling protocols is mandatory.

Precaution CategorySpecific RequirementSource
Eye/Face Protection Wear safety glasses with side shields or goggles; a face shield is recommended.[3]
Hand Protection Wear appropriate chemical-resistant gloves.[1][3]
Protective Clothing Wear suitable protective clothing to prevent skin contact.[1][3]
Ventilation Handle only in a well-ventilated area or with local exhaust ventilation.[1][2][3][4]
Ignition Sources Keep away from heat, sparks, and open flames. Use non-sparking tools.[1][4][5][6]
Storage Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated place away from incompatible materials.[1][2][3][4]

Accidental Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent injury and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and keep them upwind.[1][4]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[1][4][6]

  • Ensure Ventilation: Make sure the area is adequately ventilated to disperse vapors.[1][3]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment, including eye/face protection, chemical-resistant gloves, and protective clothing. For significant spills, respiratory protection may be necessary.[1][3]

  • Contain the Spill: Prevent the spill from spreading and stop it from entering drains or waterways using an inert absorbent material like sand, vermiculite, or earth.[2][3][7][8]

  • Absorb and Collect: Carefully absorb the spilled liquid.[2][3] Use spark-proof tools to collect the absorbed material and place it into a suitable, clean, dry, and clearly labeled container for chemical waste disposal.[1][2][4]

  • Decontaminate: Once the bulk of the material is collected, wash the spill surface with a soap and water solution.[6] Collect the decontamination runoff for disposal as hazardous waste.

  • Final Disposal: Seal the container holding the spill waste and manage it according to the disposal procedures outlined below.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and legal penalties.[1][4][8][9]

  • Waste Identification:

    • Unused/Pure Product: If the decision is made to dispose of unused this compound, it is classified as a commercial chemical product.[10] While not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[10]

    • Contaminated Product (Spent Waste): Used or contaminated this compound, especially if mixed with heavy metals or other hazardous substances, is likely to be classified as hazardous waste and is subject to stricter disposal regulations.[9]

  • Containerization:

    • Keep waste this compound in a suitable, closed, and clearly labeled container.[1][11] The label should clearly state "Hazardous Waste" and identify the contents.

    • Do not mix with other waste streams unless approved by your institution's environmental health and safety (EHS) office or your licensed waste disposal contractor.[11]

  • Primary Disposal Method:

    • The recommended method for final disposal is to engage a licensed chemical waste disposal company.[1]

    • Acceptable disposal technologies include controlled incineration at a permitted facility, potentially with flue gas scrubbing to manage emissions.[1]

  • Disposal of Empty Containers:

    • Empty containers may still contain hazardous residue.

    • Containers can be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.

    • Once properly decontaminated, containers may be offered for recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill as per local regulations.[1]

  • Consult and Document:

    • Always consult your organization's EHS department for specific guidance and protocols.

    • Maintain accurate records of waste generation and disposal for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

G Figure 1: this compound Disposal Workflow start Identify 2-Hydroxyethyl Acetate for Disposal is_contaminated Is the material contaminated or spent (used)? start->is_contaminated pure_waste Pure / Unused Product is_contaminated->pure_waste No contaminated_waste Contaminated / Spent Waste is_contaminated->contaminated_waste Yes evaluate_hazard Evaluate for RCRA Hazardous Characteristics (Ignitability, Toxicity, etc.) pure_waste->evaluate_hazard hazardous Classify as Hazardous Waste contaminated_waste->hazardous evaluate_hazard->hazardous Exhibits Characteristics non_hazardous Classify as Non-Hazardous Industrial Waste evaluate_hazard->non_hazardous Does Not Exhibit Characteristics containerize Collect in a labeled, closed container hazardous->containerize non_hazardous->containerize contact_vendor Arrange pickup by a licensed chemical waste vendor containerize->contact_vendor incinerate Final Disposal: Controlled Incineration contact_vendor->incinerate

References

Personal protective equipment for handling 2-Hydroxyethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxyethyl acetate (B1210297), tailored for laboratory professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Summary

2-Hydroxyethyl acetate is a colorless liquid that poses several health risks upon exposure.[1] Understanding these hazards is the first step toward safe handling. The primary hazards include severe eye irritation and potential irritation of the skin, respiratory system, and digestive tract.[1]

Hazard ClassificationDescriptionPrimary Route of Exposure
Serious Eye Damage/Irritation Causes severe eye irritation and potential for serious damage.[2][3][4][5]Eyes
Skin Irritation May cause skin irritation upon contact.[1]Skin
Respiratory Irritation Inhalation of vapors may irritate the respiratory tract.[1]Inhalation
Digestive Tract Irritation Ingestion can lead to irritation of the digestive tract.[1]Ingestion
Combustibility The chemical is a combustible liquid.[2][5]-

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to mitigate the risks associated with this compound. Engineering controls, such as ensuring adequate ventilation and the availability of an eyewash station and safety shower, are also crucial.[1]

Body PartRequired PPESpecifications and Standards
Eyes/Face Chemical Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Hands Chemical-resistant glovesGloves must be inspected before use and should satisfy EU Directive 89/686/EEC and standard EN 374.[2]
Body Chemical-resistant apron and long-sleeved clothingTo prevent skin exposure.[7]
Respiratory NIOSH/MSHA approved respiratorRequired when ventilation is inadequate, exposure limits are exceeded, or if irritation occurs.[1][6][7]

Operational and Disposal Plan: A Step-by-Step Guide

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • PPE Inspection: Before starting any procedure, inspect all PPE for signs of damage or wear.

  • Handling: Avoid direct contact with skin and eyes.[2] Use non-sparking tools to prevent ignition.[2] Keep the container tightly closed when not in use.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Remove and properly store or dispose of contaminated clothing.[1]

2. Spill and Emergency Procedures:

  • Spills: In case of a spill, immediately evacuate the area and remove all ignition sources.[2][5] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, closed container for disposal.[1][5] Ensure adequate ventilation during cleanup.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical help.[1]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

3. Disposal Plan:

  • Chemical Waste: Dispose of this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not pour it down the drain or into sewer systems.[2]

  • Contaminated PPE and Materials: All contaminated items, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste. Place them in a sealed, labeled container for disposal according to institutional and local regulations.[5]

  • Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[2]

Workflow for PPE Selection and Disposal

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Start: Handling This compound assess_task Assess Task & Review SDS Hazards start->assess_task select_ppe Select Required PPE assess_task->select_ppe eye_protection Eye Protection: Chemical Goggles select_ppe->eye_protection Mandatory skin_protection Skin Protection: Resistant Gloves & Lab Coat/Apron select_ppe->skin_protection Mandatory respiratory_protection Respiratory Protection: (If ventilation is inadequate) select_ppe->respiratory_protection Conditional handle_chemical Perform Chemical Handling eye_protection->handle_chemical skin_protection->handle_chemical respiratory_protection->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe segregate_waste Segregate Waste remove_ppe->segregate_waste hazardous_waste Dispose as Hazardous Waste (Contaminated PPE) segregate_waste->hazardous_waste Contaminated regular_waste Dispose as Non-Hazardous Waste segregate_waste->regular_waste Uncontaminated end End hazardous_waste->end regular_waste->end

Caption: PPE Selection and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl acetate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.